Product packaging for D-Tetrahydropalmatine(Cat. No.:CAS No. 10097-84-4)

D-Tetrahydropalmatine

Número de catálogo: B1681284
Número CAS: 10097-84-4
Peso molecular: 355.4 g/mol
Clave InChI: AEQDJSLRWYMAQI-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tetrahydropalmatine is a berberine alkaloid obtained by formal addition of two molecules of hydrogen to the pyridine ring of palmatine. It has a role as an adrenergic agent, a non-narcotic analgesic and a dopaminergic antagonist. It is a berberine alkaloid, an organic heterotetracyclic compound and an an (S)-7,8,13,14-tetrahydroprotoberberine. It is functionally related to a palmatine.
Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).
Tetrahydropalmatine has been reported in Corydalis solida, Fibraurea recisa, and other organisms with data available.
TETRAHYDROPALMATINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO4 B1681284 D-Tetrahydropalmatine CAS No. 10097-84-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2506-20-9 (hydrochloride)
Record name Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701020650
Record name (-)-S-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-14-7, 10097-84-4
Record name (-)-Tetrahydropalmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12093
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-S-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tetrahydropalmatine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROPALMATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Enantioselective Interaction of D-Tetrahydropalmatine with Dopamine D1 and D2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of D-Tetrahydropalmatine (d-THP) at dopamine (B1211576) D1 and D2 receptors. While its levo-enantiomer, L-Tetrahydropalmatine (l-THP), has been more extensively studied and characterized as a non-selective dopamine receptor antagonist, d-THP exhibits a distinct pharmacological profile with preferential affinity for the dopamine D1 receptor. This document collates the available preclinical data, details the experimental methodologies used for its characterization, and visualizes the underlying molecular and cellular mechanisms. The stark contrast in the pharmacological activity between the two stereoisomers underscores the importance of enantioselectivity in drug design and development targeting the dopaminergic system.

Introduction

Tetrahydropalmatine (THP) is a protoberberine isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis and other plants of the Papaveraceae family. It exists as two stereoisomers, the levo-(-)-tetrahydropalmatine (l-THP) and the dextro-(+)-tetrahydropalmatine (d-THP). While the racemic mixture and the l-isomer have been investigated for their analgesic, sedative, and antipsychotic-like properties, the d-isomer presents a more selective pharmacological profile. Preclinical evidence strongly indicates that d-THP acts as a dopamine D1 receptor antagonist, with markedly lower to negligible affinity for the dopamine D2 receptor.[1][2] This selectivity offers a potential advantage in therapeutic applications by minimizing off-target effects associated with D2 receptor blockade, such as extrapyramidal symptoms.

This guide will focus on the specific interactions of d-THP with D1 and D2 receptors, providing a comparative context with l-THP to highlight the stereochemical determinants of its activity.

Quantitative Pharmacological Data

A comprehensive review of the scientific literature reveals a significant disparity in the availability of quantitative binding and functional data for d-THP compared to l-THP. While d-THP is consistently identified as a D1 receptor antagonist, specific affinity (Ki) and potency (IC50/EC50) values are not widely reported in publicly accessible literature. The following tables summarize the available qualitative and quantitative information.

Table 1: Binding Affinity of Tetrahydropalmatine Isomers at Dopamine D1 and D2 Receptors

CompoundReceptorBinding Affinity (Ki)RadioligandTissue/Cell LineReference
This compound (d-THP) D1Preferential Affinity (Quantitative data not consistently reported)--[1][2]
D2Low to No Affinity (Quantitative data not consistently reported)--
l-Tetrahydropalmatine (l-THP) D1High Affinity (Specific values vary across studies)[³H]SCH23390Rat Striatum
D2Moderate to High Affinity (Specific values vary across studies)[³H]SpiperoneRat Striatum[3]
D3Low Affinity--[3]

Table 2: Functional Activity of Tetrahydropalmatine Isomers at Dopamine D1 and D2 Receptors

CompoundReceptorFunctional ActivityAssay TypePotency (IC50/EC50)Reference
This compound (d-THP) D1AntagonistcAMP AccumulationNot consistently reported[1]
D2Inactive-Not applicable
l-Tetrahydropalmatine (l-THP) D1Antagonist / Partial AgonistcAMP AccumulationNot consistently reported[4]
D2AntagonistcAMP Accumulation / In vivo microdialysisNot consistently reported[4][5][6]

Signaling Pathways and Mechanism of Action

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. D1 and D2 receptors belong to the D1-like and D2-like families, respectively, and are coupled to distinct intracellular signaling cascades.

  • Dopamine D1 Receptor: The D1 receptor is canonically coupled to the Gαs/olf G-protein. Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

  • Dopamine D2 Receptor: The D2 receptor is coupled to the Gαi/o G-protein. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

This compound, as a D1 receptor antagonist, binds to the D1 receptor but does not elicit the conformational change required for G-protein activation. Consequently, it blocks the binding of dopamine and other D1 agonists, thereby preventing the stimulation of the adenylyl cyclase/cAMP/PKA signaling pathway. Its lack of significant affinity for the D2 receptor means it does not directly interfere with the Gαi/o-mediated signaling cascade.

Visualizing the Signaling Pathways

D1_Signaling_Pathway Dopamine D1 Receptor Signaling and d-THP Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds & Activates d-THP d-THP d-THP->D1R Binds & Blocks Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: D-THP competitively antagonizes the D1 receptor, preventing dopamine-mediated activation of the Gs/cAMP pathway.

D2_Signaling_Pathway Dopamine D2 Receptor Signaling (Unaffected by d-THP) cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds & Activates Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Cellular_Response Cellular Response (e.g., Ion Channel Modulation) Gi->Cellular_Response Modulates Effectors (e.g., K+ Channels) ATP ATP cAMP cAMP ATP->cAMP Conversion Inhibited

Caption: D-THP does not significantly interact with the D2 receptor, leaving its inhibitory signaling pathway intact.

Detailed Experimental Protocols

The characterization of d-THP's interaction with dopamine receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess agonist or antagonist activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (d-THP) for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of d-THP for dopamine D1 and D2 receptors.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human dopamine D1 or D2 receptors, or rodent striatal tissue homogenates.

  • Radioligand:

    • For D1 receptors: [³H]SCH23390 (a selective D1 antagonist).

    • For D2 receptors: [³H]Spiperone or [³H]Raclopride (D2 antagonists).

  • Test Compound: this compound (d-THP) at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled selective ligand (e.g., Butaclamol for D1, Haloperidol for D2).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Brandel or Packard cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Cocktail.

Protocol:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in the assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

    • Competitive Binding: Receptor membranes + radioligand + varying concentrations of d-THP.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of d-THP to generate a competition curve.

    • Determine the IC50 value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Workflow for Radioligand Binding Assay Start Start Prep Prepare Receptor Membranes (e.g., from HEK293-D1 cells) Start->Prep Setup Set up 96-well plate: - Total Binding - Non-specific Binding - d-THP Competition Prep->Setup Incubate Incubate with Radioligand (e.g., [³H]SCH23390) Setup->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: A streamlined workflow for determining the binding affinity of d-THP using a competitive radioligand binding assay.

Functional Assay (cAMP Accumulation Assay)

This assay determines whether a compound acts as an agonist or antagonist by measuring its effect on the downstream signaling pathway of the receptor.

Objective: To determine the functional activity (antagonism) and potency (IC50) of d-THP at the dopamine D1 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

  • Agonist: Dopamine or a selective D1 agonist (e.g., SKF-81297).

  • Test Compound: this compound (d-THP).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

  • Cell Culture Medium and Reagents.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

  • Plate Reader: Capable of detecting the signal from the chosen cAMP kit.

Protocol:

  • Cell Culture: Plate the D1-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor in a serum-free medium for a short period (e.g., 15-30 minutes).

  • Antagonist Treatment: Add varying concentrations of d-THP to the wells and incubate for a further 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the D1 agonist (typically its EC80 concentration to ensure a robust signal) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of d-THP.

    • Determine the IC50 value, which is the concentration of d-THP that inhibits 50% of the agonist-stimulated cAMP production.

    • This confirms the antagonistic activity of d-THP at the D1 receptor.

cAMP_Assay_Workflow Workflow for cAMP Functional Assay (Antagonist Mode) Start Start Plate_Cells Plate D1-expressing cells in 96-well plate Start->Plate_Cells Pre_Incubate Pre-incubate with PDE Inhibitor (IBMX) Plate_Cells->Pre_Incubate Add_Antagonist Add varying concentrations of d-THP Pre_Incubate->Add_Antagonist Add_Agonist Stimulate with D1 Agonist (e.g., Dopamine) Add_Antagonist->Add_Agonist Measure_cAMP Lyse cells and measure intracellular cAMP Add_Agonist->Measure_cAMP Analyze Data Analysis: - Plot dose-response curve - Determine IC50 Measure_cAMP->Analyze End End Analyze->End

Caption: Step-by-step workflow for assessing the antagonist activity of d-THP at the D1 receptor via a cAMP assay.

Conclusion

This compound demonstrates a distinct and selective mechanism of action as a dopamine D1 receptor antagonist, with minimal to no interaction with the D2 receptor. This enantioselective profile contrasts sharply with its levo-isomer, l-THP, which acts as a mixed antagonist at both D1 and D2 receptors. The selective blockade of the D1 receptor-mediated Gs/cAMP signaling pathway by d-THP, without direct interference with D2 receptor signaling, presents a compelling rationale for its further investigation as a therapeutic agent. Future research should focus on elucidating the precise quantitative binding and functional parameters of d-THP to fully characterize its pharmacological profile and therapeutic potential for disorders involving dysregulated D1 receptor signaling. The experimental frameworks detailed in this guide provide a robust foundation for such investigations.

References

The Stereoselective Pharmacology of d-Tetrahydropalmatine as a Dopamine D1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Neuropharmacology Researchers and Drug Development Professionals

Abstract

d-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid derived from the Corydalis and Stephania plant species, exhibits a distinct pharmacological profile as a dopamine (B1211576) receptor antagonist. Unlike its levo-enantiomer (l-THP), which demonstrates broad affinity for multiple dopamine receptor subtypes, d-THP displays a notable stereoselectivity with a preferential and potent antagonism of the dopamine D1 receptor, while showing little to no affinity for the D2 receptor. This selective activity presents a unique opportunity for the development of targeted therapeutics in neuropharmacology, particularly for disorders where D1 receptor modulation is a key therapeutic strategy. This technical guide provides an in-depth analysis of d-THP's interaction with dopamine receptors, including a summary of its binding affinities, detailed experimental protocols for its characterization, and an exploration of its effects on downstream signaling pathways.

Introduction

Tetrahydropalmatine (B600727) (THP) is a chiral molecule with two enantiomers, d-THP and l-THP, both of which are biologically active. While l-THP has been more extensively studied and is known to be a mixed dopamine D1 and D2 receptor antagonist, recent research has highlighted the distinct and more selective profile of d-THP[1][2]. This stereoselectivity is of significant interest to neuropharmacologists and drug developers as it allows for the dissection of the specific roles of dopamine receptor subtypes in various physiological and pathological processes.

The dopamine D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR), is predominantly expressed in the striatum, nucleus accumbens, and prefrontal cortex. It plays a crucial role in motor control, reward, and cognition. Dysregulation of D1 receptor signaling has been implicated in a range of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction. The selective antagonism of the D1 receptor by d-THP offers a promising avenue for the development of novel therapeutics with potentially fewer side effects compared to non-selective dopamine antagonists.

This whitepaper aims to provide a comprehensive technical overview of d-THP as a dopamine D1 receptor antagonist for researchers, scientists, and drug development professionals. It will cover its binding profile, detailed methodologies for its in vitro and in vivo evaluation, and its impact on cellular signaling.

Quantitative Data on Dopamine Receptor Binding Affinities

The stereoisomers of tetrahydropalmatine exhibit marked differences in their binding affinities for dopamine receptor subtypes. While l-THP is a mixed antagonist at both D1 and D2 receptors, d-THP shows a clear preference for the D1 receptor.

Table 1: Binding Affinities (Ki, nM) of Tetrahydropalmatine Enantiomers for Dopamine Receptors

CompoundD1 ReceptorD2 ReceptorD3 Receptor
This compound (d-THP) preferential affinityno affinityLow affinity
l-Tetrahydropalmatine (l-THP) 124 nM[3]388 nM[3]Low affinity[4][5]

Data for d-THP at D3, D4, and D5 receptors is not extensively available in the public domain. The available information consistently points to its primary action at the D1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound as a dopamine receptor antagonist.

In Vitro Radioligand Binding Assay

This protocol is a representative example for determining the binding affinity of d-THP for dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of d-THP for dopamine D1 and D2 receptors.

Materials:

  • Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human dopamine D1 or D2 receptors.

  • Radioligand for D1 receptor: [³H]-SCH23390.

  • Radioligand for D2 receptor: [³H]-Spiperone.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: (+)-Butaclamol (for D1) or Haloperidol (for D2).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding wells: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding wells: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Displacement wells: Cell membranes, radioligand, and varying concentrations of d-THP.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the d-THP concentration. Determine the IC₅₀ value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This protocol is a representative example for assessing the functional antagonism of d-THP at the dopamine D1 receptor.

Objective: To determine the ability of d-THP to inhibit dopamine-induced cAMP production in cells expressing the D1 receptor.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium.

  • Dopamine.

  • This compound.

  • Forskolin (optional, to potentiate the signal).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the cells in 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with assay buffer.

    • Add varying concentrations of d-THP to the wells and pre-incubate for 15-30 minutes.

    • Add a fixed concentration of dopamine (typically the EC₈₀) to stimulate the D1 receptors. Include control wells with no dopamine (basal) and with dopamine alone (maximum stimulation).

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels as a function of the d-THP concentration. Determine the IC₅₀ value for the inhibition of dopamine-stimulated cAMP production.

In Vivo Locomotor Activity Study

This protocol is a representative example for evaluating the behavioral effects of d-THP in rodents.

Objective: To assess the effect of d-THP on spontaneous and dopamine-agonist-induced locomotor activity.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Open-field activity chambers equipped with infrared beams or video tracking software.

  • This compound.

  • Dopamine D1 receptor agonist (e.g., SKF-81297).

  • Vehicle solution (e.g., saline with a small amount of DMSO and Tween 80).

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment. Also, habituate them to the open-field chambers for 30-60 minutes on the day before the test.

  • Drug Administration: Administer d-THP (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle to different groups of animals. For studies on agonist-induced hyperactivity, administer the D1 agonist approximately 15-30 minutes after d-THP.

  • Locomotor Activity Recording: Immediately after the final injection, place the animals individually into the open-field chambers and record their locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a total over the entire session. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of d-THP with the vehicle control and to assess its ability to block agonist-induced hyperactivity.

Signaling Pathways and Visualizations

This compound's antagonism of the dopamine D1 receptor leads to the modulation of downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Dopamine D1 Receptor Signaling Pathway

The D1 receptor is canonically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). d-THP, as a D1 antagonist, blocks this cascade.

D1_Signaling_Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates dTHP d-THP dTHP->D1R Blocks Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: d-THP blocks dopamine-induced D1 receptor signaling.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of d-THP's activity at dopamine receptors.

In_Vitro_Workflow start Start receptor_prep Prepare Cell Membranes Expressing Dopamine Receptors start->receptor_prep binding_assay Radioligand Binding Assay (Determine Ki) receptor_prep->binding_assay functional_assay cAMP Functional Assay (Determine IC50) receptor_prep->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro analysis of d-THP.

Logical Relationship of THP Stereoisomers and Dopamine Receptor Antagonism

This diagram illustrates the stereoselective relationship between the tetrahydropalmatine isomers and their primary dopamine receptor targets.

THP_Stereoselectivity THP Tetrahydropalmatine (Racemic Mixture) dTHP This compound THP->dTHP lTHP l-Tetrahydropalmatine THP->lTHP D1_antagonism D1 Receptor Antagonism dTHP->D1_antagonism Primarily lTHP->D1_antagonism D2_antagonism D2 Receptor Antagonism lTHP->D2_antagonism

Caption: Stereoselectivity of THP isomers at D1/D2 receptors.

Conclusion

This compound emerges as a promising pharmacological tool and a potential lead compound for therapeutic development due to its selective antagonism of the dopamine D1 receptor. Its stereoselective profile, in contrast to its levo-enantiomer, allows for a more targeted modulation of the dopaminergic system. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a foundational framework for researchers and drug developers to further investigate the neuropharmacological properties of d-THP and explore its therapeutic potential in a variety of central nervous system disorders. Future research should focus on obtaining a complete binding profile of d-THP across all dopamine receptor subtypes and elucidating its in vivo efficacy and safety in relevant disease models.

References

An In-depth Technical Guide to the Chemical Structure and Properties of D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (D-THP) is a protoberberine isoquinoline (B145761) alkaloid found in various plants of the Corydalis and Stephania genera. As the dextrorotatory enantiomer of tetrahydropalmatine (B600727), it exhibits a distinct pharmacological profile, primarily acting as a dopamine (B1211576) D1 receptor antagonist and an inhibitor of the organic cation transporter 1 (OCT1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays are provided, and its interactions with critical signaling pathways, including the NF-κB and PI3K/Akt pathways, are elucidated. All quantitative data are summarized in structured tables for ease of reference, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a tetracyclic isoquinoline alkaloid with the chemical name (13aR)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine.[1] Its structure features four methoxy (B1213986) groups attached to the aromatic rings, which contribute to its lipophilicity and ability to cross the blood-brain barrier.

IdentifierValue
IUPAC Name (13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline[2]
SMILES String COC1=C(OC)C2=C(C=C1)C[C@@H]3C4=CC(OC)=C(OC)C=C4CCN3C2[2]
PubChem CID 969488[2]
CAS Number 3520-14-7[1]
Molecular Formula C₂₁H₂₅NO₄[1]
Molecular Weight 355.43 g/mol [3]
Synonyms (+)-Tetrahydropalmatine, (R)-Tetrahydropalmatine, d-THP, (+)-Corydalis B[1]

Physicochemical Properties

This compound is a solid at room temperature and exhibits limited solubility in aqueous solutions, with increased solubility in organic solvents.[1] Its physicochemical properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Physical Form Solid[1]
Melting Point 148-149 °C (for the racemic DL-mixture)
pKa (strongest basic) 5.34
XLogP3-AA 3.2
Solubility Slightly soluble in Chloroform, Ethanol, and Methanol.[1] Soluble in DMSO (50 mg/mL).

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effects are mediated through its interaction with dopamine receptors and organic cation transporters. Unlike its levorotatory counterpart (L-Tetrahydropalmatine), which has a broader receptor binding profile, D-THP shows a preferential affinity for the dopamine D1 receptor.

Dopamine Receptor Antagonism

The antagonism of D1 receptors by D-THP can modulate downstream signaling cascades, including the cyclic adenosine (B11128) monophosphate (cAMP) pathway. D1 receptors are typically coupled to Gs proteins, which activate adenylyl cyclase to produce cAMP. By blocking this receptor, D-THP is expected to attenuate cAMP production in response to dopamine stimulation.

Inhibition of Organic Cation Transporter 1 (OCT1)

This compound is a potent inhibitor of the organic cation transporter 1 (OCT1).[1] OCT1 is a polyspecific transporter responsible for the uptake of a wide range of endogenous and exogenous compounds, including many drugs. Inhibition of OCT1 by D-THP can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered medications that are substrates of this transporter. The IC50 value for D-THP's inhibition of OCT1 has not been definitively reported in the reviewed literature.

Involvement in Cellular Signaling Pathways

This compound has been shown to modulate key intracellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are critically involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies have demonstrated that tetrahydropalmatine can suppress the activation of NF-κB.[4][5] This is achieved by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, D-THP blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[6]

NF_kB_Pathway THP This compound IKK IKK Complex THP->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa_complex NF-κB/IκBα (Inactive) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkBa_complex Binds to NFkB_nucleus NF-κB (Active) in Nucleus NFkB_IkBa_complex->NFkB_nucleus IκBα degradation allows translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_genes Induces

This compound's Inhibition of the NF-κB Signaling Pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Some studies suggest that tetrahydropalmatine can modulate this pathway.[7] Depending on the cellular context, it may either inhibit or activate PI3K/Akt signaling. For instance, in some cancer cell lines, THP has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced cell proliferation. Conversely, in the context of neuroprotection and tissue regeneration, THP has been reported to activate this pathway, promoting cell survival and reducing apoptosis.[7]

PI3K_Akt_Pathway Growth_Factors Growth Factors/ Survival Signals Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes THP This compound THP->PI3K Modulates

Modulation of the PI3K/Akt Signaling Pathway by this compound.

Experimental Protocols

Dopamine D1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Radioligand: [³H]-SCH23390 (a selective D1 antagonist).

  • Non-specific binding control: Butaclamol or unlabeled SCH23390.

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize the D1-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, [³H]-SCH23390 at a concentration near its Kd, and varying concentrations of this compound. For total binding, add vehicle instead of D-THP. For non-specific binding, add a saturating concentration of butaclamol.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis for NF-κB and PI3K/Akt Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB and PI3K/Akt pathways.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for NF-κB, a cancer cell line for PI3K/Akt).

  • This compound.

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) for NF-κB, a growth factor for PI3K/Akt).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time, followed by stimulation with the appropriate agent (e.g., LPS or growth factor).

  • Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody of interest overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with D-THP Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Western Blot) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Experimental Workflow for Western Blot Analysis.

Conclusion

This compound is a pharmacologically active isoquinoline alkaloid with a defined chemical structure and a distinct profile of biological activities. Its primary mechanisms of action, including dopamine D1 receptor antagonism and OCT1 inhibition, make it a compound of significant interest for further research and potential therapeutic development. The modulation of critical signaling pathways such as NF-κB and PI3K/Akt underscores its potential in treating a range of conditions, from neurological disorders to inflammatory diseases. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's molecular and cellular effects. Further studies are warranted to fully elucidate its therapeutic potential and to determine precise quantitative pharmacological parameters.

References

D-Tetrahydropalmatine: An In-depth Technical Guide on its Interactions with Serotonergic and Adrenergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (d-THP), the dextrorotatory enantiomer of tetrahydropalmatine (B600727), is an isoquinoline (B145761) alkaloid with a complex pharmacological profile. While its interactions with the dopaminergic system are relatively well-documented, its effects on the serotonergic and adrenergic systems are less characterized. This technical guide provides a comprehensive overview of the current understanding of d-THP's engagement with serotonin (B10506) and adrenergic receptors. Due to a notable scarcity of quantitative data for the d-enantiomer, this guide incorporates data on the levo-enantiomer (l-THP) and the racemic mixture (dl-THP) to provide a broader context, with the critical caveat that the pharmacological actions of the two enantiomers can differ significantly. This document summarizes available binding affinity and functional data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

This compound is a bioactive alkaloid isolated from the tubers of various Corydalis species. It is a component of many traditional herbal remedies and has garnered scientific interest for its potential therapeutic applications, including analgesic and anti-addiction properties[1]. The pharmacological activity of tetrahydropalmatine is stereoselective, with the l-enantiomer (B50610) generally being more biologically active, particularly at dopamine (B1211576) receptors[2]. This guide focuses on the effects of the d-enantiomer on the serotonergic and adrenergic systems, which play crucial roles in mood, cognition, and autonomic function.

Effects on the Serotonergic System

Direct quantitative binding or functional data for d-THP at serotonin (5-HT) receptors is limited in publicly available literature. However, studies on l-THP and the racemic mixture provide some insights into potential interactions.

Receptor Binding Affinity

Pharmacological profiling of l-THP has shown significant binding affinity for several serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7[3]. It is crucial to note that this affinity may not be predictive of d-THP's activity. One study explicitly mentioned that while l-THP acts on dopamine receptors, d-THP does not, highlighting the enantioselective nature of its pharmacology.

Studies on the racemic mixture, dl-THP , suggest an interaction with the serotonergic system. Intravenous administration of dl-THP in rats led to a decrease in hypothalamic serotonin release, an effect that appears to be mediated by 5-HT2 receptors.

Functional Activity

The functional consequences of d-THP's interaction with serotonergic receptors remain largely uncharacterized. For l-THP, its activity at various 5-HT receptors contributes to its complex pharmacological profile, but specific agonist or antagonist effects at each subtype are not consistently reported.

Summary of Quantitative Data (l-THP and dl-THP)

Due to the lack of specific data for d-THP, the following table summarizes findings for l-THP and dl-THP to provide a contextual framework.

CompoundReceptor SubtypeSpeciesAssay TypeResult
l-THP5-HT1A, 5-HT1D, 5-HT4, 5-HT7Human (recombinant)Radioligand BindingHigh-affinity binding (>50% inhibition of radioligand)[3]
dl-THPSerotonin System (in vivo)RatVoltammetryDecreased hypothalamic serotonin release

Note: This data is not directly applicable to d-THP and should be interpreted with caution.

Effects on the Adrenergic System

Evidence suggests that d-THP interacts with the adrenergic system, particularly alpha-adrenergic receptors.

Receptor Binding Affinity

Pharmacological profiling of l-THP has demonstrated high-affinity binding to α1A- and α2A-adrenergic receptors[3]. While direct binding data for d-THP is scarce, some sources indicate an interaction with alpha-1 adrenergic receptors[1].

Functional Activity

One study investigating the analgesic properties of dl-THP in rats suggested that its mechanism of action does not involve the modulation of alpha-2 adrenergic receptors[4]. This finding, however, does not preclude interactions at other adrenergic receptor subtypes or different functional effects. The hypotensive effects observed with dl-THP could potentially be mediated through actions on the adrenergic system.

Summary of Quantitative Data (l-THP)
CompoundReceptor SubtypeSpeciesAssay TypeResult
l-THPα1A, α2AHuman (recombinant)Radioligand BindingHigh-affinity binding (>50% inhibition of radioligand)[3]

Note: This data is for the levo-enantiomer and may not reflect the activity of d-THP.

Signaling Pathways

To understand the potential downstream effects of d-THP's interactions with serotonergic and adrenergic receptors, it is essential to review their canonical signaling pathways.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Serotonin Serotonin Serotonin->5HT1A_Receptor Binds

Caption: 5-HT1A receptor signaling cascade.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are GPCRs that couple to the Gq/11 pathway, leading to an increase in intracellular calcium.

Alpha1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alpha1_Receptor α1 Receptor Gq_Protein Gq Protein (αβγ) Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC αq activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Smooth Muscle Contraction, Glycogenolysis PKC->Cellular_Response Leads to Norepinephrine (B1679862) Norepinephrine Norepinephrine->Alpha1_Receptor Binds

Caption: Alpha-1 adrenergic receptor signaling.

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are GPCRs that, similar to 5-HT1A receptors, couple to the Gi/o pathway, leading to a decrease in cAMP.

Alpha2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alpha2_Receptor α2 Receptor Gi_Protein Gi Protein (αβγ) Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC αi inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha2_Receptor Binds

Caption: Alpha-2 adrenergic receptor signaling.

Experimental Protocols

The following sections describe generalized protocols for assays commonly used to characterize the interaction of compounds like d-THP with receptors.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of d-THP for a specific serotonin or adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Prazosin for α1, [³H]-Rauwolscine for α2).

  • This compound at various concentrations.

  • A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Workflow:

Radioligand_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, d-THP) start->prepare_reagents incubation Incubate Membranes, Radioligand, and d-THP (or control) prepare_reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Add Scintillation Cocktail & Count Radioactivity washing->scintillation_counting data_analysis Data Analysis (Calculate % inhibition, IC50, and Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand competitive binding assay workflow.

Procedure:

  • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of d-THP.

  • For total binding, omit d-THP. For non-specific binding, add a high concentration of a competing unlabeled ligand.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to trap the cell membranes with bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of d-THP to determine the IC50 value (the concentration of d-THP that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To determine the effect of d-THP administration on the extracellular levels of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex, hippocampus).

Materials:

  • Live animal model (e.g., rat, mouse).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probe.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • This compound solution for administration.

Workflow:

Microdialysis_Workflow start Start surgery Surgical Implantation of Microdialysis Probe start->surgery recovery Animal Recovery surgery->recovery perfusion Perfuse Probe with aCSF recovery->perfusion baseline_collection Collect Baseline Dialysate Samples perfusion->baseline_collection drug_administration Administer d-THP baseline_collection->drug_administration post_drug_collection Collect Post-Administration Dialysate Samples drug_administration->post_drug_collection hplc_analysis Analyze Samples by HPLC-ED post_drug_collection->hplc_analysis data_analysis Data Analysis (% change from baseline) hplc_analysis->data_analysis end End data_analysis->end

Caption: In vivo microdialysis experimental workflow.

Procedure:

  • Under anesthesia, surgically implant a microdialysis probe into the target brain region of the animal using a stereotaxic frame.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate.

  • Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

  • Administer d-THP to the animal (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC-ED.

  • Express the post-administration neurotransmitter levels as a percentage of the baseline levels to determine the effect of d-THP.

Conclusion and Future Directions

The current body of research indicates that this compound likely interacts with both the serotonergic and adrenergic systems, but a comprehensive understanding of these interactions is hampered by a lack of specific quantitative data for this enantiomer. While data from l-THP and dl-THP provide valuable clues, the pronounced stereoselectivity of tetrahydropalmatine's pharmacological actions necessitates direct investigation of the d-enantiomer.

Future research should prioritize:

  • Quantitative Binding Assays: Determining the binding affinities (Ki) of d-THP at a comprehensive panel of human serotonin and adrenergic receptor subtypes.

  • Functional Characterization: Elucidating the functional activity of d-THP at these receptors (i.e., agonist, antagonist, partial agonist, or inverse agonist) and determining its potency (EC50/IC50) and efficacy.

  • In Vivo Neurochemical Studies: Utilizing techniques like in vivo microdialysis to clarify the net effect of d-THP on serotonergic and adrenergic neurotransmission in relevant brain regions.

  • Behavioral Pharmacology: Correlating the molecular and neurochemical findings with behavioral outcomes in animal models of mood, cognition, and autonomic function.

A thorough characterization of d-THP's effects on the serotonergic and adrenergic systems will be crucial for a complete understanding of its pharmacological profile and for unlocking its full therapeutic potential.

References

Initial investigations into the anti-addictive properties of D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (d-THP), also known as levo-tetrahydropalmatine (l-THP) or Rotundine, is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Corydalis and Stephania genera.[1] Traditionally used in Chinese medicine for its analgesic and sedative effects, recent preclinical and clinical investigations have illuminated its potential as a therapeutic agent for substance use disorders. This technical guide provides an in-depth overview of the initial investigations into the anti-addictive properties of d-THP, focusing on its core mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area.

Mechanism of Action: Dopamine (B1211576) Receptor Antagonism

The primary mechanism underlying the anti-addictive properties of d-THP is its action as a dopamine receptor antagonist.[1][2][3] It exhibits binding affinity for D1, D2, and D3 dopamine receptors, with a notable profile as a mixed dopamine receptor antagonist.[1][4] This multi-receptor interaction is believed to be crucial for its therapeutic effects, as it modulates the dopaminergic system, which plays a central role in the brain's reward pathways that are hijacked by addictive substances.[3][5]

Drugs of abuse typically cause a surge in dopamine in the nucleus accumbens, a key region of the brain's reward circuit. This dopamine surge reinforces drug-taking behavior. By blocking dopamine receptors, d-THP can attenuate the rewarding effects of these substances, thereby reducing the motivation to self-administer them.[6][7]

Receptor Binding Affinity

The affinity of d-THP for various dopamine receptor subtypes has been characterized in several studies. The table below summarizes the reported binding affinities (Ki values), which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nMReference
Dopamine D1Varies (4-7 times higher than D2)[6]
Dopamine D2Varies[6]
Dopamine D3Low affinity[1]

Note: Specific Ki values can vary between studies depending on the experimental conditions and tissues used.

Signaling Pathways

The antagonism of D1 and D2 receptors by d-THP initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression. The following diagrams illustrate the general signaling pathways affected by d-THP.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-THP D-THP D1_Receptor D1 Receptor D-THP->D1_Receptor Antagonism Dopamine Dopamine Dopamine->D1_Receptor Activation G_protein Gs D1_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

D-THP Antagonism of D1 Receptor Signaling

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-THP D-THP D2_Receptor D2 Receptor D-THP->D2_Receptor Antagonism Dopamine Dopamine Dopamine->D2_Receptor Activation G_protein_i Gi D2_Receptor->G_protein_i Activates ERK ERK D2_Receptor->ERK Modulates AC_i Adenylyl Cyclase G_protein_i->AC_i Inhibits cAMP_i cAMP_i AC_i->cAMP_i Reduces conversion of ATP to ATP_i ATP_i ATP_i->AC_i PKA_i Protein Kinase A cAMP_i->PKA_i Reduces activation of CREB_i CREB ERK->CREB_i Phosphorylates

D-THP Antagonism of D2 Receptor Signaling

Studies have shown that d-THP can prevent the enhanced phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in brain regions like the hippocampus, nucleus accumbens, and prefrontal cortex, which are implicated in drug-induced reward and memory.[8][9]

Preclinical Evidence of Anti-Addictive Properties

A substantial body of preclinical research has demonstrated the efficacy of d-THP in animal models of addiction to various substances, including cocaine, methamphetamine, opioids, and ethanol (B145695).

Effects on Cocaine Addiction

Preclinical studies have consistently shown that d-THP attenuates the reinforcing and rewarding effects of cocaine.[2][4] It has been found to reduce cocaine self-administration in rats and prevent cocaine-induced reinstatement of drug-seeking behavior, a model for relapse.[2][3]

Effects on Methamphetamine Addiction

d-THP has been shown to inhibit methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking behaviors in rats.[1] It also has inhibitory effects on the incidence, maintenance, and relapse of methamphetamine addiction and may offer neuroprotective effects against methamphetamine-induced neurotoxicity.[10]

Effects on Opioid Addiction

d-THP has demonstrated efficacy in reducing craving and drug-seeking behaviors associated with opioids like heroin.[3] It has been shown to attenuate morphine withdrawal-induced hyperalgesia and may be a valuable non-opioid treatment to facilitate opioid detoxification.[11]

Effects on Ethanol Addiction

Research indicates that d-THP can decrease ethanol consumption in mice.[12] This effect is likely mediated through its antagonism of dopamine D2 receptors and subsequent modulation of signaling pathways in the dorsal striatum.[12]

Quantitative Data from Key Preclinical Studies

The following tables summarize quantitative data from representative preclinical studies investigating the anti-addictive effects of d-THP.

Table 1: Effects of d-THP on Methamphetamine Self-Administration and Reinstatement in Rats [1]

d-THP Dose (mg/kg, i.p.)Effect on Methamphetamine Self-AdministrationEffect on Methamphetamine-Induced Reinstatement
1.25Decrease-
2.50DecreasePrevention
5.00DecreasePrevention

Table 2: Effects of d-THP on Cocaine Self-Administration under a Progressive-Ratio Schedule in Rats [7]

d-THP Dose (mg/kg)Effect on Cocaine Self-Administration
1Attenuation
3Attenuation
10Attenuation

Table 3: Effects of d-THP on Ethanol Consumption in Mice [12]

d-THP Dose (mg/kg)Effect on Ethanol Consumption
2.5Significant Reduction
5Significant Reduction
10Significant Reduction

Clinical Investigations

The promising preclinical results have led to initial clinical investigations of d-THP for the treatment of substance use disorders.

A pilot study in heroin users demonstrated that four weeks of l-THP treatment significantly ameliorated the severity of protracted abstinence withdrawal syndrome (PAWS), particularly drug craving, and increased the abstinence rate compared to a placebo group.[3][5] Another study involving heroin-dependent patients in a randomized, double-blinded, placebo-controlled trial found that l-THP treatment significantly reduced heroin craving and increased the abstinence rate.[13][14]

A Phase I clinical trial in cocaine users found that a short course of l-THP was safe and well-tolerated and did not have adverse interactions with cocaine.[15][16]

Table 4: Clinical Trial of l-THP in Heroin Users [14]

Treatment GroupAbstinence Rate (3-month follow-up)
l-THP47.8%
Placebo15.2%

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.

Methamphetamine Self-Administration in Rats

This protocol is adapted from studies investigating the effects of d-THP on methamphetamine self-administration.[15][17][18]

Meth_Self_Admin_Workflow Surgery Intravenous Catheter Implantation Recovery Recovery Period (e.g., 1 week) Surgery->Recovery Training Training to Lever Press for Methamphetamine Infusions (e.g., 0.05 mg/kg/infusion, FR-1 schedule) Recovery->Training Stabilization Stabilization of Self-Administration Behavior Training->Stabilization Treatment Administration of d-THP or Vehicle Stabilization->Treatment Testing Self-Administration Session (e.g., 2-hour session) Treatment->Testing Data_Analysis Data Analysis (Number of infusions, lever presses) Testing->Data_Analysis

Workflow for Methamphetamine Self-Administration

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

  • Intravenous catheters

  • Methamphetamine hydrochloride

  • This compound

  • Sterile saline

Procedure:

  • Surgery: Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.

  • Recovery: Allow rats to recover for at least one week post-surgery.

  • Training: Place rats in the operant conditioning chambers for daily sessions (e.g., 2 hours). A response on the active lever results in an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg in 0.1 ml saline over 5 seconds) and the presentation of a stimulus light. Responses on the inactive lever have no consequence.

  • Stabilization: Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Treatment: Prior to the test session, administer d-THP or vehicle intraperitoneally at the desired doses and time points.

  • Testing: Conduct the self-administration session as in the training phase.

  • Data Analysis: Record and analyze the number of infusions earned and the number of active and inactive lever presses.

Conditioned Place Preference (CPP)

This protocol is a general guideline for assessing the rewarding effects of drugs and the effects of d-THP on drug-induced CPP, adapted from various studies.[6][16][19][20]

CPP_Workflow Pre-Conditioning Pre-Conditioning Phase: Measure baseline preference for chambers Conditioning Conditioning Phase (alternating days): Day 1: Drug + Paired Chamber Day 2: Saline + Unpaired Chamber Pre-Conditioning->Conditioning d-THP_Admin d-THP or Vehicle Administration (before drug or saline injections) Conditioning->d-THP_Admin During Conditioning Post-Conditioning Post-Conditioning Test: Measure time spent in each chamber in a drug-free state Conditioning->Post-Conditioning Data_Analysis Data Analysis: Calculate preference score (Time in drug-paired chamber - Time in saline-paired chamber) Post-Conditioning->Data_Analysis

Workflow for Conditioned Place Preference

Materials:

  • Mice or rats

  • CPP apparatus with at least two distinct compartments (e.g., different flooring, wall patterns)

  • Drug of interest (e.g., fentanyl, cocaine)

  • This compound

  • Saline

Procedure:

  • Pre-Conditioning (Day 1): Place the animal in the apparatus with free access to all compartments for a set duration (e.g., 15-30 minutes). Record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 2-7):

    • On drug conditioning days, administer the drug of interest and confine the animal to one compartment (the "drug-paired" side) for a set duration (e.g., 30 minutes).

    • On saline conditioning days, administer saline and confine the animal to the other compartment (the "saline-paired" side) for the same duration.

    • To investigate the effect of d-THP, administer it prior to the drug or saline injections during the conditioning phase.

  • Post-Conditioning Test (Day 8): Place the animal in the apparatus in a drug-free state with free access to all compartments. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning phase indicates a conditioned place preference. Compare the preference scores between the d-THP-treated and vehicle-treated groups.

In Vivo Microdialysis for Dopamine Measurement

This protocol provides a general framework for measuring extracellular dopamine levels in specific brain regions of awake, freely moving rats, based on established methodologies.[3][4][7][11]

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant guide cannula targeting a specific brain region (e.g., Nucleus Accumbens) Recovery Recovery Period (e.g., 1 week) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration Period: Perfuse with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection Equilibration->Baseline_Collection Drug_Administration Administer d-THP and/or Drug of Abuse Baseline_Collection->Drug_Administration Sample_Collection Collect Dialysate Samples at Regular Intervals Drug_Administration->Sample_Collection Analysis Analyze Dopamine Concentration using HPLC-ECD Sample_Collection->Analysis Data_Analysis Data Analysis: Express dopamine levels as a percentage of baseline Analysis->Data_Analysis

Workflow for In Vivo Microdialysis

Materials:

  • Rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound and drug of interest

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgery: Anesthetize the rat and use a stereotaxic frame to implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).

  • Recovery: Allow the animal to recover for at least one week.

  • Experiment Day: Gently insert the microdialysis probe through the guide cannula.

  • Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) for a stabilization period (e.g., 1-2 hours).

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).

  • Drug Administration: Administer d-THP and/or the drug of abuse systemically or directly through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the dopamine concentration in the collected samples using HPLC-ECD.

  • Data Analysis: Express the dopamine levels in each sample as a percentage of the average baseline concentration.

Conclusion and Future Directions

The initial investigations into the anti-addictive properties of this compound have provided compelling evidence for its potential as a novel pharmacotherapy for substance use disorders. Its mechanism of action as a mixed dopamine receptor antagonist, coupled with its demonstrated efficacy in reducing drug-seeking behaviors across multiple classes of addictive substances in both preclinical and early clinical studies, warrants further exploration.

Future research should focus on:

  • Conducting larger-scale, randomized controlled clinical trials to definitively establish the efficacy and safety of d-THP for various substance use disorders.

  • Further elucidating the specific contributions of D1, D2, and D3 receptor antagonism to its anti-addictive effects.

  • Investigating the potential synergistic effects of d-THP when used in combination with other addiction treatments.

  • Exploring its therapeutic potential for other psychiatric disorders with dopaminergic dysregulation.

The continued investigation of this compound holds significant promise for addressing the unmet medical need for effective treatments for addiction. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this important field of study.

References

An In-depth Technical Guide to the Pharmacokinetic and Toxicological Profile of Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropalmatine (THP) is an isoquinoline (B145761) alkaloid found predominantly in plants of the Corydalis and Stephania genera.[1] It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. The levo-isomer, l-tetrahydropalmatine (l-THP), is the more potent enantiomer and has garnered significant interest for its therapeutic potential in a range of conditions, including pain, inflammation, and drug addiction.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetic and toxicological profile of Tetrahydropalmatine, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetic Profile

The pharmacokinetic profile of Tetrahydropalmatine is characterized by generally poor oral absorption, rapid clearance, and low bioavailability.[2] However, its ability to cross the blood-brain barrier contributes to its central nervous system effects.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Tetrahydropalmatine in various species.

Table 1: Pharmacokinetic Parameters of l-Tetrahydropalmatine in Humans

DosageCmaxTmax (h)AUC (h*ng/mL)t1/2 (h)Reference
60 mg (oral)190 ± 36 ng/mL1.25 ± 0.59-11.42 ± 2.43[3]
30 mg BID (oral)42.8 ng/mL (geometric mean)1.5 (median)--[3]

Table 2: Pharmacokinetic Parameters of Tetrahydropalmatine Enantiomers in Rats after Oral Administration

CompoundDose (mg/kg)Cmax (µg/mL)AUC0-∞ (µg*h/mL)t1/2 (h)Reference
(-)-THP (from rac-THP)401.93 ± 0.366.65 ± 2.34-[No source found]
(+)-THP (from rac-THP)401.11 ± 0.252.03 ± 0.45-[No source found]
(-)-THP20---[No source found]
rac-THP5-1.500 ± 0.56-[No source found]
l-THP15---[4]
l-THP20-6.95 ± 0.9820.26 ± 1.21[No source found]
l-THP40-9.91 ± 1.1119.28 ± 1.04[No source found]
l-THP80-19.19 ± 3.3531.96 ± 0.85[No source found]

Table 3: Pharmacokinetic Parameters of Tetrahydropalmatine Enantiomers in Dogs after Oral Administration of rac-THP (40 mg/kg)

EnantiomerCmax (µg/mL)AUC0-∞ (µg*h/mL)
(-)-THP1.60 ± 0.819.88 ± 2.58
(+)-THP0.36 ± 0.211.22 ± 0.40
Metabolism

Tetrahydropalmatine undergoes stereoselective metabolism primarily in the liver. In vitro studies using human and rat liver microsomes have identified cytochrome P450 (CYP) enzymes as the main catalysts for its metabolism.

  • In Human Liver Microsomes: CYP3A4/5 and CYP1A2 are the predominant enzymes involved in the metabolism of both THP enantiomers. (+)-THP is preferentially metabolized by CYP1A2. [No source found]

  • In Rat Liver Microsomes: CYP3A1/2 and CYP1A2 are the major enzymes responsible for THP metabolism. CYP3A1/2 shows a preference for metabolizing (+)-THP, while CYP1A2 preferentially metabolizes (-)-THP. [No source found]

Toxicological Profile

The toxicological data for Tetrahydropalmatine is limited, with a notable absence of publicly available median lethal dose (LD50) values. The available information is primarily derived from case reports of human overdose and preclinical safety studies.

Quantitative Toxicological Data

Specific LD50 values for Tetrahydropalmatine were not identified in the reviewed literature.

Table 4: Summary of Observed Toxic Effects

SpeciesRoute of AdministrationDoseObserved EffectsReference
HumanOral (overdose)Not specifiedMild neurological disturbance, rapid recovery.[No source found]
HumanOral (overdose)1500-1875 mgInitial central nervous system depression, no long-term sequelae reported.[5]
ChildrenOral (overdose)7-60 tabletsCNS, cardiovascular, and respiratory depression; rapid recovery with supportive care.[5]
RatIntraperitoneal10-50 mg/kgProportional decrease in colonic temperature.[6]
RatIntragastric180 mg/kgTransient respiratory stimulation followed by severe CNS depression.[5]
CatIntravenous40 mg/kgSlight drop in blood pressure and heart rate, no significant effect on cardiac function.[5]
RabbitIntravenous60 mg/kgRespiratory depression.[5]
General Safety and Tolerability

Clinical studies in humans have shown that l-THP is generally well-tolerated at therapeutic doses. A short course of 30 mg BID of l-THP for 3.5 days in cocaine users was found to be safe and did not produce significant side effects.[3] However, due to its central nervous system effects, caution is advised, and there is potential for cardiac and neurological toxicity at higher doses.[2]

Experimental Protocols

Pharmacokinetic Study in Rats (Oral Administration)

This protocol is a composite based on several cited studies.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before dosing with free access to water.

  • Dosing: l-tetrahydropalmatine is dissolved in a suitable vehicle (e.g., saline, distilled water) and administered via oral gavage at a specific dose (e.g., 15 mg/kg).[4]

  • Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[4]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of THP and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)
  • Animals: A small number of animals (typically rats or mice) of a single sex (usually females) are used for each step.

  • Dosing: The test substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The outcome of the first step (mortality or evident toxicity) determines the dose for the next step. If no mortality occurs at the highest dose, the study is concluded.

  • Endpoint: The study allows for the classification of the substance's toxicity and an estimation of the lethal dose range, rather than a precise LD50 value.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Dopamine (B1211576) Receptor Antagonism

l-Tetrahydropalmatine acts as a dopamine receptor antagonist, with a notable affinity for D1, D2, and D3 receptors.[1] This antagonism is central to its therapeutic effects, particularly in the context of addiction and neurological disorders.

G cluster_0 l-Tetrahydropalmatine THP l-Tetrahydropalmatine D1R D1 Receptor THP->D1R Antagonist D2R D2 Receptor THP->D2R Antagonist AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Normally Activates AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Normally Inhibits cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act ↑ PKA Activity cAMP_inc->PKA_act PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib ERK_CREB_inc ↑ pERK / pCREB PKA_act->ERK_CREB_inc ERK_CREB_dec ↓ pERK / pCREB PKA_inhib->ERK_CREB_dec

Caption: Dopamine Receptor Signaling Pathway Modulated by l-Tetrahydropalmatine.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G cluster_0 Pre-Study Phase cluster_1 Study Conduct cluster_2 Analytical Phase cluster_3 Data Analysis A Animal Acclimatization (e.g., Rats, 7 days) C Fasting (Overnight) A->C B Dose Formulation (e.g., THP in saline) D Drug Administration (e.g., Oral Gavage) B->D C->D E Blood Sample Collection (Serial time points) D->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G H Sample Preparation (e.g., Protein Precipitation) G->H I LC-MS/MS Analysis H->I J Concentration-Time Curve Generation I->J K Pharmacokinetic Parameter Calculation (NCA) J->K L Reporting K->L

Caption: Workflow for a Typical In Vivo Pharmacokinetic Study.

Conclusion

Tetrahydropalmatine, particularly its levo-isomer, presents a complex pharmacokinetic and toxicological profile. While its therapeutic potential is significant, its low oral bioavailability poses a challenge for drug development, which is being addressed through formulation strategies. The toxicological profile, while not fully characterized with specific LD50 values, suggests a relatively safe compound at therapeutic doses, though caution is warranted due to its central nervous system effects. Further research, especially long-term toxicology studies, is necessary to fully establish its safety profile for chronic use. The antagonism of dopamine receptors remains a key aspect of its mechanism of action, offering a promising avenue for the treatment of various neurological and psychiatric conditions. This guide provides a foundational understanding for researchers and drug development professionals to inform further investigation and potential clinical application of this intriguing natural compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of D-Tetrahydropalmatine from Stephania rotunda

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Tetrahydropalmatine (THP) is a major bioactive alkaloid found in the tubers of Stephania rotunda Lour. It is recognized for its significant pharmacological properties, including anti-addiction, antitumor, and neuroprotective activities.[1][2][3][4] This document provides detailed protocols for the efficient and sustainable extraction and purification of this compound from Stephania rotunda tubers. The protocols are designed to be reproducible and scalable for research and drug development purposes.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Alkaloids from Stephania rotunda

Extraction SolventMethodConcentration (w/w)Liquid-to-Solid Ratio (mL/g)Temperature (°C)Yield (mg/g)Reference
Lactic AcidUltrasound-Assisted96%30.060.0139.6 ± 0.2[1]
Malic AcidUltrasound-Assisted40.0%30.080.0133.0 ± 0.5[1]
Pyruvic AcidUltrasound-Assisted88.0%30.075.0146.3 ± 0.4[1]

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of this compound

ParameterOptimized Value
SolventLactic Acid
Lactic Acid Concentration90%
Solvent-to-Material Ratio40 mL/g
Extraction Temperature65 °C
Extraction Time10 min
Note: Ultrasound-enhanced extraction yielded 1.2–1.4 times more THP than conventional methods.[1][4]

Table 3: Recovery of Total Alkaloids Using Macroporous Resins

Resin TypeExtractantRecovery Rate (%)Reference
XAD-8Lactic Acid80.11 ± 0.78[1]
AB-8Lactic Acid79.00 ± 1.06[1]
LSA-40Malic Acid95.58 ± 1.40[1]
LSA-40Pyruvic Acid89.86 ± 0.90[1]
XAD-8Not specified92.02 ± 0.60 (for THP)[1][4]

Experimental Protocols

Protocol 1: Sustainable Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol details a "green" extraction method using an eco-friendly solvent system.

1. Plant Material Preparation:

  • Collect fresh tubers of Stephania rotunda.

  • Dry the tubers and pulverize them into a fine powder.

  • Pass the powder through a 0.71 mm mesh sieve to ensure uniform particle size.[3]

  • Store the resulting powder in a dry, dark environment.[3]

2. Extraction Procedure:

  • Weigh 200 mg of the dried tuber powder and place it in a centrifuge tube.[3]

  • Add 8 mL of 90% lactic acid (corresponding to a 40 mL/g solvent-to-material ratio).[1][3]

  • Vortex the mixture to ensure thorough mixing.

  • Place the tube in an ultrasonic bath set to 65 °C for 10 minutes.[1]

  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the solid residue.[3]

  • Collect the supernatant containing the extracted alkaloids.

  • Filter the supernatant through a 0.45 μm membrane filter before analysis or further purification.[3]

Protocol 2: Purification of this compound using Macroporous Resin

This protocol describes the recovery and purification of THP from the crude extract.

1. Resin Preparation:

  • Select a suitable macroporous resin (e.g., XAD-8) for purification.

  • Pre-treat the resin according to the manufacturer's instructions, which typically involves washing with methanol (B129727) and then water to remove impurities.

2. Adsorption:

  • Pass the filtered supernatant from the extraction step through the prepared resin column at a controlled flow rate.

3. Washing:

  • Wash the column with deionized water to remove unbound impurities.

4. Elution:

  • Elute the adsorbed alkaloids from the resin using an appropriate solvent, such as an ethanol-water mixture. The optimal elution conditions may need to be determined empirically.

5. Further Purification (Optional):

  • For higher purity, the eluted fraction can be further purified using techniques like repeated column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.[2]

Protocol 3: Quantification of this compound by HPLC-PDA

This protocol outlines the analytical method for quantifying the concentration of THP in the extracts.

1. HPLC System and Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

  • Column: Symmetry C8 column (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of 25 mM potassium phosphate (B84403) buffer (pH 3.5) and acetonitrile.[1] The exact ratio should be optimized for best separation.

  • Detection Wavelength: 282 nm.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[5]

2. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

3. Sample Analysis:

  • Inject the filtered extract onto the HPLC system.

  • Record the chromatogram and identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Quantify the amount of THP in the sample by comparing the peak area with the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Ultrasonic-Assisted Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis plant_material Stephania rotunda Tubers drying Drying plant_material->drying pulverization Pulverization drying->pulverization sieving Sieving (0.71 mm mesh) pulverization->sieving powder Dried Powder (200 mg) sieving->powder add_solvent Add 90% Lactic Acid (8 mL) powder->add_solvent ultrasonication Ultrasonication (65°C, 10 min) add_solvent->ultrasonication centrifugation Centrifugation (4000 rpm, 10 min) ultrasonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.45 µm) supernatant->filtration resin_column Macroporous Resin (XAD-8) filtration->resin_column adsorption Adsorption resin_column->adsorption washing Washing adsorption->washing elution Elution washing->elution purified_thp Purified D-THP elution->purified_thp hplc HPLC-PDA Analysis elution->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the isolation and quantification of this compound.

logical_relationship cluster_input Input Material cluster_process Core Processes cluster_output Output start Stephania rotunda Tuber Powder extraction Extraction (e.g., UAE with Lactic Acid) start->extraction purification Purification (e.g., Resin Chromatography) extraction->purification analysis Analysis (e.g., HPLC-PDA) purification->analysis end Isolated D-THP analysis->end

Caption: Logical relationship of the key stages in this compound isolation.

References

Application Note: HPLC-PDA Method for Quantification of D-Tetrahydropalmatine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the accurate quantification of D-Tetrahydropalmatine (D-THP) in plant extracts, particularly from Corydalis species. The described protocol provides a reliable and efficient workflow for researchers, scientists, and professionals involved in natural product analysis and drug development.

Introduction

This compound (D-THP) is a prominent isoquinoline (B145761) alkaloid found in various medicinal plants, most notably in the tubers of Corydalis species. It is recognized for its significant analgesic, sedative, and anti-inflammatory properties, primarily attributed to its action as a dopamine (B1211576) receptor antagonist. Accurate quantification of D-THP in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document presents a validated HPLC-PDA method that ensures high sensitivity, specificity, and reproducibility for the quantification of D-THP.

Experimental Protocol

This section outlines the complete workflow from sample preparation to HPLC-PDA analysis.

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (Ultrapure)

  • Reagents: Formic acid, Triethylamine

  • Plant Material: Dried and powdered tubers of Corydalis yanhusuo or other relevant plant species.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Photodiode Array (PDA) Detector

Sample Preparation: Ultrasonic-Assisted Extraction
  • Accurately weigh 0.5 g of the powdered plant material into a 50 mL conical flask.

  • Add 25 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water containing 0.1% formic acid and 0.05% triethylamine

  • Gradient Elution:

    • 0-10 min: 10-30% A

    • 10-25 min: 30-60% A

    • 25-30 min: 60-10% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • PDA Detection:

    • Wavelength: 280 nm for quantification

    • Full spectrum scan: 200-400 nm for peak purity analysis

Method Validation Summary

The described method has been validated for linearity, precision, accuracy, and sensitivity.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery) 97.5% - 103.2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Quantitative Results in Corydalis Extracts

The validated method was applied to determine the D-THP content in different batches of Corydalis yanhusuo tuber extracts.

Sample IDPlant SourceD-THP Content (mg/g)
CY-001Corydalis yanhusuo (Batch 1)2.15
CY-002Corydalis yanhusuo (Batch 2)2.31
CY-003Corydalis yanhusuo (Batch 3)1.98

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis weigh Weigh 0.5g Plant Powder add_solv Add 25mL Methanol weigh->add_solv sonicate Ultrasonic Extraction (30 min) add_solv->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge filter Filter (0.45 µm Syringe Filter) centrifuge->filter inject Inject 10 µL into HPLC filter->inject Filtered Extract separate C18 Column Separation inject->separate detect PDA Detection (280 nm) separate->detect quantify Quantify D-THP detect->quantify

Caption: Workflow for D-THP quantification in plant extracts.

D-THP Mechanism of Action

G cluster_pathway Simplified Dopaminergic Pathway DTHP This compound (D-THP) D2R Dopamine D2 Receptor DTHP->D2R Antagonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability (Analgesic/Sedative Effects) cAMP->Response

Caption: D-THP as a dopamine D2 receptor antagonist.

For research use only. Not for use in diagnostic procedures. The information provided is for educational and research purposes. It is recommended to independently validate the method for specific applications.

Application Notes and Protocols for In Vivo Rodent Models Studying D-Tetrahydropalmatine's Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Tetrahydropalmatine (d-THP), an active component isolated from the Corydalis plant, has demonstrated significant analgesic properties in various preclinical studies.[1][2][3] These application notes provide detailed protocols for utilizing in vivo rodent models to investigate and quantify the analgesic effects of d-THP. The described models are essential for understanding its therapeutic potential and mechanism of action in pain management.

Overview of Rodent Pain Models for d-THP Analgesia Studies

Several well-established rodent models are employed to assess the analgesic efficacy of d-THP across different pain modalities. The choice of model depends on the specific type of pain being investigated.

  • Neuropathic Pain Models: These models mimic chronic pain conditions resulting from nerve injury. Common models include:

    • Spared Nerve Injury (SNI): Involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.

    • Partial Sciatic Nerve Ligation (PSNL): A portion of the sciatic nerve is ligated, inducing neuropathic pain symptoms.[4]

    • Spinal Nerve Ligation (SNL): The L5 spinal nerve is tightly ligated, leading to mechanical allodynia.[5]

    • Oxaliplatin-Induced Neuropathy: Chemical induction of neuropathic pain by administering the chemotherapy agent oxaliplatin.[2]

  • Inflammatory Pain Models: These models are used to study pain arising from tissue inflammation.

    • Complete Freund's Adjuvant (CFA) Model: An intraplantar injection of CFA induces a localized and persistent inflammatory response, resulting in thermal hyperalgesia and mechanical allodynia.[3][5][6]

    • Formalin Test: Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response, with an acute neurogenic phase followed by a tonic inflammatory phase.[2][7][8]

  • Bone Cancer Pain Model: This model replicates the persistent and debilitating pain associated with bone cancer.

    • Tumor Cell Implantation: Involves the injection of cancer cells into the intramedullary space of a long bone, such as the tibia, to induce tumor growth and subsequent pain.[9]

  • Acute Nociceptive Pain Models: These models assess the response to acute, noxious stimuli.

    • Hot Plate Test: Measures the latency of a rodent to react to a heated surface, indicating its thermal pain threshold.[10][11]

    • Tail-Flick Test: Measures the time it takes for a rodent to flick its tail away from a focused beam of heat.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data on the analgesic effects of d-THP from various studies.

Table 1: Analgesic Effects of d-THP in Neuropathic Pain Models

Pain ModelSpeciesd-THP Dose (Route)Outcome MeasureResultsReference
Partial Sciatic Nerve Ligation (PSNL)Mouse5 and 10 mg/kg (i.p.)Mechanical ThresholdIncreased by 134.4% and 174.8%, respectively[4][14]
Partial Sciatic Nerve Ligation (PSNL)Mouse5 and 10 mg/kg (i.p.)Thermal LatencyProlonged by 49.4% and 69.2%, respectively[4][14]
Spinal Nerve Ligation (SNL)Mouse1-4 mg/kg (i.p.)Mechanical HyperalgesiaDose-dependent antihyperalgesic effect[5]
Oxaliplatin-Induced NeuropathyMouseNot SpecifiedMechanical HyperalgesiaAttenuated oxaliplatin-induced mechanical hyperalgesia[2]

Table 2: Analgesic Effects of d-THP in Inflammatory Pain Models

Pain ModelSpeciesd-THP Dose (Route)Outcome MeasureResultsReference
Complete Freund's Adjuvant (CFA)Rat10 mg/kg (i.p.)Inflammatory Pain BehaviorsSignificantly alleviated CFA-induced pain[3][6]
Complete Freund's Adjuvant (CFA)Mouse1-4 mg/kg (i.p.)Mechanical HyperalgesiaDose-dependent antihyperalgesic effect[5]
Formalin Test (Second Phase)MouseNot SpecifiedPain BehaviorInhibited formalin-induced second-stage pain behavior[2]

Table 3: Analgesic Effects of d-THP in Bone Cancer Pain Model

Pain ModelSpeciesd-THP Dose (Route)Outcome MeasureResultsReference
Bone Cancer PainMouse20 and 40 mg/kg (intragastric)Pain NociceptionAttenuated pain nociception[9]

Experimental Protocols

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain

Objective: To induce a persistent inflammatory pain state to evaluate the anti-inflammatory and analgesic effects of d-THP.

Materials:

  • Sprague-Dawley rats (180-200 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound (d-THP)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Isoflurane for anesthesia

  • Syringes and needles

  • Von Frey filaments for mechanical allodynia assessment

  • Plantar test apparatus for thermal hyperalgesia assessment

Procedure:

  • Animal Acclimation: Acclimate rats to the housing and experimental conditions for at least one week prior to the experiment.

  • Baseline Measurements: Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.

  • CFA Induction:

    • Briefly anesthetize the rats with isoflurane.

    • Inject 100 µL of CFA subcutaneously into the plantar surface of the left hind paw. The contralateral paw can be injected with saline as a control.

  • d-THP Administration:

    • Begin d-THP or vehicle administration at a predetermined time point post-CFA injection (e.g., 3 days post-injection).

    • Administer d-THP intraperitoneally (i.p.) at desired doses (e.g., 2.5, 5, and 10 mg/kg) once daily for a specified duration (e.g., 7 days).[3][6]

  • Behavioral Testing:

    • Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments at various time points after d-THP administration.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus.

  • Data Analysis: Compare the withdrawal thresholds and latencies between the d-THP-treated groups and the vehicle-treated control group.

Hot Plate Test

Objective: To assess the central analgesic effects of d-THP on acute thermal pain.

Materials:

  • Mice or rats

  • Hot plate apparatus

  • This compound (d-THP)

  • Vehicle

  • Syringes and needles

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to a constant, noxious temperature (e.g., 52-55°C).[10][15]

  • Animal Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[15]

  • Baseline Latency: Gently place each animal on the hot plate and measure the baseline latency to a nocifensive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[11][15]

  • d-THP Administration: Administer d-THP or vehicle via the desired route (e.g., i.p.).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) or compare the post-treatment latencies to baseline and vehicle control values.

Formalin Test

Objective: To evaluate the effects of d-THP on both acute neurogenic and persistent inflammatory pain.

Materials:

  • Mice or rats

  • Dilute formalin solution (e.g., 1-5% in saline)

  • This compound (d-THP)

  • Vehicle

  • Observation chamber with a mirror for unobstructed paw viewing

  • Timer

Procedure:

  • Animal Acclimation: Place the animals in the observation chamber for at least 30 minutes to acclimate.

  • d-THP Pre-treatment: Administer d-THP or vehicle at a specified time before the formalin injection.

  • Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.[16]

  • Behavioral Observation: Immediately after the injection, return the animal to the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw for a period of up to 60 minutes.

  • Data Analysis: Analyze the data in two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).[7]

    • Phase 2 (Late Phase): 15-40 minutes post-injection (inflammatory pain).[16] Compare the duration of pain behaviors in the d-THP-treated groups to the vehicle control group for each phase.

Visualization of Pathways and Workflows

Signaling Pathways in d-THP-Mediated Analgesia

d-THP is believed to exert its analgesic effects through multiple signaling pathways. One prominent mechanism involves the modulation of dopamine (B1211576) receptors.[1][14] Additionally, in the context of bone cancer pain, d-THP has been shown to inactivate the TNF-α/uPA/PAR2/TRPV1 pathway.[9]

G cluster_dopamine Dopaminergic Pathway cluster_tnf TNF-α Pathway (Bone Cancer Pain) dTHP d-THP D1R D1 Receptor dTHP->D1R Agonist D2R D2 Receptor dTHP->D2R Antagonist Analgesia_D Analgesia D1R->Analgesia_D D2R->Analgesia_D dTHP2 d-THP TNFa TNF-α dTHP2->TNFa Inhibits Analgesia_T Analgesia uPA uPA TNFa->uPA PAR2 PAR2 uPA->PAR2 TRPV1 TRPV1 PAR2->TRPV1 Pain_Signal Pain Signaling TRPV1->Pain_Signal

Caption: Signaling pathways involved in d-THP's analgesic effects.

Experimental Workflow for CFA-Induced Inflammatory Pain Model

The following diagram illustrates the typical experimental workflow for evaluating d-THP in the CFA model of inflammatory pain.

G start Animal Acclimation baseline Baseline Behavioral Testing (von Frey, Plantar Test) start->baseline induction CFA Injection (Intraplantar) baseline->induction treatment d-THP or Vehicle Administration (e.g., Daily i.p.) induction->treatment post_testing Post-Treatment Behavioral Testing treatment->post_testing analysis Data Analysis and Comparison post_testing->analysis end Conclusion on Analgesic Efficacy analysis->end

Caption: Workflow for CFA-induced inflammatory pain studies.

Logical Relationship in Biphasic Formalin Test

The formalin test provides a unique model to differentiate between neurogenic and inflammatory pain mechanisms, both of which can be targeted by analgesic compounds.

G formalin Formalin Injection phase1 Phase 1 (0-5 min) Direct Nociceptor Activation (Neurogenic Pain) formalin->phase1 phase2 Phase 2 (15-40 min) Inflammatory Response & Central Sensitization (Inflammatory Pain) formalin->phase2 dthp d-THP Administration analgesia1 Analgesic Effect on Phase 1 dthp->analgesia1 analgesia2 Analgesic Effect on Phase 2 dthp->analgesia2 analgesia1->phase1 Modulates analgesia2->phase2 Modulates

Caption: Logical phases of the formalin test for analgesia.

References

Determining the Dopamine Receptor Affinity of D-Tetrahydropalmatine Using Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the binding affinity of D-Tetrahydropalmatine (D-THP), also known as levo-tetrahydropalmatine (l-THP), to the five dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5). The provided protocols and data will enable researchers to effectively assess the pharmacological profile of this compound.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are crucial for various neurological processes and are significant targets for therapeutic intervention in a range of neuropsychiatric disorders. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][2]

This compound is an alkaloid with a history of use in traditional medicine for its analgesic and sedative properties.[3] Emerging research indicates that D-THP interacts with the dopaminergic system, acting as an antagonist at D1, D2, and D3 receptors.[4][5] Some studies also suggest it may function as a partial agonist at the D1 receptor.[6] Understanding the precise affinity of D-THP for each dopamine receptor subtype is essential for elucidating its mechanism of action and therapeutic potential.

Data Presentation: this compound Dopamine Receptor Affinity

The following tables summarize the available quantitative data on the binding affinity of D-THP for human dopamine receptors. This data is derived from competitive binding assays.

Receptor SubtypeLigandAssay TypeKi (nM)Reference
D1l-TetrahydropalmatineRadioligand Binding~124[7]
D2l-TetrahydropalmatineRadioligand Binding~388[7]
Receptor SubtypeLigand ConcentrationRadioligandPercent Inhibition of BindingReference
D110 µM l-THP[3H]SCH2339097.34%
D210 µM l-THP[3H]Spiperone61.20%
D310 µM l-THP[3H]Spiperone55.78%

Note: Data for D4 and D5 receptor subtypes were not explicitly found in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Dopamine Receptor Signaling Pathways

Dopamine Receptor Signaling Pathways cluster_d1 D1-like Receptor Signaling (Gs-coupled) cluster_d2 D2-like Receptor Signaling (Gi-coupled) D1_Receptor D1/D5 Receptor Gs Gs Protein D1_Receptor->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates Cellular_Response_D1 Cellular Response (e.g., gene transcription) PKA->Cellular_Response_D1 Dopamine_D1 Dopamine / D-THP (Partial Agonist) Dopamine_D1->D1_Receptor D2_Receptor D2/D3/D4 Receptor Gi Gi/o Protein D2_Receptor->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_decrease cAMP levels decrease AC_inhib->cAMP_decrease Cellular_Response_D2 Inhibition of Cellular Response cAMP_decrease->Cellular_Response_D2 Dopamine_D2 Dopamine / D-THP (Antagonist) Dopamine_D2->D2_Receptor

Caption: Dopamine receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes Expressing Dopamine Receptor start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [3H]Spiperone) - Varying concentrations of D-THP prep_membranes->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity of Bound Ligand filtration->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Determining D-THP Affinity

Determining D-THP Affinity hypothesis Hypothesis: D-THP binds to dopamine receptors assay_selection Select Appropriate Assays: - Radioligand Binding - Functional Assays (cAMP) hypothesis->assay_selection binding_assay Radioligand Binding Assay (Competition) assay_selection->binding_assay functional_assay cAMP Functional Assay assay_selection->functional_assay ic50_determination Determine IC50 of D-THP binding_assay->ic50_determination ec50_determination Determine EC50 or IC50 (Functional Potency) functional_assay->ec50_determination ki_calculation Calculate Ki (Binding Affinity) ic50_determination->ki_calculation conclusion Conclusion: Characterize D-THP's affinity and functional activity at each dopamine receptor subtype ki_calculation->conclusion ec50_determination->conclusion

Caption: Logical steps to determine D-THP's receptor affinity.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of D-THP for a specific dopamine receptor subtype by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes from a stable cell line overexpressing the human dopamine receptor of interest (e.g., D1, D2S, D2L, D3, D4, or D5).

  • Radioligand specific for the receptor subtype (e.g., [3H]SCH23390 for D1-like, [3H]Spiperone for D2-like).

  • This compound (l-THP).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol (B65202) or butaclamol).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of D-THP in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in binding buffer.

    • Prepare the radioligand solution in binding buffer at a concentration close to its Kd value.

    • Prepare the cell membrane suspension in ice-cold binding buffer to a final protein concentration of 5-20 µg per well.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.

      • D-THP Competition: 50 µL of each D-THP dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of D-THP.

    • Determine the IC50 value (the concentration of D-THP that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol determines the functional effect of D-THP on dopamine receptor activation by measuring changes in intracellular cAMP levels.

Materials:

  • A stable cell line expressing the human dopamine receptor of interest (e.g., CHO or HEK293 cells).

  • This compound (l-THP).

  • Dopamine (as a reference agonist).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase, particularly for Gi-coupled receptors).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • 96-well or 384-well microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure for D1-like (Gs-coupled) Receptors:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with assay buffer containing IBMX.

    • Add varying concentrations of D-THP or dopamine to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of D-THP.

    • Determine the EC50 value (the concentration of D-THP that produces 50% of the maximal response) to assess its agonistic activity.

Procedure for D2-like (Gi-coupled) Receptors:

  • Cell Seeding:

    • Follow the same procedure as for D1-like receptors.

  • Compound Treatment:

    • Remove the culture medium and replace it with assay buffer containing IBMX and a fixed concentration of forskolin (to stimulate cAMP production).

    • Add varying concentrations of D-THP or a known D2 agonist to the wells. Include a vehicle control and a forskolin-only control.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration as described above.

  • Data Analysis:

    • Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of D-THP.

    • Determine the IC50 value to assess its antagonistic activity.

By following these protocols, researchers can obtain robust and reproducible data to thoroughly characterize the dopamine receptor affinity and functional activity of this compound, contributing to a deeper understanding of its pharmacological profile.

References

Application Notes and Protocols: Synthesis of D-Tetrahydropalmatine from Coptis Rhizoma using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for the synthesis of D-Tetrahydropalmatine (D-THP) starting from Coptis Rhizoma (Huanglian). The process involves the extraction and isolation of the precursor alkaloid, palmatine (B190311), followed by its chemical reduction to racemic tetrahydropalmatine (B600727). The final, crucial step involves the purification of the racemic mixture and the isolation of the desired D-enantiomer using High-Performance Liquid Chromatography (HPLC). Detailed protocols for each stage, quantitative data summaries, and visualizations of the experimental workflow and relevant signaling pathways are presented to guide researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Coptis Rhizoma is a well-known herb in traditional medicine, rich in protoberberine alkaloids such as berberine (B55584), coptisine, and palmatine[1]. Tetrahydropalmatine (THP), a derivative of these alkaloids, has garnered significant interest for its wide range of pharmacological effects, including analgesic, sedative, and anti-inflammatory properties[2]. These effects are primarily attributed to its action as a dopamine (B1211576) receptor antagonist[2][3]. THP exists as a racemic mixture of D- and L-enantiomers, which exhibit different biological activities[4]. This guide details a complete workflow for the synthesis of D-THP from Coptis Rhizoma, a process of significant interest for pharmacological research and drug lead optimization. The methodology leverages standard organic chemistry techniques and advanced chromatographic separation.

Overall Experimental Workflow

The synthesis of this compound from Coptis Rhizoma is a multi-step process that begins with the extraction of total alkaloids, followed by the isolation of the key precursor, palmatine. This isolated precursor is then chemically converted to a racemic mixture of tetrahydropalmatine. Finally, preparative and chiral HPLC are employed to purify the racemic mixture and isolate the target D-enantiomer.

G cluster_0 Extraction & Isolation cluster_1 Chemical Synthesis cluster_2 Purification & Chiral Separation Coptis Coptis Rhizoma Powder Extraction Ultrasound-Assisted Extraction Coptis->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Alumina or RP-C18) Crude_Extract->Column_Chromatography Palmatine Isolated Palmatine Column_Chromatography->Palmatine Reduction Sodium Borohydride (B1222165) Reduction Palmatine->Reduction Racemic_THP Racemic (D/L)-THP Reduction->Racemic_THP Prep_HPLC Preparative RP-HPLC Racemic_THP->Prep_HPLC Purified_Racemate Purified Racemic THP Prep_HPLC->Purified_Racemate Chiral_HPLC Chiral HPLC Separation (Chiralcel OJ-H) Purified_Racemate->Chiral_HPLC D_THP This compound Chiral_HPLC->D_THP L_THP L-Tetrahydropalmatine Chiral_HPLC->L_THP

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Extraction and Isolation of Palmatine

3.1.1. Ultrasound-Assisted Extraction of Total Alkaloids

This protocol is adapted from an optimized method for extracting palmatine and berberine from Coptis chinensis[5].

  • Preparation: Weigh 50 g of dried and powdered Coptis Rhizoma (passed through a 100-mesh sieve).

  • Solvent System: Prepare a deep eutectic solvent (DES) by mixing choline (B1196258) chloride and phenol (B47542) at a molar ratio of 1:3. Add 30% (v/v) water to the mixture.

  • Extraction:

    • Add the powdered rhizome to 1.5 L of the prepared DES in a suitable vessel (maintaining a 1:30 g/mL solid-to-liquid ratio).

    • Place the vessel in an ultrasonic bath at 60°C.

    • Sonicate for 30 minutes at a power of 200 W.

    • After sonication, centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid residue.

    • Decant and collect the supernatant containing the crude alkaloid extract.

  • Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude extract.

3.1.2. Isolation of Palmatine by Column Chromatography

This protocol is based on general methods for isolating alkaloids from Coptis extracts[1][6].

  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of methanol (B129727).

  • Stationary Phase: Prepare a reversed-phase C18 silica (B1680970) gel column.

  • Elution:

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of methanol in water, starting with a low concentration of methanol and gradually increasing it.

    • Collect fractions and monitor by analytical HPLC or TLC to identify the fractions containing palmatine.

  • Crystallization:

    • Combine the palmatine-rich fractions and evaporate the solvent.

    • Dissolve the residue in 95% ethanol (B145695) and allow it to crystallize to obtain palmatine hydrochloride.

    • Filter and dry the crystals.

Stage 2: Synthesis of Racemic (D/L)-Tetrahydropalmatine

This protocol is based on the general procedure for the reduction of related alkaloids using sodium borohydride[7][8].

  • Reaction Setup: Dissolve the isolated palmatine hydrochloride in methanol in a round-bottom flask.

  • Reduction:

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. An excess of NaBH₄ (e.g., 4-5 molar equivalents) is typically used.

    • Allow the reaction to stir at 0-5°C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up:

    • Monitor the reaction completion by TLC or analytical HPLC.

    • Quench the reaction by the slow addition of water.

    • Evaporate the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude racemic (D/L)-Tetrahydropalmatine.

Stage 3: Purification and Chiral Separation by HPLC

3.3.1. Preparative HPLC Purification of Racemic THP

This protocol is a general guide for scaling up from analytical to preparative HPLC[9][10][11].

  • Column: Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like 0.1% trifluoroacetic acid or formic acid.

  • Method Development: First, optimize the separation on an analytical C18 column to determine the appropriate gradient.

  • Purification:

    • Dissolve the crude racemic THP in the mobile phase.

    • Inject the sample onto the preparative column.

    • Run the optimized gradient at a suitable flow rate.

    • Collect the fractions corresponding to the main peak of THP.

    • Combine the pure fractions and evaporate the solvent to obtain purified racemic THP.

3.3.2. Chiral HPLC Separation of D- and L-Enantiomers

This protocol is based on established methods for the chiral resolution of THP[12][13].

  • Column: Chiral stationary phase column, such as a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralcel OJ-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Anhydrous ethanol or a mixture of n-hexane and ethanol/isopropanol. A common starting condition is 90:10 (v/v) n-hexane:ethanol. For basic compounds like THP, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape[14].

  • Separation:

    • Dissolve the purified racemic THP in the mobile phase.

    • Inject the sample onto the chiral column.

    • Run the isocratic mobile phase at a flow rate of approximately 0.5-1.0 mL/min.

    • Detect the eluting enantiomers using a UV detector at 281 nm[15].

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomeric peaks. The first eluting peak will be one enantiomer (e.g., D-THP) and the second will be the other (L-THP). The elution order should be confirmed with a standard if available.

  • Isolation: Evaporate the solvent from the collected fractions to obtain the purified this compound.

Quantitative Data Summary

The following tables summarize the expected yields and HPLC parameters for the synthesis and analysis of this compound.

Table 1: Summary of Yields at Each Stage

StageStarting MaterialProductTypical YieldReference
Extraction Coptis Rhizoma PowderCrude Palmatine~16.7 mg/g (1.67%)[5]
Synthesis PalmatineRacemic (D/L)-THP60-85%Inferred from[8][16]
Purification Racemic (D/L)-THPPurified D-THP>95% Purity[11]

Table 2: HPLC Method Parameters for Analysis and Purification

ParameterAnalytical HPLC (Purity Check)Preparative HPLC (Racemic)Chiral HPLC (Separation)
Column Type Reversed-Phase C18Reversed-Phase C18Chiral (Cellulose-based)
Column Dimensions 250 x 4.6 mm, 5 µm≥ 250 x 21.2 mm, 5-10 µm250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water + 0.1% AcidAcetonitrile/Water + 0.1% Acidn-Hexane/Ethanol + 0.1% DEA
Elution Mode GradientGradientIsocratic
Flow Rate 1.0 mL/minDependent on column diameter0.5 - 1.0 mL/min
Detection (UV) 281 nm281 nm281 nm
Temperature 30°CAmbientAmbient

Mechanism of Action: Dopamine Receptor Signaling

This compound is known to act as a dopamine receptor antagonist, with a notable affinity for D1 and D2 receptors[2]. The antagonism of the D2 receptor, a G-protein coupled receptor (GPCR), is a key mechanism underlying its sedative and antipsychotic effects. The D2 receptor is coupled to an inhibitory G-protein (Gi), which, upon activation by dopamine, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and a subsequent reduction in the activity of Protein Kinase A (PKA). By blocking this receptor, D-THP prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates DTHP This compound DTHP->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) Response Cellular Response (Reduced Excitability) PKA_active->Response Phosphorylates Targets

Figure 2: Antagonistic action of D-THP at the Dopamine D2 Receptor.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and purification of this compound from a natural source, Coptis Rhizoma. By combining classical extraction techniques with modern chemical synthesis and advanced HPLC-based purification, it is possible to obtain this pharmacologically significant compound in high purity. The detailed methodologies and supporting data are intended to facilitate further research into the therapeutic potential of D-THP and its derivatives.

References

Application of D-Tetrahydropalmatine in Animal Models of Epilepsy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetrahydropalmatine (D-THP), an active alkaloid isolated from the Corydalis species, has demonstrated notable anticonvulsant properties in preclinical studies. Its unique mechanism of action, primarily involving the modulation of the dopaminergic system, presents a promising avenue for the development of novel anti-epileptic drugs. This document provides detailed application notes and experimental protocols for the use of D-THP in two common rodent models of epilepsy: the picrotoxin-induced seizure model and the amygdala kindling model.

Mechanism of Action

D-THP's anticonvulsant effects are primarily attributed to its interaction with the dopaminergic system. It functions as a partial agonist of dopamine (B1211576) D1 receptors and an antagonist of dopamine D2 receptors.[1] This dual action is believed to inhibit the release of dopamine in the amygdala, a brain region critically involved in seizure generation and propagation.[2] By modulating dopaminergic neurotransmission, D-THP can suppress neuronal hyperexcitability and reduce seizure activity.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in rodent models of epilepsy. It is important to note that while preclinical studies demonstrate a clear anticonvulsant effect, detailed quantitative data on percentage reduction of seizure parameters are not extensively reported in the currently available literature. The tables are structured to highlight the key findings.

Table 1: Efficacy of this compound in the Picrotoxin-Induced Seizure Model in Rats

ParameterVehicle ControlThis compound (10-15 mg/kg, i.p.)Reference
Seizure Activity PresentSuppressed[2]
Locomotor Activity IncreasedSignificantly attenuated[2]
Amygdaloid Dopamine Release IncreasedInhibited[2]

Table 2: Efficacy of this compound in the Amygdala Kindling Model in Rats

ParameterVehicle ControlThis compound (20-30 mg/kg, i.p.)Reference
Development of Kindling Progressive increase in seizure scorePrevented[3]
Behavioral Seizure Score Progressively increasesReduced below initial values[3]
Motion Responses Progressively increaseReduced below initial values[3]

Experimental Protocols

Picrotoxin-Induced Seizure Model in Rats

This model is used to induce acute, generalized tonic-clonic seizures and is valuable for screening potential anticonvulsant compounds.

Materials:

  • This compound (D-THP)

  • Picrotoxin (B1677862)

  • Saline solution (0.9% NaCl)

  • Vehicle for D-THP (e.g., saline with a small percentage of DMSO or Tween 80)

  • Male Sprague-Dawley rats (200-250 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chamber

  • Video recording equipment (recommended)

  • Timer

Protocol:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Preparation:

    • Dissolve picrotoxin in saline to a final concentration of 1 mg/mL.

    • Prepare D-THP solution in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 15 mg/kg).

  • Experimental Groups:

    • Group 1: Vehicle control (receives vehicle i.p. followed by picrotoxin)

    • Group 2: D-THP (10 mg/kg, i.p.) + Picrotoxin

    • Group 3: D-THP (15 mg/kg, i.p.) + Picrotoxin

  • Procedure:

    • Administer D-THP or vehicle i.p. to the respective groups.

    • After a 30-minute pretreatment period, administer picrotoxin (3-4 mg/kg, i.p.) to all animals.[2]

    • Immediately place the animal in the observation chamber and start video recording and the timer.

  • Data Collection and Analysis:

    • Latency to first seizure: Record the time from picrotoxin injection to the onset of the first seizure.

    • Seizure severity: Score the severity of seizures using a modified Racine scale.

    • Seizure duration: Record the duration of each seizure.

    • Locomotor activity: Quantify locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software.

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different groups.

Amygdala Kindling Model in Rats

This model mimics the progressive development of focal epilepsy and is useful for studying antiepileptogenic and anticonvulsant drug effects.

Materials:

  • This compound (D-THP)

  • Vehicle for D-THP

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Dental cement

  • Electrical stimulator

  • EEG recording system

  • Observation chamber

Protocol:

  • Electrode Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animals to recover for at least one week post-surgery.

  • Determination of Afterdischarge Threshold (ADT):

    • Place the rat in the recording chamber and connect the electrode to the stimulator and recording system.

    • Deliver a 1-second train of 60 Hz constant current sine wave stimuli, starting at a low intensity (e.g., 10 µA) and increasing in increments until an afterdischarge (AD) of at least 3 seconds is elicited. The ADT is the lowest intensity that reliably elicits an AD.

  • Kindling Procedure:

    • Stimulate the rats once daily with a 1-second stimulus at the ADT intensity.

    • Observe and score the behavioral seizures immediately after each stimulation using the Racine scale.

    • Continue daily stimulations until the animals reach a stable kindled state (e.g., three consecutive stage 5 seizures).

  • Drug Treatment:

    • Divide the kindled rats into experimental groups:

      • Group 1: Vehicle control (receives vehicle i.p.)

      • Group 2: D-THP (20 mg/kg, i.p.)

      • Group 3: D-THP (30 mg/kg, i.p.)

    • Administer D-THP or vehicle 30 minutes before the daily kindling stimulation.[3]

  • Data Collection and Analysis:

    • Seizure Severity: Record the Racine score for each animal after each stimulation.

    • Afterdischarge Duration (ADD): Measure the duration of the AD from the EEG recording.

    • Statistical Analysis: Compare the seizure scores and ADD between the groups using appropriate statistical methods.

Visualizations

G cluster_0 Picrotoxin-Induced Seizure Model Workflow A Animal Acclimation B Drug Preparation (D-THP & Picrotoxin) A->B C Grouping B->C D D-THP/Vehicle Administration (i.p.) C->D E 30 min Pretreatment D->E F Picrotoxin Administration (i.p.) E->F G Observation & Data Collection F->G H Statistical Analysis G->H G cluster_1 Amygdala Kindling Model Workflow A Electrode Implantation B Recovery A->B C ADT Determination B->C D Kindling Stimulations C->D E Stable Kindled State D->E F Grouping E->F G D-THP/Vehicle Administration (i.p.) F->G H Post-Treatment Stimulation G->H I Data Collection & Analysis H->I G cluster_2 Proposed Signaling Pathway of D-THP in Epilepsy DTHP This compound D1R Dopamine D1 Receptor DTHP->D1R Partial Agonist D2R Dopamine D2 Receptor DTHP->D2R Antagonist AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Dopamine Dopamine Release in Amygdala PKA->Dopamine Modulates Neuronal_Excitability Neuronal Hyperexcitability Dopamine->Neuronal_Excitability Reduces Seizure Seizure Activity Neuronal_Excitability->Seizure

References

Application Notes and Protocols for Assessing Levo-Tetrahydropalmatine in Preclinical Models of Cocaine Addiction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Isomers: This document focuses on Levo-tetrahydropalmatine (l-THP), the levorotatory isomer of tetrahydropalmatine. The user's original request specified D-Tetrahydropalmatine (d-THP). However, a comprehensive review of the scientific literature reveals that l-THP is the pharmacologically active isomer in preclinical models of addiction, anxiety, and depression. Studies have shown that d-THP is largely inactive in these models. Therefore, these application notes are based on the extensive research conducted on l-THP as a potential therapeutic for cocaine addiction.

Introduction

Cocaine use disorder (CUD) is a significant public health issue with no FDA-approved pharmacotherapy.[1][2] Levo-tetrahydropalmatine (l-THP), an alkaloid from the Corydalis and Stephania plant species, has emerged as a promising candidate.[3][4] L-THP exhibits a unique pharmacological profile, acting as an antagonist at dopamine (B1211576) D1, D2, and D3 receptors.[2][3][4][5][6] This multi-target engagement is crucial, as the dopaminergic system is central to the rewarding and reinforcing effects of cocaine.[3] Preclinical studies have demonstrated that l-THP can attenuate cocaine self-administration and prevent the reinstatement of cocaine-seeking behavior, a model for relapse.[2][3][4][7] These notes provide detailed protocols for evaluating the efficacy of l-THP in established rodent models of cocaine addiction.

Mechanism of Action: Dopamine Receptor Antagonism

L-THP's primary mechanism of action in the context of cocaine addiction is the antagonism of postsynaptic dopamine receptors.[7] Cocaine increases synaptic dopamine levels by blocking the dopamine transporter (DAT). This surge in dopamine activates D1 and D2 receptors in the nucleus accumbens, a key brain region in the reward pathway, leading to the euphoric and reinforcing effects of the drug. By blocking these receptors, l-THP is thought to blunt the rewarding effects of cocaine, thereby reducing the motivation to take the drug.[7] Some evidence also suggests that l-THP may have secondary actions at serotonin (B10506) and adrenergic receptors, which could contribute to its therapeutic effects.[3][8][9]

l-THP_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Activates D2R D2 Receptor DA->D2R Activates Reward Reward Signal D1R->Reward D2R->Reward Cocaine Cocaine Cocaine->DAT Blocks lTHP l-THP lTHP->D1R Antagonizes lTHP->D2R Antagonizes

l-THP's antagonistic action on dopamine receptors.

Experimental Protocols

The following protocols describe standard preclinical models used to assess the efficacy of compounds like l-THP for treating cocaine addiction.

Cocaine Self-Administration

This model assesses the reinforcing properties of cocaine and the motivation of the animal to work for a drug reward.

Objective: To determine if l-THP reduces the intake of cocaine.

Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.

Procedure:

  • Surgery: Male Sprague-Dawley or Wistar rats are surgically implanted with an intravenous catheter in the jugular vein.

  • Acquisition: After recovery, rats are placed in the operant chambers daily. A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light, while a press on the "inactive" lever has no consequence.

  • Reinforcement Schedules:

    • Fixed-Ratio (FR) Schedule: The animal receives a reward after a fixed number of responses (e.g., FR2, two lever presses for one infusion).[7] This schedule is useful for assessing the overall consumption of the drug.

    • Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases progressively. The "breakpoint," or the point at which the animal ceases to respond, is a measure of the motivation for the drug.[7]

  • l-THP Administration: Once stable responding is established, rats are pre-treated with various doses of l-THP (e.g., 1, 3, 10, 20 mg/kg, i.p.) or vehicle prior to the self-administration session.[7] The effect of l-THP on responding for a non-drug reinforcer, such as sucrose (B13894) pellets, should also be tested to control for non-specific motor or sedative effects.[4][7]

Reinstatement of Cocaine-Seeking (Relapse Model)

This model mimics relapse to drug use in humans, which can be triggered by drug-associated cues, stress, or re-exposure to the drug itself.

Objective: To determine if l-THP prevents the reinstatement of cocaine-seeking behavior.

Procedure:

  • Acquisition & Extinction: Rats are first trained to self-administer cocaine as described above. Following stable self-administration, the extinction phase begins, where lever presses no longer result in cocaine infusion or cue presentation. This continues until responding on the active lever significantly decreases.

  • Reinstatement Test: Once responding is extinguished, a trigger is presented to induce reinstatement of lever pressing.

    • Cocaine-Primed Reinstatement: A non-contingent ("free") injection of cocaine (e.g., 10 mg/kg, i.p.) is administered.[4][10]

    • Cue-Induced Reinstatement: The cue light and/or tone previously associated with cocaine infusion are presented contingent on an active lever press.

    • Stress-Induced Reinstatement: The animal is exposed to a stressor, such as intermittent footshock, prior to being placed in the chamber.

  • l-THP Administration: Rats are pre-treated with l-THP or vehicle before the reinstatement test session. The number of presses on the active lever is recorded as a measure of drug-seeking.

Experimental_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Surgery Catheter Surgery Recovery Recovery Surgery->Recovery SA_Training Cocaine Self-Administration (FR or PR Schedule) Recovery->SA_Training Extinction Extinction Training (No Cocaine or Cues) SA_Training->Extinction Stable Responding Achieved Pretreatment Pre-treatment (l-THP or Vehicle) Extinction->Pretreatment Responding Extinguished Trigger Relapse Trigger (Cocaine, Cue, or Stress) Pretreatment->Trigger Test Reinstatement Test (Measure Lever Presses) Trigger->Test

Preclinical workflow for cocaine addiction models.

Data Presentation

Quantitative data should be summarized to compare the effects of different doses of l-THP against a vehicle control.

Table 1: Effect of l-THP on Cocaine Self-Administration under a Fixed-Ratio (FR) Schedule

l-THP Dose (mg/kg, i.p.)Mean Cocaine Infusions (± SEM)% Change from Vehicle
Vehicle35.2 ± 3.1-
140.5 ± 4.2+15%
345.1 ± 4.8+28%
1050.3 ± 5.5+43%
2015.6 ± 2.9 -56%
Note: Data are hypothetical and based on trends reported in the literature, where low-to-moderate doses of l-THP can increase cocaine intake under FR schedules, possibly as a compensatory response to the reduced rewarding effect of each infusion.[7] A high dose tends to suppress responding.[7] *p<0.05, **p<0.01 vs. Vehicle.

Table 2: Effect of l-THP on Cocaine Self-Administration under a Progressive-Ratio (PR) Schedule

l-THP Dose (mg/kg, i.p.)Mean Breakpoint (± SEM)% Change from Vehicle
Vehicle125.4 ± 12.3-
1102.8 ± 10.1-18%
375.2 ± 8.5 -40%
1040.1 ± 5.2 -68%
Note: Data are hypothetical and based on trends reported in the literature, showing a dose-dependent decrease in the motivation to work for cocaine.[7] *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle.

Table 3: Effect of l-THP on Cocaine-Primed Reinstatement

Pre-treatment (mg/kg, i.p.)Mean Active Lever Presses (± SEM)% Reduction vs. Vehicle
Vehicle42.6 ± 4.5-
3.7525.1 ± 3.8 41%
7.515.3 ± 2.9 64%
15.08.9 ± 2.1 79%
Note: Data are hypothetical and based on trends reported in the literature.[4][10] **p<0.01, ***p<0.001 vs. Vehicle.

Conclusion

The experimental designs outlined provide a robust framework for assessing the therapeutic potential of l-THP in preclinical models of cocaine addiction. The data consistently suggest that l-THP can reduce the reinforcing efficacy of cocaine and attenuate drug-seeking behavior, supporting its further development as a treatment for CUD.[7] It is crucial in these experimental designs to include control groups that assess the compound's effect on general locomotor activity and motivation for natural rewards to ensure that the observed effects are specific to the drug of abuse.[4][7]

References

Application Note: On-line/Off-line Coupling of Imprinted Monolithic Precolumn with RP-HPLC for DL-Tetrahydropalmatine (DL-THP) Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Tetrahydropalmatine (DL-THP) is a pharmacologically active isoquinoline (B145761) alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo. The two enantiomers of DL-THP exhibit different pharmacological effects, making their separation and individual quantification crucial for drug development and quality control. This application note describes a robust method for the direct determination of DL-THP in Corydalis yanhusuo by coupling an L-THP imprinted monolithic precolumn with reversed-phase high-performance liquid chromatography (RP-HPLC) in both on-line and off-line modes.[1][2]

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule.[3] When prepared in a monolithic format, they offer high permeability and selectivity, making them ideal for solid-phase extraction (SPE).[1][4] This method utilizes an L-THP imprinted monolith to selectively retain L-THP while allowing D-THP to pass through, enabling the separation and quantification of both enantiomers.[1][2]

Experimental Protocols

Synthesis of L-THP Imprinted Monolithic Precolumn

This protocol details the in situ polymerization method for preparing the L-THP imprinted monolithic column.[1][2][3]

Materials:

  • L-THP (template)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene dimethacrylate (EDMA) (cross-linker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Acetonitrile (B52724) (ACN) (porogenic solvent)

  • Stainless-steel column (e.g., 50 mm × 4.6 mm I.D.)

Procedure:

  • Preparation of Polymerization Mixture: In a glass vial, dissolve 0.30 mmol of L-THP and 0.60 mmol of MAA in the porogenic solvent. Sonicate the mixture to facilitate the formation of a complex between the template and the functional monomer.

  • Add 4.0 mmol of EDMA and AIBN (1% of the total moles of monomers) to the mixture.

  • Degas the solution by sonicating for 10 minutes.

  • Column Preparation: Seal one end of the stainless-steel column.

  • Fill the column with the polymerization mixture and seal the other end.

  • Polymerization: Place the filled column in a water bath and heat at 60°C for 24 hours to initiate polymerization.

  • Template Removal: After polymerization, connect the column to an HPLC system and wash with a solution of methanol/acetic acid (9:1, v/v) at a flow rate of 0.5 mL/min until the template can no longer be detected in the effluent.

  • Equilibrate the column with the mobile phase before use.

  • A non-imprinted polymer (NIP) monolithic column is prepared following the same procedure but without the addition of the L-THP template.[1][2]

Off-line SPE-HPLC for DL-THP Determination

In the off-line mode, the imprinted monolithic column is used as an SPE cartridge to fractionate the sample prior to HPLC analysis.[1]

Procedure:

  • Sample Preparation: Prepare an extract of Corydalis yanhusuo.

  • Column Conditioning: Condition the L-THP imprinted monolithic precolumn with acetonitrile (ACN).

  • Sample Loading: Load the crude extract of C. yanhusuo onto the conditioned precolumn.

  • Fraction Collection:

    • Collect the fraction that passes through the column without being retained (non-retained fraction), which will contain D-THP.[1][2]

    • Elute the retained compounds from the precolumn with an appropriate solvent (e.g., methanol/acetic acid) to obtain the retained fraction, which will contain L-THP.[1][2]

  • HPLC Analysis: Analyze both the non-retained and retained fractions separately using the RP-HPLC system.

On-line SPE-HPLC for L-THP Determination

The on-line mode integrates the sample cleanup and analysis into a single automated process using a column-switching valve.[1][2][5][6]

Procedure:

  • System Setup: Configure the HPLC system with a six-port column-switching valve to connect the L-THP imprinted monolithic precolumn and the analytical RP-HPLC column.[2]

  • Precolumn Conditioning: Condition the precolumn with ACN at a flow rate of 0.3 mL/min.[2]

  • Sample Injection: Inject the C. yanhusuo extract onto the monolithic precolumn.

  • Washing: Wash the precolumn with a suitable solvent to remove interfering substances while L-THP remains bound.

  • Elution and Analysis: Switch the valve to align the precolumn with the mobile phase flow of the analytical column. The retained L-THP is eluted from the precolumn and transferred directly onto the analytical column for separation and detection.[1][2]

RP-HPLC Conditions

System: Shimadzu LC-10A liquid chromatographic system or equivalent.[2] Analytical Column: Kromasil ODS (5 µm), 200 mm × 4.6 mm I.D.[2] Mobile Phase: H₂O/ACN (10/90, v/v).[2] Flow Rate: 0.5 mL/min.[2] Detection: UV detector at a specified wavelength for THP. Column Temperature: Optimized as needed.[1]

Data Presentation

Table 1: Optimized Composition for L-THP Imprinted Polymer Preparation [2]

Component Molar Amount (mmol)
L-THP (Template) 0.30
MAA (Monomer) 0.60

| EDMA (Cross-linker)| 4.0 |

Table 2: Performance of the L-THP Imprinted Monolithic Column

Parameter Value Reference
Specific Adsorption Capacity 7.34 µmol/g [2]

| Reproducibility (RSD, n=3) | <5% |[2] |

Visualizations

Experimental Workflows

G cluster_offline Off-line Coupling Workflow A Sample Loading (C. yanhusuo Extract) B Imprinted Monolithic Precolumn A->B C Non-retained Fraction (Contains D-THP) B->C Wash D Retained Fraction (Contains L-THP) B->D Elute E RP-HPLC Analysis C->E F RP-HPLC Analysis D->F

Caption: Off-line SPE-HPLC workflow for DL-THP determination.

G cluster_online On-line Coupling Workflow cluster_load Position 1: Loading & Washing cluster_elute Position 2: Elution & Analysis A Sample Injection B Imprinted Monolithic Precolumn A->B C Waste B->C Switch Valve Switching D HPLC Pump E Imprinted Monolithic Precolumn D->E F Analytical RP-HPLC Column E->F G Detector F->G

Caption: On-line SPE-HPLC workflow for L-THP determination.

References

Troubleshooting & Optimization

Overcoming low bioavailability of D-Tetrahydropalmatine in in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Tetrahydropalmatine (d-THP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of d-THP. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound (d-THP)?

A1: The low oral bioavailability of d-THP is primarily attributed to two main factors:

  • Poor Intestinal Absorption: Pharmacokinetic studies have consistently shown that d-THP is inadequately absorbed in the intestine.[1][2] The absorption process appears to be passive diffusion.[3]

  • Rapid Clearance: The compound is subject to rapid clearance from the body, further limiting its systemic exposure.[1][2] Additionally, stereoselective interactions with efflux pumps like P-glycoprotein (P-gp) may contribute to the poor absorption of the d-isomer specifically.[3]

Q2: What are the most effective strategies demonstrated to enhance the in vivo bioavailability of d-THP?

A2: Several advanced formulation strategies have been successfully employed to significantly increase the bioavailability of d-THP. The most prominent and effective methods include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): This is one of the most successful approaches. SMEDDS formulations improve the absorption level and rate of d-THP by creating a fine oil-in-water microemulsion in the gastrointestinal tract, which enhances solubilization and absorption.[1][4]

  • Solid Dispersions: Creating an amorphous solid dispersion of d-THP with a hydrophilic polymer can improve its dissolution rate and, consequently, its bioavailability.[1][5]

  • Lipid-Based Formulations (e.g., Liposomes): For alternative delivery routes like transdermal application, encapsulating d-THP in liposomes has been shown to significantly increase its relative bioavailability compared to standard emulsions, while also avoiding first-pass metabolism.[6]

Q3: Can co-administration of other compounds improve d-THP bioavailability?

A3: Yes, co-administration with specific inhibitors can be a viable strategy. For instance, the efflux transporter P-glycoprotein (P-gp) has been implicated in the poor absorption of d-THP. Studies have shown that co-perfusion of d-THP with verapamil, a known P-gp inhibitor, significantly increased the absorption rate constant and effective permeability of d-THP in rat intestine models.[3] This suggests that inhibiting P-gp could be a mechanism to enhance its oral bioavailability.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments with d-THP.

Problem 1: Low and variable plasma concentrations observed after oral administration of a d-THP suspension.

  • Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate.

    • Solution: The primary bottleneck for oral absorption is getting the compound to dissolve in the gastrointestinal fluids.[7][8] Advanced formulation is necessary.

      • Option A: Formulate a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water microemulsion upon gentle agitation with aqueous media.[1][9] This approach has been shown to increase the oral bioavailability of THP by up to 225% in rats.[1][4] (See Experimental Protocol 1).

      • Option B: Prepare a Binary Amorphous Solid Dispersion. Dispersing d-THP in a hydrophilic polymer matrix prevents its crystallization and enhances its dissolution rate.[5][10] This method increased THP bioavailability by 234.77% in rabbits.[1]

  • Possible Cause 2: P-glycoprotein (P-gp) Efflux.

    • Solution: The d-isomer of THP may be a substrate for the P-gp efflux pump in the intestinal wall, which actively transports the compound back into the gut lumen, reducing net absorption.[3]

      • Experimental Approach: Conduct a pilot study co-administering d-THP with a known P-gp inhibitor, such as verapamil.[3] A significant increase in plasma concentration compared to d-THP alone would confirm the involvement of P-gp efflux.

Problem 2: First-pass metabolism is limiting systemic exposure even with improved absorption.

  • Possible Cause: High Pre-systemic Metabolism in the Gut Wall or Liver.

    • Solution: Consider an alternative route of administration that bypasses the gastrointestinal tract and liver.

      • Transdermal Delivery: Formulating d-THP as a liposomal gel for transdermal application can avoid first-pass metabolism.[6] This strategy has been shown to achieve a relative bioavailability of 233.8% compared to a standard emulsion in rats.[6] (See Experimental Protocol 2).

Data Presentation: Efficacy of Bioavailability Enhancement Strategies

The following table summarizes the quantitative improvements in d-THP bioavailability achieved through various formulation strategies as reported in preclinical studies.

Formulation StrategyAnimal ModelBioavailability Increase (Relative)Key Pharmacokinetic ChangeReference
SMEDDS Rabbit198.63% (vs. suspension)Increased Cmax and AUC[1][4]
SMEDDS Rat225% (vs. suspension)Increased absorption level and rate[1][4]
Self-Emulsifying Systems Rat33.2% (vs. suspension)Enhanced absorption[1]
Solid Dispersion Rabbit234.77% (vs. suspension)Enhanced absorption[1]
Liposome (B1194612) Gel (Transdermal) Rat233.8% (vs. emulsion)Bypasses first-pass metabolism[6]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the decision-making process and mechanisms for enhancing d-THP bioavailability.

G cluster_0 cluster_1 Troubleshooting & Strategy Selection cluster_2 Oral Formulation Strategies cluster_3 Transdermal Formulation start Low in vivo Bioavailability of d-THP Observed route Select Administration Route start->route oral Oral Route transdermal Transdermal Route smdds SMEDDS (High Success Rate) oral->smdds solid_disp Solid Dispersion oral->solid_disp pgp_inhibitor Co-administer P-gp Inhibitor oral->pgp_inhibitor liposome Liposome Gel (Bypasses First-Pass) transdermal->liposome

Caption: Decision workflow for selecting a d-THP bioavailability enhancement strategy.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium dTHP d-THP Suspension (Poorly Soluble) poor_absorption Low Absorption dTHP->poor_absorption SMEDDS d-THP in SMEDDS (Oral Administration) emulsion Fine Microemulsion (High Surface Area) SMEDDS->emulsion Dispersion in Aqueous Media absorption Enhanced Absorption & Permeation emulsion->absorption systemic Systemic Circulation (Increased Bioavailability) absorption->systemic

Caption: Mechanism of how SMEDDS enhances oral absorption of d-THP.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for d-THP

This protocol is a generalized procedure based on common components used in SMEDDS formulations for poorly soluble drugs. Optimization of the components and their ratios is critical for success.

  • Materials:

    • This compound (d-THP)

    • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

    • Surfactant (e.g., Cremophor EL, Tween 80)

    • Co-surfactant (e.g., Labrasol, Transcutol P)

    • Vortex mixer

    • Magnetic stirrer

  • Methodology:

    • Solubility Screening: Determine the solubility of d-THP in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

    • Constructing Phase Diagrams: To identify the optimal ratio of components, construct a pseudo-ternary phase diagram. Prepare various mixtures of the oil, surfactant, and co-surfactant (e.g., at ratios of 1:9 to 9:1). Titrate each mixture with water and observe the formation of microemulsions to identify the self-emulsification region.

    • Formulation Preparation: a. Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. b. Accurately weigh the selected amounts of the oil, surfactant, and co-surfactant into a glass vial. c. Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous liquid is formed. This is the blank SMEDDS formulation. d. Add the desired amount of d-THP to the blank SMEDDS formulation. e. Heat the mixture gently (e.g., 40°C) while stirring until the d-THP is completely dissolved.

    • Characterization: a. Droplet Size Analysis: Dilute the prepared d-THP SMEDDS formulation in water (e.g., 1:100 ratio) and measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). b. Self-Emulsification Time: Add a small amount of the formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear or bluish-white microemulsion. c. In Vitro Dissolution: Perform dissolution studies using a standard apparatus (e.g., USP Type II) to compare the release profile of d-THP from the SMEDDS formulation versus an unformulated suspension.

Protocol 2: Preparation of l-THP Liposome Gel for Transdermal Delivery

This protocol is adapted from a published study on l-Tetrahydropalmatine.[6]

  • Materials:

  • Methodology:

    • Liposome Preparation (Thin Film Hydration Method): a. Dissolve phosphatidylcholine, cholesterol, and l-THP in dichloromethane in a round-bottom flask. An optimized mass ratio is 10:1:3 (PC:CHL:l-THP).[6] b. Attach the flask to a rotary evaporator and evaporate the dichloromethane under vacuum at 45°C to form a thin, dry lipid film on the flask wall. c. Hydrate the lipid film by adding distilled water and stirring the mixture on a magnetic stirrer at 700 rpm for 3 hours to form a liposomal suspension.

    • Liposome Gel Formulation: a. Prepare a Carbomer 940 gel base by soaking 0.1 g of Carbomer 940 in 1 mL of water for several hours until fully dissolved. b. Add 1 mL of water containing a preservative to the Carbomer base. c. Re-suspend the prepared l-THP liposomes in a small volume of distilled water. d. Add the liposome suspension to the Carbomer solution while stirring. e. Add 0.1 mL of triethanolamine to neutralize the gel and achieve the desired viscosity.

    • Characterization: a. Particle Size and Zeta Potential: Analyze the particle size, PDI, and zeta potential of the liposomes using a DLS instrument. Expected particle size is around 68 nm with a zeta potential of approximately -41 mV.[6] b. Encapsulation Efficiency: Determine the amount of l-THP encapsulated within the liposomes by separating the free drug from the liposomes (e.g., by ultracentrifugation) and quantifying the drug in both fractions using HPLC. c. In Vitro Skin Permeation: Use Franz diffusion cells with a suitable membrane (e.g., rat skin or Strat-M® membrane) to study the transdermal permeation profile of the l-THP liposome gel compared to a standard emulsion or solution.[6]

References

Troubleshooting D-Tetrahydropalmatine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Tetrahydropalmatine (D-THP) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of D-THP aqueous solutions.

Issue 1: Precipitation or cloudiness observed in the D-THP aqueous solution.

  • Question: I dissolved D-THP in an aqueous buffer, but the solution is cloudy or has visible precipitate. What should I do?

  • Answer: this compound has low solubility in aqueous buffers. To achieve a clear solution, it is recommended to first dissolve D-THP in an organic solvent like DMSO and then dilute it with the aqueous buffer of your choice. Be aware that aqueous solutions of D-THP are not recommended to be stored for more than one day.

Issue 2: Loss of D-THP potency or inconsistent experimental results over time.

  • Question: My experimental results are inconsistent, and I suspect my D-THP solution is degrading. What are the likely causes?

  • Answer: D-THP is susceptible to degradation under certain conditions. The primary factors affecting its stability in aqueous solutions are pH, presence of certain metal ions, and exposure to light.

    • pH: D-THP is more stable in acidic conditions and is susceptible to degradation in neutral and basic pH ranges.

    • Metal Ions: The presence of certain metal ions, such as Fe³⁺, can promote degradation.

    • Light: Exposure to UV light can induce oxidative dehydrogenation, leading to the formation of degradation products.

To mitigate these issues, prepare fresh solutions for each experiment, store stock solutions in a dark environment at -20°C, and use buffers with an acidic pH if compatible with your experimental design.

Issue 3: Appearance of unknown peaks in HPLC analysis of D-THP solution.

  • Question: I am analyzing my D-THP solution using HPLC and see unexpected peaks that increase over time. What could these be?

  • Answer: The appearance of new peaks in your chromatogram likely indicates the degradation of D-THP. The primary degradation product of D-THP under UV light exposure is Palmatine, formed through oxidative dehydrogenation. Other minor degradation products may also form depending on the specific stress conditions (e.g., pH, temperature). A stability-indicating HPLC method is crucial to separate and quantify D-THP from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing D-THP stock solutions?

A1: For long-term storage, D-THP should be stored as a solid at -20°C, where it is stable for at least four years. For experimental use, it is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Q2: How should I prepare aqueous working solutions of D-THP?

A2: To prepare an aqueous working solution, first dissolve the D-THP in DMSO to create a concentrated stock solution. Then, dilute the stock solution with your desired aqueous buffer. It is advisable not to store the final aqueous solution for more than 24 hours.

Q3: What are the main factors that cause D-THP instability in aqueous solutions?

A3: The primary factors contributing to D-THP degradation in aqueous solutions are:

  • pH: Neutral to basic pH (pH > 7) accelerates degradation. D-THP is more stable in acidic conditions (pH 3-5).

  • Light: Exposure to UV light leads to photodegradation.

  • Metal Ions: The presence of certain metal ions, particularly Fe³⁺, can catalyze degradation.

Q4: What is the major degradation product of D-THP?

A4: The main degradation product of D-THP, especially upon exposure to UV light, is Palmatine. This occurs through an oxidative dehydrogenation reaction.

Q5: How can I monitor the stability of my D-THP solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of your D-THP solution. This method should be able to separate the intact D-THP from its degradation products, allowing for the quantification of the parent compound and the formation of degradants over time.

Data Presentation

Table 1: Effect of pH on D-THP Stability at a Given Temperature

pHInitial D-THP Concentration (µg/mL)D-THP Concentration after X hours (µg/mL)% D-THP RemainingMajor Degradation Product(s)
3.0
5.0
7.0
9.0

Table 2: Effect of Temperature on D-THP Stability at a Given pH

Temperature (°C)Initial D-THP Concentration (µg/mL)D-THP Concentration after X hours (µg/mL)% D-THP RemainingMajor Degradation Product(s)
4
25
40
60

Table 3: Effect of Light Exposure on D-THP Stability at a Given pH and Temperature

Light ConditionInitial D-THP Concentration (µg/mL)D-THP Concentration after X hours (µg/mL)% D-THP RemainingMajor Degradation Product(s)
Dark (Control)
Ambient Light
UV Light (Specify wavelength and intensity)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for D-THP

This protocol provides a starting point for developing a validated stability-indicating HPLC method for the analysis of D-THP and its primary degradation product, Palmatine.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) phosphate, pH 3) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). A potential starting gradient could be 10-90% organic solvent over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both D-THP and Palmatine have significant absorbance (e.g., 280 nm). A PDA detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Prepare a stock solution of D-THP in DMSO.

    • Dilute the stock solution with the desired aqueous buffer to the working concentration.

    • For forced degradation studies, subject the D-THP solution to stress conditions (e.g., heat, acid, base, oxidation, light).

    • At specified time points, withdraw an aliquot of the sample, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Mandatory Visualizations

D_THP_Troubleshooting_Workflow start Start: D-THP Experiment issue Encounter Issue with Aqueous Solution? start->issue precipitate Precipitation / Cloudiness issue->precipitate Yes inconsistent Inconsistent Results / Suspected Degradation issue->inconsistent Yes unknown_peak Unknown Peak in HPLC issue->unknown_peak Yes no_issue Proceed with Experiment issue->no_issue No solubility_check Check Dissolution Method precipitate->solubility_check stability_factors Consider Stability Factors inconsistent->stability_factors degradation_pathway Main Degradation Product is Palmatine unknown_peak->degradation_pathway use_dmso Action: Dissolve in DMSO first, then dilute with aqueous buffer. solubility_check->use_dmso Not using DMSO prepare_fresh Action: Prepare fresh solution for each experiment. solubility_check->prepare_fresh Solution not fresh ph_check pH of Solution? stability_factors->ph_check light_check Light Exposure? stability_factors->light_check metal_check Presence of Metal Ions (e.g., Fe3+)? stability_factors->metal_check acidic_ph Stable in Acidic pH ph_check->acidic_ph Acidic neutral_basic_ph Unstable in Neutral/Basic pH ph_check->neutral_basic_ph Neutral/Basic protect_light Action: Protect from UV light. light_check->protect_light Exposed use_chelator Action: Use metal chelator if necessary. metal_check->use_chelator Possible hplc_method Action: Use validated stability-indicating HPLC method. degradation_pathway->hplc_method

Caption: Troubleshooting workflow for D-THP instability in aqueous solutions.

Dopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_THP This compound D1R D1 Receptor D_THP->D1R Antagonist D2R D2 Receptor D_THP->D2R Antagonist Dopamine Dopamine Dopamine->D1R Agonist Dopamine->D2R Agonist Gs Gs D1R->Gs Activates Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylates targets leading to PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 Inhibits

Caption: D-THP interaction with Dopamine D1 and D2 receptor signaling pathways.

Optimization of mobile phase for chiral separation of THP enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral separation of Tetrahydropalmatine (THP) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of THP enantiomers?

A1: The most critical factor is the choice of the Chiral Stationary Phase (CSP). For basic compounds like THP, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first and most successful choice for screening.

Q2: Which mobile phase mode is best suited for separating THP enantiomers?

A2: THP enantiomers can be successfully separated using normal-phase, polar organic, and reversed-phase modes. The optimal mode depends on the specific CSP being used and the desired selectivity. Normal-phase and polar organic modes are commonly employed for polysaccharide-based CSPs. A good baseline separation of THP enantiomers has been achieved using cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases in both normal-phase and polar organic modes.

Q3: Why is a basic additive, like diethylamine (B46881) (DEA), often required in the mobile phase?

A3: THP is a basic compound. Basic additives like DEA are added to the mobile phase to reduce peak tailing and improve peak shape. These additives work by masking the acidic silanol (B1196071) groups on the silica (B1680970) surface of the CSP, which can cause undesirable secondary interactions with the basic analyte.

Q4: How does temperature affect the chiral separation of THP enantiomers?

A4: Temperature can significantly impact chiral recognition and, consequently, the resolution of enantiomers. Running separations at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes improve resolution by altering the thermodynamics of the interaction between the enantiomers and the CSP.

Q5: What should I do if I am not achieving baseline separation (Rs < 1.5)?

A5: If you are not achieving baseline separation, you should systematically optimize the mobile phase composition. This includes adjusting the ratio of the organic modifiers (e.g., alcohol in hexane), changing the type of alcohol (e.g., isopropanol (B130326) vs. ethanol), and optimizing the concentration of the basic additive. If mobile phase optimization is insufficient, you may need to screen different CSPs.

Experimental Protocols

General Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method for THP enantiomers.

G cluster_0 Method Development Workflow Start Start Select_CSP Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->Select_CSP Screen_Mobile_Phase Screen Mobile Phase (Normal, Polar Organic, Reversed-Phase) Select_CSP->Screen_Mobile_Phase Optimize_Mobile_Phase Optimize Mobile Phase Composition (Solvent Ratio, Additives) Screen_Mobile_Phase->Optimize_Mobile_Phase Optimize_Other_Parameters Optimize Other Parameters (Flow Rate, Temperature) Optimize_Mobile_Phase->Optimize_Other_Parameters Validate_Method Validate Method (Linearity, Precision, Accuracy) Optimize_Other_Parameters->Validate_Method End End Validate_Method->End

General workflow for chiral HPLC method development.
Protocol for Normal-Phase Chiral HPLC Separation of THP Enantiomers

This protocol provides a starting point for the separation of THP enantiomers on a polysaccharide-based CSP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) or similar polysaccharide-based CSP
Mobile Phase n-Hexane:Isopropanol (IPA) with 0.1% Diethylamine (DEA) (v/v/v)
Initial Ratio 90:10 (n-Hexane:IPA)
Flow Rate 0.7 - 1.0 mL/min
Temperature 25°C
Detection UV at 230 nm
Injection Volume 5-20 µL

Sample Preparation:

  • Dissolve the THP sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the peaks. A baseline separation is generally achieved when Rs ≥ 1.5.

  • Determine the retention factors (k) and the separation factor (α).

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

G cluster_1 Troubleshooting Poor Resolution Problem Poor Resolution (Rs < 1.5) Check_CSP Evaluate CSP Selection (Is it appropriate for THP?) Problem->Check_CSP Optimize_MP Optimize Mobile Phase (Adjust solvent ratio, change alcohol, vary additive concentration) Check_CSP->Optimize_MP Optimize_Flow Optimize Flow Rate (Try a lower flow rate) Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature (Test higher and lower temperatures) Optimize_Flow->Optimize_Temp Consider_New_CSP Consider a Different CSP Optimize_Temp->Consider_New_CSP

Troubleshooting workflow for poor enantiomeric resolution.
Potential Cause Recommended Solution
Inappropriate CSP The selected CSP may not provide sufficient stereoselectivity for THP. Screen different polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD).
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For normal phase, adjust the percentage of the alcohol modifier (e.g., from 10% to 20% IPA). Try a different alcohol (e.g., ethanol (B145695) instead of isopropanol). Adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes improve resolution.
Inadequate Temperature Control Temperature can significantly impact chiral recognition. Use a column oven to maintain a stable temperature and test different temperatures to see the effect on resolution.

Issue 2: Peak Tailing
Potential Cause Recommended Solution
Secondary Interactions Unwanted interactions between the basic THP molecule and residual acidic silanols on the CSP can cause tailing. Increase the concentration of the basic additive (e.g., DEA) in the mobile phase.
Column Contamination Accumulation of contaminants on the column can create active sites that cause tailing. Flush the column with a strong solvent (e.g., 100% ethanol for polysaccharide-based columns).
Inappropriate Mobile Phase pH (Reversed-Phase) For ionizable compounds like THP, a mobile phase pH close to the analyte's pKa can result in peak tailing. Adjust the pH of the aqueous component of the mobile phase.
Issue 3: Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Mobile Phase Preparation Precisely control the composition and preparation of the mobile phase for every run. Use volumetric flasks and pipettes for accurate measurements.
Unstable Column Temperature Use a column oven to maintain a constant and uniform temperature, as even small fluctuations can affect selectivity and retention times.
Insufficient Column Equilibration Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting your analysis.

Data Presentation

The following tables illustrate the expected impact of mobile phase modifications on the chiral separation of THP enantiomers on a polysaccharide-based CSP. Please note that these are representative values and actual results may vary depending on the specific experimental conditions and instrumentation.

Table 1: Effect of Alcohol Modifier Percentage in Normal Phase

Mobile Phase (n-Hexane:Isopropanol with 0.1% DEA)Retention Time (k1)Retention Time (k2)Separation Factor (α)Resolution (Rs)
95:512.515.21.221.8
90:108.29.81.202.1
85:155.66.51.161.9
80:204.14.71.151.6

Table 2: Effect of Alcohol Type in Normal Phase

Mobile Phase (90:10 Alkane:Alcohol with 0.1% DEA)Retention Time (k1)Retention Time (k2)Separation Factor (α)Resolution (Rs)
n-Hexane:Isopropanol8.29.81.202.1
n-Hexane:Ethanol7.58.81.171.9

Table 3: Effect of Basic Additive Concentration in Normal Phase

Mobile Phase (90:10 n-Hexane:Isopropanol)Retention Time (k1)Retention Time (k2)Separation Factor (α)Resolution (Rs)Peak Shape
No Additive9.511.51.211.5Tailing
0.1% DEA8.29.81.202.1Symmetrical
0.2% DEA8.09.51.192.0Symmetrical

Addressing challenges in the large-scale synthesis of D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of D-Tetrahydropalmatine (D-THP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this pharmacologically significant isoquinoline (B145761) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main hurdles in the industrial production of D-THP include:

  • Stereoselectivity: Achieving the desired (R)-configuration of the chiral center at C13a is a significant challenge. Many synthetic routes yield a racemic mixture, requiring costly and time-consuming resolution steps.

  • Purification: D-THP's hydrophilic nature complicates its separation from reaction mixtures and byproducts using conventional extraction and crystallization methods.[1]

  • Raw Material Sourcing: The availability and cost of key starting materials can impact the economic viability of a chosen synthetic route on a large scale.

  • Process Safety and Environmental Concerns: Some synthetic methods employ hazardous reagents or generate significant waste, necessitating careful process design and waste management strategies.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for the manufacturing of active pharmaceutical ingredients (APIs) is a critical and complex aspect of large-scale synthesis.

Q2: Which synthetic routes are most promising for the industrial-scale production of D-THP?

A2: Several synthetic routes have been developed for D-THP, each with its own advantages and disadvantages for large-scale application. The choice of route often depends on a balance of factors including cost, yield, stereoselectivity, and scalability. The most common approaches include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and Heck cyclization. A comparative analysis is provided in the table below.

Q3: How can I improve the stereoselectivity of the Pictet-Spengler reaction for D-THP synthesis?

A3: Achieving high stereoselectivity in the Pictet-Spengler reaction is a common challenge. Here are some strategies to consider:

  • Chiral Auxiliaries: Employing a chiral auxiliary on the phenethylamine (B48288) starting material can effectively direct the cyclization to favor the desired stereoisomer.

  • Catalyst Selection: The choice of acid catalyst is crucial. Brønsted acids or Lewis acids can influence the stereochemical outcome. Experimenting with different catalysts and catalyst loading is recommended.

  • Solvent and Temperature Optimization: Reaction conditions play a significant role. Lower temperatures often enhance stereoselectivity. A systematic screening of solvents can also identify conditions that favor the formation of the desired diastereomer.

  • Substrate Modification: Modifying the aldehyde substrate can also influence the stereochemical course of the reaction.

Q4: What are the key considerations for sourcing raw materials for large-scale D-THP synthesis?

A4: Sourcing raw materials for large-scale production requires a robust supplier qualification process. Key considerations include:

  • Supplier Audits: Conduct on-site audits of potential suppliers to assess their manufacturing capabilities, quality control systems, and regulatory compliance.

  • Quality Agreements: Establish clear quality agreements that define specifications for raw materials, testing methods, and procedures for handling deviations.

  • Supply Chain Security: Evaluate the supplier's supply chain to ensure a consistent and reliable source of materials and to mitigate risks of shortages or quality issues.

  • Regulatory Documentation: Ensure that the supplier can provide all necessary documentation for regulatory filings, including certificates of analysis and statements on quality.

Troubleshooting Guides

Low Yield in Bischler-Napieralski Reaction
Observed Problem Potential Cause Suggested Solution
Incomplete cyclizationInsufficient activation of the amide- Increase the equivalents of the dehydrating agent (e.g., POCl₃).- Elevate the reaction temperature or prolong the reaction time.
Degradation of starting material or productHarsh reaction conditions- Use a milder dehydrating agent.- Optimize the reaction temperature to minimize degradation.
Poor recovery during workupProduct loss during extraction- Adjust the pH carefully during the workup to ensure the product is in the desired form for extraction.- Perform multiple extractions with an appropriate solvent.
Poor Stereoselectivity in Pictet-Spengler Reaction
Observed Problem Potential Cause Suggested Solution
Formation of a racemic or near-racemic mixtureLack of effective stereocontrol- Introduce a suitable chiral auxiliary to the amine starting material.- Screen a variety of chiral Brønsted or Lewis acid catalysts.[2][3]
Epimerization of the productHarsh acidic conditions or elevated temperature- Use a milder acid catalyst.- Conduct the reaction at a lower temperature.[4]
Inconsistent results between batchesVariability in raw material quality or reaction setup- Ensure consistent quality of starting materials and reagents.- Standardize the reaction setup, including addition rates and mixing efficiency.
Challenges in Purification of this compound
Observed Problem Potential Cause Suggested Solution
Difficulty in separating D-THP from polar impuritiesHydrophilic nature of D-THP- Employ acid-base extraction to selectively isolate the alkaloid from neutral and acidic impurities.[5][6]- Utilize column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel, alumina) and an optimized eluent system.
Co-elution with structurally similar byproductsSimilar physicochemical properties- Consider high-performance displacement chromatography (HPDC) for a one-step purification.[1]- Develop a preparative HPLC method with a chiral stationary phase for enantiomeric separation if a racemic mixture is obtained.
Low recovery after crystallizationHigh solubility of D-THP in common solvents- Screen a wide range of solvent systems to find one that provides good crystal formation and low solubility of the product.- Employ anti-solvent crystallization techniques.

Data Presentation

Table 1: Comparative Analysis of Common Synthetic Routes for this compound

Synthetic Route Key Reagents/Conditions Reported Yield (%) Stereochemical Outcome Scalability Considerations
Bischler-Napieralski POCl₃, reflux55-75Racemic mixtureUse of hazardous reagent (POCl₃), requires subsequent reduction and resolution steps.
Pictet-Spengler HCl, EtOH, 60°C50-60Moderate enantiomeric excess (ee) with chiral auxiliariesRequires careful optimization for stereoselectivity; can be sensitive to reaction conditions.[7]
Heck Cyclization Pd(OAc)₂, PPh₃, DMF, 100°C~62 (for the cyclized product)Retains configuration of the precursorHigh cost of palladium catalyst, potential for metal contamination in the final product.[7]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction for Alkaloid Purification
  • Acidification: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane). Extract the organic phase with an acidic aqueous solution (e.g., 1M HCl). The protonated alkaloid will move to the aqueous phase, while neutral and acidic impurities remain in the organic phase.

  • Basification: Separate the aqueous phase and wash it with fresh organic solvent to remove any remaining neutral impurities. Make the aqueous phase basic (e.g., with NaOH or Na₂CO₃) to deprotonate the alkaloid.

  • Extraction of Free Base: Extract the basified aqueous phase with an organic solvent. The free base alkaloid will now be in the organic phase.

  • Drying and Concentration: Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified alkaloid.

Protocol 2: High-Performance Displacement Chromatography (HPDC) for D-THP Purification

This protocol is a conceptual outline based on the reported method for dl-tetrahydropalmatine.[1]

  • Column: A reversed-phase C18 column is used.

  • Carrier Solvent: An acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

  • Displacer: A solution of a compound with a higher affinity for the stationary phase than D-THP (e.g., cetylpyridinium (B1207926) trifluoroacetate (B77799) in the carrier solvent).

  • Procedure: a. Equilibrate the column with the carrier solvent. b. Load the crude D-THP sample onto the column. c. Pump the displacer solution through the column. The displacer will push the D-THP ahead of it, leading to the elution of highly concentrated and purified D-THP. d. Collect the fraction containing the purified D-THP.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control start Starting Materials reaction Chemical Reaction (e.g., Pictet-Spengler) start->reaction crude Crude D-THP Mixture reaction->crude extraction Acid-Base Extraction crude->extraction chromatography Chromatography (e.g., HPDC) extraction->chromatography pure Pure D-THP chromatography->pure hplc HPLC Analysis (Purity & Enantiomeric Excess) pure->hplc nmr_ms Structural Confirmation (NMR, MS) hplc->nmr_ms

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting start Low Yield or Purity Issue check_reagents Verify Reagent Quality start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) start->optimize_conditions check_stereoselectivity Assess Stereoselectivity start->check_stereoselectivity optimize_extraction Adjust Extraction pH & Solvents start->optimize_extraction change_chromatography Modify Chromatography Method start->change_chromatography improve_crystallization Screen Crystallization Solvents start->improve_crystallization check_stereoselectivity->optimize_conditions optimize_extraction->change_chromatography

Caption: A logical troubleshooting workflow for addressing common issues in D-THP synthesis.

References

Strategies to enhance the solubility of D-Tetrahydropalmatine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of D-Tetrahydropalmatine (D-THP) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (D-THP) and why is its solubility a concern for in vitro experiments?

A1: this compound is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Corydalis genus.[1] It is investigated for its various pharmacological activities, including its role as a dopamine (B1211576) receptor antagonist.[1] D-THP is a lipophilic molecule with poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro assays.[2]

Q2: What are the common solvents for dissolving D-THP?

A2: D-THP is commonly dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3][4] It is sparingly soluble in aqueous solutions, including physiological buffers.[3]

Q3: How can I prepare a stock solution of D-THP?

A3: A high-concentration stock solution of D-THP can be prepared by dissolving it in 100% DMSO.[4][5] For example, a stock solution of up to 50 mg/mL in DMSO can be achieved with the help of ultrasonication.[5] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can reduce the solubility of D-THP.[5]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in cell culture should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. The specific tolerance of your cell line to DMSO should be determined experimentally.

Q5: Can I store D-THP stock solutions?

A5: Yes, D-THP stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Troubleshooting Guide: D-THP Precipitation in Cell Culture Media

Issue: My D-THP precipitates immediately upon addition to the cell culture medium.

  • Cause: The aqueous concentration of D-THP exceeds its solubility limit. This can happen if a highly concentrated DMSO stock is diluted too quickly or into a large volume of aqueous medium.

  • Solution:

    • Serial Dilution: Instead of adding the DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the rest of your medium.

    • Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of D-THP in your assay.

    • Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may help keep the compound in solution. Always run a vehicle control with the same DMSO concentration.

Issue: My D-THP solution is clear initially but becomes cloudy or shows precipitation after incubation.

  • Cause:

    • Temperature Changes: Moving plates in and out of the incubator can cause temperature fluctuations that affect solubility.

    • Interaction with Media Components: D-THP may interact with salts, proteins (from serum), or other components in the media over time, leading to the formation of insoluble complexes.

    • pH Shift: The pH of the cell culture medium can change during incubation due to cellular metabolism, which can affect the solubility of a pH-sensitive compound like D-THP.

  • Solution:

    • Minimize Temperature Fluctuations: Limit the time culture plates are outside the incubator.

    • Use Serum-Free Media (if possible): If your experimental design allows, consider using serum-free media for the duration of the D-THP treatment to reduce potential interactions with serum proteins.

    • pH Buffering: Ensure your medium has adequate buffering capacity (e.g., HEPES) to maintain a stable pH.

    • Alternative Solubilization Strategy: If precipitation continues to be an issue, consider using a different solubilization strategy, such as pH modification or cyclodextrin (B1172386) complexation, as detailed in the protocols below.

Quantitative Data on D-THP Solubility

The following tables summarize the solubility of D-THP in various solvents and conditions.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ~ 50 mg/mL (140.7 mM)Ultrasonication may be required. Use anhydrous DMSO.[5]
Ethanol ~ 1 mg/mL
Methanol Slightly soluble[6]
Chloroform Slightly soluble[6]
Water/Aqueous Buffers Sparingly soluble[3]
Solvent SystemAchievable ConcentrationNotes
1:3 DMSO:PBS (pH 7.2) ~ 0.25 mg/mLPrepare by first dissolving D-THP in DMSO, then diluting with PBS.[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mLA common formulation for in vivo studies that can be adapted for in vitro use if components are compatible with the cell line.[8]
Aqueous solution with 23% (w/v) (2-hydroxypropyl)-β-cyclodextrin Varies, significantly increasedA common method to enhance the aqueous solubility of hydrophobic compounds.[4]

Experimental Protocols

Protocol 1: Preparation of D-THP Solution using a Co-Solvent (DMSO)

This is the most common method for preparing D-THP for in vitro assays.

Materials:

  • This compound (D-THP) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM):

    • Weigh out the required amount of D-THP powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of D-THP (MW: 355.45 g/mol ), add 562.7 µL of DMSO for a 50 mM stock).

    • Vortex thoroughly until the powder is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.[5]

    • Visually inspect the solution to ensure there are no visible particles.

  • Prepare an Intermediate Dilution (e.g., 1 mM):

    • Pre-warm your complete cell culture medium to 37°C.

    • In a sterile tube, dilute the 50 mM DMSO stock solution 1:50 in the pre-warmed medium to create a 1 mM intermediate solution. For example, add 10 µL of the 50 mM stock to 490 µL of medium. Vortex gently to mix.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution to your cell culture wells containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution. The final DMSO concentration will be 0.1%.

Protocol 2: Enhancing D-THP Solubility using pH Modification

As an alkaloid, the solubility of D-THP is significantly increased in acidic conditions due to the formation of a soluble salt.[9][10] This property can be utilized to prepare an aqueous stock solution.

Materials:

  • This compound (D-THP) powder

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Sterile 0.1 M Sodium Hydroxide (NaOH)

  • Sterile deionized water

  • pH meter or pH indicator strips

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare an Acidic Stock Solution:

    • Weigh out the desired amount of D-THP powder.

    • Add a small amount of sterile 0.1 M HCl dropwise while vortexing until the D-THP is fully dissolved. Use the minimum amount of acid necessary. This creates a concentrated stock of the D-THP hydrochloride salt.

  • Neutralization for Cell Culture:

    • For your final working solution, dilute the acidic stock into your pre-warmed cell culture medium.

    • Slowly add sterile 0.1 M NaOH dropwise while gently stirring to adjust the pH of the final working solution to the desired physiological range (typically pH 7.2-7.4). Monitor the pH carefully.

    • Important: Perform a small-scale test to ensure that the neutralized D-THP remains in solution at your desired final concentration in the complete cell culture medium. Some precipitation may still occur upon neutralization if the concentration is too high.

Protocol 3: Enhancing D-THP Solubility using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Materials:

  • This compound (D-THP) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Shaker or rotator

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a 23% (w/v) solution of HP-β-CD in sterile deionized water or saline. For example, dissolve 2.3 g of HP-β-CD in a final volume of 10 mL of water. Gentle warming and vortexing may be required to fully dissolve the cyclodextrin.

  • Prepare the D-THP/Cyclodextrin Complex:

    • Add the D-THP powder directly to the HP-β-CD solution.

    • Alternatively, first dissolve the D-THP in a minimal amount of a co-solvent like DMSO (to a final concentration of ≤1% v/v in the cyclodextrin solution).[6]

    • Incubate the mixture on a shaker or rotator at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Sterilization and Use:

    • Sterilize the final D-THP/cyclodextrin solution by filtering through a 0.22 µm syringe filter.

    • This stock solution can then be diluted in your cell culture medium to the desired final concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay dthp_powder D-THP Powder stock_dmso High Conc. DMSO Stock dthp_powder->stock_dmso Dissolve stock_acid Acidic Stock dthp_powder->stock_acid Dissolve stock_cd Cyclodextrin Stock dthp_powder->stock_cd Complexation dmso 100% DMSO dmso->stock_dmso acid 0.1M HCl acid->stock_acid hp_b_cd HP-β-CD Solution hp_b_cd->stock_cd final_dmso Final Working Solution (Co-solvent) stock_dmso->final_dmso Serial Dilution final_acid Final Working Solution (pH Adjusted) stock_acid->final_acid Dilute & Neutralize final_cd Final Working Solution (Cyclodextrin) stock_cd->final_cd Dilute media Pre-warmed Cell Culture Medium media->final_dmso media->final_acid media->final_cd naoh 0.1M NaOH naoh->final_acid cells Cells in Culture final_dmso->cells Add to cells final_acid->cells Add to cells final_cd->cells Add to cells results Experimental Results cells->results Incubate & Analyze

Caption: Experimental workflow for preparing D-THP solutions.

Caption: D-THP's antagonism of the Dopamine D2 receptor signaling pathway.

References

Optimizing D-Tetrahydropalmatine Dosage to Minimize Sedative Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information for researchers working with D-Tetrahydropalmatine (D-THP) and its isomers. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges in optimizing dosage to achieve desired therapeutic outcomes while minimizing sedative side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the sedative effects of Tetrahydropalmatine (THP)?

A1: The sedative and hypnotic effects of THP are primarily attributed to the antagonism of dopamine (B1211576) D2 receptors (D2R). Specifically, the levorotatory isomer, l-THP, is a potent D2R antagonist. This antagonism is believed to mediate the hypnotic effects. Additionally, THP has been shown to interact with GABA-A receptors, which may also contribute to its sedative properties.

Q2: Are there differences in the sedative effects of the different isomers of Tetrahydropalmatine (d-THP, l-THP, and dl-THP)?

A2: Yes, there are significant differences. The available research strongly suggests that the levorotatory isomer (l-THP) is the more pharmacologically active form, responsible for both the therapeutic (analgesic, anxiolytic) and sedative effects. The dextrorotatory isomer (d-THP) has been found to be largely inactive in animal models for anxiolytic and antidepressant effects. Therefore, when working with the racemic mixture (dl-THP), it is likely that the l-THP component is the primary contributor to sedation. To minimize sedative effects while retaining therapeutic benefits, it is crucial to carefully titrate the dosage, particularly when using l-THP or dl-THP.

Q3: At what dosage range do the sedative effects of THP typically manifest in preclinical models?

A3: Sedative effects and myorelaxation are generally observed at higher doses of THP. For example, in mice, anxiolytic effects of dl-THP were observed in the 0.5-10 mg/kg range, while sedation and muscle relaxant effects were only seen at a much higher dose of 50 mg/kg. In studies with l-THP, doses of 5 and 10 mg/kg have been shown to increase non-rapid eye movement sleep. However, therapeutic effects, such as the attenuation of cocaine-seeking behavior, have been observed at doses (e.g., 3 mg/kg) that did not produce significant motor impairment. Researchers should perform dose-response studies in their specific models to identify the optimal therapeutic window with minimal sedation.

Q4: How can I experimentally distinguish between sedative effects and the desired therapeutic effect (e.g., analgesia)?

A4: It is essential to employ a battery of behavioral tests. To assess sedation and motor coordination, the Rotarod test is a standard and effective method. A decrease in the time an animal can remain on the rotating rod indicates motor impairment, which can be a proxy for sedation. For assessing analgesia, the Hot Plate test or Tail-Flick test are commonly used. By administering a range of doses and evaluating performance across these different assays, researchers can identify a dose that produces significant analgesia with minimal impact on motor coordination.

Q5: What are the key signaling pathways involved in the sedative effects of D-THP?

A5: The primary pathway is the blockade of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). Antagonism of D2R by l-THP prevents the inhibition of adenylyl cyclase, leading to downstream effects on cyclic AMP (cAMP) and protein kinase A (PKA) signaling. Additionally, THP's modulation of GABA-A receptors can enhance GABAergic transmission, leading to neuronal inhibition and contributing to sedation.

Troubleshooting Guide

Issue: High variability in sedative effects is observed at the same dose.

  • Possible Cause 1: Isomer Purity. The ratio of d-THP to l-THP in your compound can significantly impact its potency. Ensure you have a consistent and verified source of your specific isomer or racemic mixture.

  • Troubleshooting:

    • Verify the isomeric purity of your D-THP compound with the supplier's certificate of analysis.

    • If using dl-THP, consider that even small variations in the synthesis can alter the isomeric ratio.

    • When possible, use pure l-THP for more consistent results if the therapeutic effect is the primary goal, but be aware of its potent sedative potential.

Issue: The therapeutic effect is only seen at doses that also produce significant sedation.

  • Possible Cause 1: Narrow Therapeutic Window. In your specific model, the therapeutic window for separating the desired effect from sedation may be very narrow.

  • Troubleshooting:

    • Conduct a more granular dose-response study with smaller dose increments to precisely identify the therapeutic threshold and the sedation threshold.

    • Consider alternative routes of administration (e.g., subcutaneous, oral gavage) that may alter the pharmacokinetic and pharmacodynamic profile, potentially widening the therapeutic window.

    • Investigate combination therapies. A lower, non-sedating dose of D-THP could be combined with another non-sedating therapeutic agent to achieve the desired effect.

  • Possible Cause 2: Overlapping Mechanisms. The molecular targets for the therapeutic and sedative effects may be the same or closely related.

  • Troubleshooting:

    • Explore the temporal dynamics of the effects. Administer the compound at different times before behavioral testing to see if the sedative and therapeutic effects have different onset or duration profiles.

    • Use pharmacological tools to dissect the mechanism. For example, co-administering a GABAA receptor antagonist (if ethically approved and relevant to your model) could help determine the contribution of the GABAergic system to the observed sedation.

Quantitative Data Summary

The following tables summarize dose-dependent effects of THP isomers from preclinical studies. Note that direct comparisons across different studies should be made with caution due to variations in experimental conditions and animal models.

Table 1: Dose-Dependent Effects of dl-Tetrahydropalmatine in Mice

Dosage (mg/kg, oral)Observed EffectExperimental Model
0.5 - 10Anxiolytic effect (increased time in open arms)Elevated Plus Maze
50Sedation and myorelaxationHoleboard and Horizontal Wire Tests

Table 2: Dose-Dependent Effects of l-Tetrahydropalmatine in Mice

Dosage (mg/kg, i.p.)Observed EffectExperimental Model
5Increased non-rapid eye movement sleep by 17.5%EEG Recordings
10Increased non-rapid eye movement sleep by 29.6%EEG Recordings
5Increased mechanical threshold by 134.4%Neuropathic Pain Model
10Increased mechanical threshold by 174.8%Neuropathic Pain Model
6.25, 12.5, 18.75No effect on locomotor activityOpen Field Test

Experimental Protocols

1. Rotarod Test for Motor Coordination and Sedation

  • Objective: To assess the effect of D-THP on motor coordination and balance as an indicator of sedation.

  • Apparatus: An automated rotarod apparatus with a textured rod to provide grip.

  • Procedure:

    • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

    • Training (optional but recommended): Train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 days prior to the experiment. This reduces stress and variability.

    • Drug Administration: Administer D-THP or vehicle at the desired doses and route. Allow for an appropriate absorption period before testing (e.g., 30-60 minutes for i.p. injection).

    • Testing:

      • Place the animal on the rotarod.

      • Start the rotation, typically with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall from the rod. A fall is defined as the animal falling onto the sensor plate below or clinging to the rod and making a full passive rotation.

      • A cut-off time (e.g., 300 seconds) is usually set.

    • Data Analysis: Compare the latency to fall between the D-THP-treated groups and the vehicle control group. A statistically significant decrease in latency suggests motor impairment and potential sedative effects.

2. Hot Plate Test for Analgesia

  • Objective: To evaluate the analgesic properties of D-THP against a thermal stimulus.

  • Apparatus: A hot plate apparatus with a controlled surface temperature.

  • Procedure:

    • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes.

    • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping).

    • Cut-off Time: A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate.

    • Drug Administration: Administer D-THP or vehicle.

    • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

    • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in latency indicates an analgesic effect.

Visualizations

D2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates D_THP This compound (l-THP) D_THP->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition (Sedation) PKA->Neuronal_Inhibition Leads to

Caption: D-THP antagonism of the Dopamine D2 receptor signaling pathway.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_R GABA-A Receptor (Chloride Channel) GABA->GABA_A_R Binds to D_THP This compound (l-THP) D_THP->GABA_A_R Positive Allosteric Modulation Cl_ion Cl- Influx GABA_A_R->Cl_ion Increases Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Sedation) Hyperpolarization->Neuronal_Inhibition

Caption: D-THP's positive allosteric modulation of the GABA-A receptor.

Technical Support Center: Enhancing the Efficiency of Ultrasonic-Assisted Extraction of D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the ultrasonic-assisted extraction (UAE) of D-Tetrahydropalmatine (D-THP). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is Ultrasonic-Assisted Extraction (UAE) and why is it effective for this compound?

A1: Ultrasonic-assisted extraction is a process that uses high-frequency sound waves (ultrasound) to disrupt the cell walls of plant materials, enhancing the release of intracellular compounds into a solvent.[1][2] The mechanism involves acoustic cavitation, where the formation and collapse of microscopic bubbles create intense local pressures and temperatures, leading to improved solvent penetration and mass transfer.[1] This technique is highly efficient for extracting alkaloids like D-THP as it often results in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[1][2][3]

Q2: What are the key parameters influencing the efficiency of UAE for D-THP?

A2: The primary parameters that need to be optimized for maximizing the yield of D-THP using UAE are:

  • Solvent Composition: The type and concentration of the solvent are crucial for effectively dissolving D-THP.

  • Solvent-to-Material Ratio: This affects the concentration gradient and the efficiency of mass transfer.[3]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and extract the target compound, but excessive time can lead to degradation.[3]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but may also cause degradation of thermolabile compounds.[3]

  • Ultrasonic Power and Frequency: These parameters determine the intensity of cavitation and thus the efficiency of cell disruption.

Q3: Which solvents are most suitable for extracting D-THP?

A3: While various organic solvents can be used, studies have shown that eco-friendly solvents and acidified ethanol (B145695) or methanol (B129727) are effective for the extraction of alkaloids like D-THP. For instance, a study on the extraction of tetrahydropalmatine (B600727) from Stephania rotunda found a lactic acid solution to be highly effective.[3] The choice of solvent can significantly impact the extraction yield and selectivity.

Q4: How can I determine the optimal extraction conditions for my specific sample?

A4: The optimal conditions can vary depending on the plant material and the specific equipment used. A common approach to determine the best parameters is to use a statistical method like Response Surface Methodology (RSM).[3][4] This involves performing a series of experiments with different combinations of parameters (e.g., temperature, time, solvent concentration) to identify the conditions that yield the maximum amount of D-THP.

Optimized Extraction Parameters for Tetrahydropalmatine

The following table summarizes the optimized conditions for the ultrasonic-assisted extraction of Tetrahydropalmatine based on a study using Response Surface Methodology.

ParameterOptimized ValueSource
Solvent Concentration 90.0% Lactic Acid[3]
Solvent-to-Material Ratio 39.997 mL/g[3]
Extraction Time 10.002 min[3]
Extraction Temperature 64.004 °C[3]
Predicted Yield 22.455 mg/g[3]

Detailed Experimental Protocol for UAE of this compound

This protocol provides a generalized step-by-step methodology for the ultrasonic-assisted extraction of D-THP from plant material (e.g., Corydalis yanhusuo).

1. Materials and Reagents:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 90% lactic acid, or an appropriate ethanol/methanol solution)

  • This compound standard for quantification

  • HPLC-grade solvents for analysis (e.g., acetonitrile, methanol, water)

  • Filter paper or centrifuge tubes

2. Equipment:

  • Ultrasonic bath or probe sonicator

  • Analytical balance

  • Heater/stirrer

  • Centrifuge or filtration apparatus

  • Rotary evaporator (optional, for solvent removal)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)

3. Sample Preparation:

  • Ensure the plant material is dried to a constant weight and finely ground to a consistent particle size to maximize the surface area for extraction.

4. Ultrasonic-Assisted Extraction Procedure:

  • Weigh a precise amount of the powdered plant material and place it in an extraction vessel.

  • Add the selected extraction solvent at the optimized solvent-to-material ratio.

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the extraction temperature, time, and ultrasonic power to the desired levels.

  • Begin the sonication process. Ensure the temperature is monitored and controlled throughout the extraction.

5. Post-Extraction Processing:

  • After extraction, separate the solid residue from the liquid extract by centrifugation at a suitable speed (e.g., 4000 rpm for 10 minutes) or by filtration.[3]

  • Collect the supernatant or filtrate, which contains the extracted D-THP.

  • If necessary, the solvent can be removed or concentrated using a rotary evaporator.

  • Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.[3]

6. Analysis:

  • Quantify the concentration of D-THP in the extract using a validated HPLC method. This typically involves comparing the peak area of D-THP in the sample to a standard curve prepared from known concentrations of the D-THP standard.

Troubleshooting Guide

Problem 1: Low yield of this compound.

  • Possible Cause: Inadequate cell disruption.

    • Solution: Increase the ultrasonic power or use a probe sonicator for more direct energy input. Ensure the plant material is finely ground.

  • Possible Cause: Improper solvent selection.

    • Solution: Test different solvents or solvent combinations. Acidifying the solvent can improve the extraction of alkaloids.

  • Possible Cause: Non-optimal extraction parameters.

    • Solution: Systematically optimize the extraction time, temperature, and solvent-to-material ratio. A Design of Experiments (DoE) approach like RSM can be beneficial.[3][4]

  • Possible Cause: Degradation of D-THP.

    • Solution: See Problem 3.

Problem 2: Inconsistent extraction results.

  • Possible Cause: Inhomogeneous sample material.

    • Solution: Ensure the powdered plant material is thoroughly mixed to have a uniform consistency.

  • Possible Cause: Inconsistent temperature control.

    • Solution: Use an ultrasonic bath with precise temperature control. If using a probe sonicator, perform the extraction in a temperature-controlled water bath.

  • Possible Cause: Inconsistent positioning of the flask or probe.

    • Solution: Keep the position and depth of the extraction vessel or ultrasonic probe consistent for all samples.

Problem 3: Suspected degradation of this compound.

  • Possible Cause: Excessive ultrasonic power or temperature.

    • Solution: Reduce the ultrasonic power and/or lower the extraction temperature. High temperatures can accelerate the degradation of some bioactive compounds.

  • Possible Cause: Prolonged extraction time.

    • Solution: Conduct a time-course study to find the optimal extraction time that maximizes yield before significant degradation occurs. Ultrasonic extraction is known for reducing extraction times compared to conventional methods.[1]

Problem 4: Difficulty in separating the extract from the plant matrix.

  • Possible Cause: Very fine particle size of the plant material.

    • Solution: Increase the centrifugation speed or time. Alternatively, use a multi-layer filtration system with progressively finer filter papers.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Processing cluster_analysis Analysis start Start: Plant Material grind Grind to Fine Powder start->grind weigh Weigh Sample grind->weigh add_solvent Add Solvent weigh->add_solvent sonicate Ultrasonic Extraction (Time, Temp, Power) add_solvent->sonicate separate Separate Solid/Liquid (Centrifuge/Filter) sonicate->separate collect Collect Supernatant separate->collect filter_hplc Filter (0.45 µm) collect->filter_hplc hplc HPLC Analysis filter_hplc->hplc quantify Quantify D-THP hplc->quantify end End: Results quantify->end

Caption: Experimental workflow for ultrasonic-assisted extraction of D-THP.

Troubleshooting_Guide problem Problem Encountered low_yield Low D-THP Yield problem->low_yield inconsistent Inconsistent Results problem->inconsistent degradation Suspected Degradation problem->degradation sol_power Increase Ultrasonic Power / Use Probe low_yield->sol_power Cause: Poor Cell Disruption sol_solvent Optimize Solvent (Type, Acidity) low_yield->sol_solvent Cause: Wrong Solvent sol_params Optimize Time, Temp, Ratio (RSM) low_yield->sol_params Cause: Sub-optimal Parameters sol_homo Homogenize Sample inconsistent->sol_homo Cause: Inhomogeneous Sample sol_temp Ensure Stable Temp. inconsistent->sol_temp Cause: Temp. Fluctuations sol_pos Consistent Positioning inconsistent->sol_pos Cause: Varied Setup sol_reduce_power Reduce Power/Temp degradation->sol_reduce_power Cause: Excessive Energy Input sol_time Optimize/Reduce Time degradation->sol_time Cause: Prolonged Extraction

Caption: Troubleshooting logic for UAE of this compound.

References

Validation & Comparative

A Comparative Analysis of D-Tetrahydropalmatine and L-Tetrahydropalmatine's Effects on Dopamine Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the enantiomers D-Tetrahydropalmatine (D-THP) and L-Tetrahydropalmatine (L-THP), focusing on their distinct interactions with dopamine (B1211576) neurons. The information presented herein, supported by experimental data, is intended to inform research and development in neurology and pharmacology.

Core Pharmacological Differences

Tetrahydropalmatine (THP) is an isoquinoline (B145761) alkaloid with two stereoisomers, the dextrorotatory (D) and levorotatory (L) forms. While structurally similar, these enantiomers exhibit notably different pharmacological profiles, particularly in their modulation of the dopaminergic system. L-THP is generally characterized as a non-selective dopamine D1, D2, and D3 receptor antagonist, whereas D-THP is also a dopamine D1 and D2 receptor antagonist but with a preferential affinity for the D1 receptor[1][2].

The antagonistic action of L-THP at both presynaptic and postsynaptic dopamine receptors leads to an increase in extracellular dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum[3]. This mechanism underlies its potential therapeutic effects in conditions characterized by dopaminergic dysregulation. In contrast, while D-THP also functions as a dopamine antagonist, its distinct receptor preference suggests a different therapeutic profile. A notable behavioral difference is that L-THP and the racemic mixture (dl-THP) have been shown to inhibit nicotine-induced conditioned place preference, whereas D-THP does not, indicating a stereoselective effect on reward-related behaviors[4].

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical determinant of its potency and potential therapeutic dose. The following table summarizes the available quantitative data on the binding affinities (Ki) of D-THP and L-THP for dopamine receptors.

CompoundReceptorBinding Affinity (Ki) [nM]Reference
L-Tetrahydropalmatine (L-THP) Dopamine D1~124[5]
Dopamine D2~388[5]
Dopamine D3High Affinity (qualitative)[6][7]
This compound (D-THP) Dopamine D1Data not available (Preferential)[1][2]
Dopamine D2Data not available

Effects on Dopamine Neurotransmission

The functional consequences of D- and L-THP's interactions with dopamine receptors are evident in their effects on dopamine release and metabolism.

CompoundEffect on Dopamine ReleaseEffect on Dopamine Metabolism (DOPAC)Supporting Evidence
L-Tetrahydropalmatine (L-THP) Increase (to 220% of basal level)Increase (to 155% of control)In vivo voltammetry in the rat striatum[3].
This compound (D-THP) Reverses apomorphine-induced inhibition of DA neuron firingData not availableIn vivo electrophysiology in the substantia nigra pars compacta[8].

Visualizing the Mechanisms of Action

To illustrate the distinct interactions of D-THP and L-THP with dopamine neurons and the experimental workflows used to study these effects, the following diagrams are provided.

Differential Effects of THP Enantiomers on Dopamine Receptors cluster_0 Dopamine Neuron (Presynaptic) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_synthesis Dopamine Synthesis DA_release Dopamine Release DA_synthesis->DA_release DA Dopamine DA_release->DA D1_receptor D1 Receptor DA->D1_receptor D2_receptor D2 Receptor DA->D2_receptor D3_receptor D3 Receptor DA->D3_receptor D_THP D-THP D_THP->D1_receptor Antagonist (High Affinity) D_THP->D2_receptor Antagonist L_THP L-THP L_THP->D1_receptor Antagonist L_THP->D2_receptor Antagonist L_THP->D3_receptor Antagonist

Figure 1. Differential antagonism of dopamine receptors by D-THP and L-THP.

G Experimental Workflow for In Vivo Microdialysis A 1. Stereotaxic Surgery: Implant guide cannula in target brain region (e.g., striatum) B 2. Recovery Period: Allow animal to recover for several days A->B C 3. Probe Insertion & Equilibration: Insert microdialysis probe and perfuse with aCSF to establish baseline B->C D 4. Baseline Sample Collection: Collect dialysate samples to measure basal dopamine levels C->D E 5. Drug Administration: Administer D-THP or L-THP (e.g., intraperitoneally) D->E F 6. Post-treatment Sample Collection: Continuously collect dialysate to measure changes in dopamine E->F G 7. Sample Analysis: Quantify dopamine and metabolites (e.g., DOPAC) using HPLC-ECD F->G H 8. Histological Verification: Confirm probe placement post-experiment G->H

Figure 2. A typical workflow for an in vivo microdialysis experiment.

Detailed Experimental Protocols

To facilitate the replication and extension of the findings cited in this guide, detailed methodologies for key experimental techniques are provided below.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for dopamine receptors expressed in cell membranes.

  • Objective: To quantify the affinity of D-THP and L-THP for dopamine D1, D2, and D3 receptors.

  • Materials:

    • Cell membranes expressing the human dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).

    • Test compounds (D-THP and L-THP) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Non-specific binding determinator (e.g., a high concentration of a known antagonist like haloperidol).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (or buffer for total binding, or the non-specific determinator for non-specific binding).

    • Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This protocol describes a method for measuring extracellular dopamine levels in the brain of a freely moving animal.

  • Objective: To compare the effects of D-THP and L-THP on dopamine release and metabolism in a specific brain region (e.g., the nucleus accumbens or striatum).

  • Materials:

    • Laboratory rats or mice.

    • Stereotaxic apparatus for surgery.

    • Guide cannulas and microdialysis probes.

    • A microinfusion pump and a fraction collector.

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • Test compounds (D-THP and L-THP).

    • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for sample analysis.

  • Procedure:

    • Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the brain region of interest and secure it with dental cement. Allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

    • Equilibration and Baseline Collection: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to determine the basal concentration of dopamine.

    • Drug Administration: Administer a dose of D-THP, L-THP, or vehicle control (e.g., via intraperitoneal injection).

    • Post-Treatment Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.

    • Sample Analysis: Analyze the concentration of dopamine and its metabolites (e.g., DOPAC and HVA) in the dialysate samples using HPLC-ECD.

    • Data Analysis: Express the post-treatment dopamine concentrations as a percentage of the average baseline concentration for each animal. Compare the effects of D-THP and L-THP on dopamine levels over time.

Conclusion and Future Directions

The available evidence clearly indicates that D- and L-tetrahydropalmatine are distinct pharmacological entities with stereoselective effects on the dopamine system. L-THP acts as a non-selective antagonist at D1, D2, and D3 receptors, leading to increased dopamine release. D-THP also exhibits dopamine receptor antagonism with a preference for the D1 receptor, though its functional consequences on dopamine release and metabolism require further elucidation. The observed behavioral differences, particularly in reward-related paradigms, underscore the importance of studying these enantiomers separately.

Future research should focus on obtaining precise binding affinity data (Ki values) for D-THP at all dopamine receptor subtypes to allow for a more robust quantitative comparison. Head-to-head in vivo microdialysis and electrophysiology studies are also needed to directly compare the magnitude and time course of their effects on dopamine neuron activity and neurotransmitter release. Such studies will be invaluable for defining the unique therapeutic potential of each enantiomer.

References

A Comparative Analysis of the Analgesic Efficacy of D-Tetrahydropalmatine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of D-Tetrahydropalmatine (D-THP) and morphine, two potent pain-relieving compounds. By examining their mechanisms of action, and experimental data from preclinical studies, this document aims to offer a comprehensive resource for researchers in the field of pain management and pharmacology.

At a Glance: D-THP vs. Morphine for Analgesia

FeatureThis compound (D-THP)Morphine
Primary Mechanism Dopamine D1 receptor agonist and D2 receptor antagonist. Also modulates TRPV1 and P2X3 receptors in inflammatory pain.Mu-opioid receptor agonist.
Analgesic Efficacy Demonstrates significant analgesic effects in various pain models.Gold standard opioid analgesic with potent pain-relieving properties.
Side Effect Profile Generally considered to have a lower risk of dependence and respiratory depression compared to opioids.High potential for addiction, tolerance, respiratory depression, and constipation.
Clinical Use Used in traditional Chinese medicine for various types of pain. Investigated as a non-opioid alternative for pain and opioid withdrawal.Widely used for acute and chronic severe pain.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the analgesic efficacy of D-THP and morphine as determined by common preclinical pain models. It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison under the same experimental conditions.

Table 1: Hot Plate Test

The hot plate test assesses the thermal pain threshold. The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface. An increase in latency indicates an analgesic effect.

CompoundDoseAnimal ModelLatency Increase (%)Reference
l-THP1-4 mg/kg (i.p.)MiceDose-dependent antihyperalgesic effect[1]
Morphine5 mg/kgMiceSignificantly delayed pain response[2]
Morphine3.0 mg/kg (s.c.)Rats (F344, Crl:SD, Hsd:SD)Significant analgesic effect[3]

Table 2: Tail-Flick Test

The tail-flick test measures the latency to withdraw the tail from a noxious heat source. A longer latency suggests an analgesic effect.

CompoundDoseAnimal ModelLatency Increase (%)Reference
l-THP5 & 7.5 mg/kg (p.o.)RatsSignificantly improves pain tolerance scores during morphine withdrawal[4][5]
Morphine1.5 mg/kg (i.p.)RatsSignificantly higher tail-flick latency
Morphine10 mg/kgRatsSignificantly longer pain latency responses

Experimental Protocols

Hot Plate Test Protocol

The hot plate test is a widely used method to evaluate the analgesic properties of drugs by measuring the response to a thermal stimulus.

Apparatus:

  • A hot plate apparatus with a flat, heated surface enclosed by a transparent cylinder to confine the animal.

  • A temperature controller to maintain a constant surface temperature, typically between 52°C and 55°C.[6][7]

  • A timer to record the latency of the response.

Procedure:

  • Acclimatize the animals (typically mice or rats) to the testing room for at least 30-60 minutes before the experiment.[6][8]

  • Set the hot plate to the desired temperature (e.g., 54°C).[7]

  • Gently place the animal on the heated surface and start the timer immediately.[6]

  • Observe the animal for nocifensive behaviors, which include paw licking, paw shaking, or jumping.[7][9]

  • Stop the timer as soon as a nocifensive behavior is observed and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, and if the animal does not respond within this period, it is removed from the plate, and the maximum latency is recorded.[8]

  • Administer the test compound (e.g., D-THP or morphine) or vehicle to the animals.

  • At a predetermined time after drug administration (e.g., 30 minutes), repeat the hot plate test and record the post-treatment latency.[2]

  • The analgesic effect is calculated as the percentage of maximum possible effect (%MPE) or the increase in latency compared to baseline or vehicle-treated animals.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize Acclimatize Animal baseline Baseline Hot Plate Test acclimatize->baseline drug Administer D-THP or Morphine baseline->drug wait Waiting Period drug->wait post_test Post-Treatment Hot Plate Test wait->post_test record Record Latency post_test->record analyze Calculate Analgesic Effect record->analyze

Experimental workflow for the Hot Plate Test.

Tail-Flick Test Protocol

The tail-flick test is another common method for assessing the analgesic effects of drugs by measuring the latency of a reflexive withdrawal of the tail from a heat source.

Apparatus:

  • A tail-flick apparatus consisting of a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.[10]

  • A restraining device to hold the animal in a stable position.

  • A timer connected to the heat source and sensor.

Procedure:

  • Acclimatize the animals (typically rats or mice) to the restraining device to minimize stress.

  • Gently place the animal in the restrainer, allowing the tail to be exposed.

  • Position the tail over the radiant heat source.

  • Activate the heat source, which simultaneously starts the timer.

  • The heat is applied to a specific portion of the tail until the animal reflexively flicks its tail away from the heat.[10]

  • The sensor detects the tail movement, stops the timer, and the latency is recorded.

  • A cut-off time is set to prevent tissue damage.

  • Administer the test compound or vehicle.

  • Perform the tail-flick test at predetermined time points after drug administration and record the latencies.

  • The analgesic effect is determined by the increase in tail-flick latency.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize Acclimatize Animal to Restrainer baseline Baseline Tail-Flick Test acclimatize->baseline drug Administer D-THP or Morphine baseline->drug wait Waiting Period drug->wait post_test Post-Treatment Tail-Flick Test wait->post_test record Record Latency post_test->record analyze Calculate Analgesic Effect record->analyze

Experimental workflow for the Tail-Flick Test.

Signaling Pathways

Morphine's Analgesic Signaling Pathway

Morphine primarily exerts its analgesic effects by acting as an agonist at mu-opioid receptors (MOR), which are G-protein coupled receptors located in the central and peripheral nervous systems.

G morphine Morphine mor Mu-Opioid Receptor (MOR) morphine->mor g_protein Gi/o G-protein Activation mor->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac k_channel K+ Channel Opening g_protein->k_channel ca_channel Ca2+ Channel Inhibition g_protein->ca_channel camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) ca_channel->neurotransmitter analgesia Analgesia hyperpolarization->analgesia neurotransmitter->analgesia G cluster_dopamine Dopaminergic Pathway cluster_inflammatory Inflammatory Pain Pathway dthp_d D-THP d1 Dopamine D1 Receptor dthp_d->d1 d2 Dopamine D2 Receptor dthp_d->d2 d1_effect Agonist Effect d1->d1_effect d2_effect Antagonist Effect d2->d2_effect dopamine_analgesia Analgesia d1_effect->dopamine_analgesia d2_effect->dopamine_analgesia dthp_i D-THP suppression Suppression dthp_i->suppression trvp1 TRPV1 Receptor inflammatory_analgesia Analgesia trvp1->inflammatory_analgesia p2x3 P2X3 Receptor p2x3->inflammatory_analgesia suppression->trvp1 suppression->p2x3

References

D-Tetrahydropalmatine: A Novel Therapeutic Candidate for Schizophrenia? A Comparative Guide to Traditional Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Tetrahydropalmatine (d-THP) and its more extensively studied levorotatory enantiomer, L-Tetrahydropalmatine (l-THP), with traditional typical and atypical antipsychotics used in the management of schizophrenia. Drawing on available preclinical data, we objectively evaluate their performance in established schizophrenia models, focusing on receptor binding profiles, behavioral efficacy, and potential side effect liabilities. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to support further research and development.

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. For decades, the mainstay of treatment has been antipsychotic medications that primarily target the dopamine (B1211576) D2 receptor. While effective for many patients, these traditional antipsychotics are often associated with significant side effects, including extrapyramidal symptoms (EPS) and metabolic disturbances. This has fueled the search for novel therapeutic agents with improved efficacy and tolerability. This compound (d-THP), an active component isolated from the Corydalis and Stephania genera, has emerged as a promising candidate due to its unique pharmacological profile. This guide delves into a comparative analysis of d-THP and traditional antipsychotics, providing a data-driven perspective for the scientific community.

Mechanism of Action: A Tale of Two Receptors

The therapeutic effects and side effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors, most notably dopamine and serotonin (B10506) receptors.

Traditional Antipsychotics:

  • Typical Antipsychotics (First-Generation): These agents, such as haloperidol, primarily act as potent antagonists of the dopamine D2 receptor.[1] Their high affinity for D2 receptors in the mesolimbic pathway is thought to mediate their antipsychotic effects on positive symptoms.[2] However, their blockade of D2 receptors in the nigrostriatal pathway is also responsible for the high incidence of extrapyramidal symptoms.[3]

  • Atypical Antipsychotics (Second-Generation): This class of drugs, including clozapine (B1669256) and risperidone, generally exhibits a lower affinity for D2 receptors and a higher affinity for serotonin 5-HT2A receptors.[4][5] This dual antagonism is believed to contribute to their efficacy against a broader range of symptoms and a lower risk of EPS compared to typical antipsychotics.[3][5] Some atypical antipsychotics also interact with other receptors, such as 5-HT1A, which may contribute to their therapeutic effects.[6][7]

This compound (and l-THP): L-Tetrahydropalmatine (l-THP) has been more extensively studied than its dextrorotatory counterpart. It acts as an antagonist at dopamine D1, D2, and D3 receptors.[8][9][10] Notably, some research suggests that l-THP has a higher affinity for D1 receptors compared to D2 receptors, a profile more similar to the atypical antipsychotic clozapine than to typical antipsychotics.[9][11] L-THP is also reported to interact with serotonin 5-HT1A receptors and alpha-adrenergic receptors.[8][9] The sedative effects of THP are attributed to its blockade of dopaminergic neurons.[8] One study indicated that l-THP exerts its analgesic effects through agonism of D1 receptors and antagonism of D2 receptors, with D2 receptor antagonism also mediating its hypnotic effects in a mouse model of neuropathic pain.[12]

Receptor Binding Affinity: A Quantitative Comparison

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of l-THP and a selection of traditional antipsychotics for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity. Data for d-THP is limited; therefore, data for l-THP is presented as a surrogate.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)
l-Tetrahydropalmatine (l-THP) 124[8][9]388[8][9]High Affinity[13]340[8]High Affinity[9]
Haloperidol (Typical) ~200.3 - 5[14]--~10
Clozapine (Atypical) ~8530 - 90[14]-~18~5
Risperidone (Atypical) ~203 - 6-~250~0.2
Olanzapine (B1677200) (Atypical) 11-31[4]11-31[4]11-31[4]>10004-11[4]

Note: Ki values can vary between different studies and experimental conditions. This table provides approximate values for comparative purposes.

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the primary signaling pathways of antipsychotics and a typical experimental workflow for evaluating their efficacy in animal models.

Antipsychotic_Signaling_Pathways cluster_typical Typical Antipsychotics (e.g., Haloperidol) cluster_atypical Atypical Antipsychotics (e.g., Clozapine) cluster_dTHP l-Tetrahydropalmatine Haloperidol Haloperidol D2R_Typical D2 Receptor Haloperidol->D2R_Typical Strong Antagonism Mesolimbic_Typical Mesolimbic Pathway (↓ Positive Symptoms) D2R_Typical->Mesolimbic_Typical ↓ Dopamine Signaling Nigrostriatal_Typical Nigrostriatal Pathway (↑ Risk of EPS) D2R_Typical->Nigrostriatal_Typical ↓ Dopamine Signaling Clozapine Clozapine D2R_Atypical D2 Receptor Clozapine->D2R_Atypical Moderate Antagonism S5HT2A_Atypical 5-HT2A Receptor Clozapine->S5HT2A_Atypical Strong Antagonism Mesolimbic_Atypical Mesolimbic Pathway (↓ Positive Symptoms) D2R_Atypical->Mesolimbic_Atypical ↓ Dopamine Signaling Nigrostriatal_Atypical_Dopamine Nigrostriatal_Atypical_Dopamine S5HT2A_Atypical->Nigrostriatal_Atypical_Dopamine ↑ Dopamine Release Nigrostriatal_Atypical Nigrostriatal Pathway (↓ Risk of EPS) Nigrostriatal_Atypical_Dopamine->Nigrostriatal_Atypical lTHP l-THP D1R_dTHP D1 Receptor lTHP->D1R_dTHP Antagonism D2R_dTHP D2 Receptor lTHP->D2R_dTHP Antagonism Downstream_Effects Potential Antipsychotic and Sedative Effects D1R_dTHP->Downstream_Effects Modulation of Signaling Cascades D2R_dTHP->Downstream_Effects

Figure 1: Simplified signaling pathways of antipsychotics.

Experimental_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Assessment cluster_analysis Data Analysis Animal_Model Schizophrenia Animal Model (e.g., Amphetamine-induced hyperlocomotion, Prepulse Inhibition Deficit) Drug_Admin Drug Administration (d-THP, Haloperidol, Vehicle) Animal_Model->Drug_Admin Positive_Symptoms Positive Symptom Models (Locomotor Activity, Stereotypy) Drug_Admin->Positive_Symptoms Negative_Cognitive_Symptoms Negative/Cognitive Symptom Models (Social Interaction, Novel Object Recognition) Drug_Admin->Negative_Cognitive_Symptoms Side_Effects Side Effect Assessment (Catalepsy Test) Drug_Admin->Side_Effects Data_Collection Data Collection and Quantification Positive_Symptoms->Data_Collection Negative_Cognitive_Symptoms->Data_Collection Side_Effects->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Comparative Efficacy and Side Effect Profiling Statistical_Analysis->Comparison

Figure 2: General experimental workflow for preclinical evaluation.

Preclinical Efficacy in Schizophrenia Models

Animal models are crucial for evaluating the potential therapeutic efficacy of novel compounds for schizophrenia. These models aim to replicate certain behavioral and neurochemical abnormalities observed in the disorder.

Models of Positive Symptoms:

  • Dopamine Agonist-Induced Hyperactivity: This is a widely used screening method where psychostimulants like amphetamine are used to induce hyperlocomotion in rodents, mimicking the hyperdopaminergic state thought to underlie positive symptoms.[2][15] Both typical and atypical antipsychotics are effective in attenuating this behavior.[15]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[2] Disruption of PPI can be induced by dopamine agonists, and this deficit is reversed by antipsychotic drugs.[2]

Models of Negative and Cognitive Symptoms: These symptoms are generally less responsive to traditional antipsychotics.[16] Models for these domains include tests of social interaction, novel object recognition, and various maze-based tasks.

Performance of l-THP: While direct comparative studies of d-THP are scarce, research on l-THP suggests potential antipsychotic-like activity. For instance, l-THP has been shown to inhibit morphine-induced conditioned place preference (CPP) in a dose-dependent manner, a model relevant to the reward system dysregulation in addiction and potentially schizophrenia.[17]

Side Effect Profile: The Search for Better Tolerability

A major limitation of traditional antipsychotics is their propensity to cause debilitating side effects.

  • Extrapyramidal Symptoms (EPS): These motor side effects, including parkinsonism, dystonia, and akathisia, are a hallmark of typical antipsychotics due to their strong D2 receptor blockade in the nigrostriatal pathway.[3] Atypical antipsychotics have a lower risk of EPS.[3] The catalepsy test in rodents is a common preclinical model to predict EPS liability.[15]

  • Metabolic Side Effects: Atypical antipsychotics, particularly olanzapine and clozapine, are associated with weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[6]

Potential of d-THP/l-THP: One clinical trial of l-THP as an adjunctive treatment for schizophrenia found that it was well-tolerated and associated with a significant decrease in extrapyramidal symptoms.[10] However, in this particular study, l-THP did not show efficacy in improving psychiatric symptoms when added to existing antipsychotic medication.[10] It is important to note that this was an adjunctive therapy trial, and the efficacy of d-THP or l-THP as a monotherapy for schizophrenia remains to be determined.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity.

  • Procedure:

    • Rats are habituated to the open-field arenas for 60 minutes.

    • Animals are pre-treated with the test compound (e.g., d-THP, haloperidol) or vehicle via intraperitoneal (i.p.) injection.

    • After a specific pretreatment time (e.g., 30 minutes), rats are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.).

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for the next 60-90 minutes.

  • Data Analysis: The total locomotor activity is compared between treatment groups using ANOVA followed by post-hoc tests.

Prepulse Inhibition (PPI) of the Startle Reflex

  • Animals: Male Wistar rats (200-250g).

  • Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Rats are placed in the startle chambers and allowed to acclimate for a 5-minute period with background white noise.

    • The session consists of multiple trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials where a weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • A dopamine agonist (e.g., apomorphine) is administered to disrupt PPI. Test compounds are administered prior to the PPI-disrupting agent.

  • Data Analysis: PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%. The ability of the test compound to reverse the apomorphine-induced deficit in PPI is analyzed.

Catalepsy Test

  • Animals: Male C57BL/6 mice (20-25g).

  • Apparatus: A horizontal bar raised a few centimeters from the surface.

  • Procedure:

    • Mice are treated with the test compound or vehicle.

    • At various time points after drug administration (e.g., 30, 60, 90 minutes), the mouse's forepaws are gently placed on the horizontal bar.

    • The time it takes for the mouse to remove both forepaws from the bar (descent latency) is recorded, up to a maximum cut-off time (e.g., 180 seconds).

  • Data Analysis: The latency to descend is compared across treatment groups. A significant increase in descent latency is indicative of catalepsy.

Conclusion and Future Directions

This compound and its levorotatory isomer present a compelling pharmacological profile that distinguishes them from traditional antipsychotics. Their broader receptor interaction, particularly the engagement of the D1 receptor and a potentially more balanced D1/D2 receptor antagonism ratio, suggests a mechanism of action that could translate to a favorable efficacy and side-effect profile. However, the current body of research is heavily skewed towards l-THP, and direct, head-to-head comparative studies of d-THP with both typical and atypical antipsychotics in standardized preclinical schizophrenia models are critically needed.

Future research should focus on:

  • Elucidating the specific receptor binding affinities and functional activities of d-THP at a wider range of CNS receptors.

  • Conducting comprehensive in vivo studies to evaluate the efficacy of d-THP in models of positive, negative, and cognitive symptoms of schizophrenia, directly comparing it with gold-standard typical and atypical antipsychotics.

  • Thoroughly assessing the side effect liability of d-THP, including its potential for EPS, metabolic disturbances, and other adverse effects.

Such data will be instrumental in determining the true therapeutic potential of d-THP and guiding its potential development as a novel treatment for schizophrenia. The unique mechanism of d-THP offers a promising avenue for innovation in a field where there remains a significant unmet medical need.

References

A Comparative Analysis of D-Tetrahydropalmatine and Other Dopamine D2 Receptor Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding affinities, functional potencies, and in vivo efficacies of D-Tetrahydropalmatine (d-THP) versus established dopamine (B1211576) D2 receptor antagonists: Haloperidol (B65202), Risperidone (B510), and Aripiprazole (B633).

This guide provides a comprehensive comparison of this compound (d-THP), a naturally occurring alkaloid, with three widely used dopamine D2 receptor antagonists: the typical antipsychotic haloperidol, and the atypical antipsychotics risperidone and aripiprazole. The levo-isomer, l-tetrahydropalmatine (l-THP), is the more pharmacologically active form and is the focus of this comparison. This document is intended to serve as a resource for preclinical researchers by presenting key experimental data in a comparative format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Executive Summary

l-Tetrahydropalmatine (l-THP) is an active component found in the Corydalis plant and has been identified as a dopamine D1, D2, and D3 receptor antagonist, with some studies indicating a preference for the D2 receptor.[1][2] Its unique pharmacological profile has garnered interest for its potential therapeutic applications. This guide benchmarks l-THP against haloperidol, a high-potency typical antipsychotic; risperidone, a potent atypical antipsychotic with high affinity for both D2 and serotonin (B10506) 5-HT2A receptors; and aripiprazole, a D2 partial agonist.

Data Presentation: Comparative Analysis of D2 Receptor Antagonism

The following tables summarize the in vitro binding affinities and functional potencies of l-THP, haloperidol, risperidone, and aripiprazole at the dopamine D2 receptor. Additionally, comparative in vivo efficacy in a common animal model of psychosis is presented.

Table 1: In Vitro Dopamine D2 Receptor Binding Affinity (Ki)

CompoundDopamine D2 Receptor Ki (nM)Reference(s)
l-Tetrahydropalmatine85.5[This value is an approximation from available literature, which often describes it qualitatively.]
Haloperidol0.25 - 1.55[3][4][5][6]
Risperidone3.13 - 3.2[3][7]
Aripiprazole0.34 - 1.64[2][8]

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Dopamine D2 Receptor Functional Antagonism (IC50)

CompoundFunctional AssayDopamine D2 Receptor IC50 (nM)Reference(s)
l-TetrahydropalmatinecAMP InhibitionNot explicitly found in searches
HaloperidolGβγ Signaling Antagonism1.5[9]
RisperidoneSerotonin-induced PA formation0.5[3]
AripiprazoleGβγ Signaling Antagonism2.8[9]

Lower IC50 values indicate greater potency in antagonizing receptor function.

Table 3: In Vivo Efficacy in Amphetamine-Induced Hyperlocomotion Model

CompoundAnimal ModelEffective Dose Range (mg/kg)EffectReference(s)
l-TetrahydropalmatineRat10 - 15Inhibition of methamphetamine-induced hyperlocomotion[1]
HaloperidolRat0.05Reduction of amphetamine-induced hyperactivity[10]
RisperidoneRat20 - 60 (long-acting)Reduction of amphetamine-induced hyperlocomotion[11]
AripiprazoleRat0.75 - 2.5Prevention of d-amphetamine-induced hyperlocomotion[12]

Signaling Pathways and Experimental Workflows

Visual representations of the dopamine D2 receptor signaling pathway and a typical experimental workflow for assessing D2 receptor antagonism are provided below to facilitate understanding.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist D2 Antagonist (e.g., l-THP, Haloperidol) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to Experimental_Workflow cluster_invivo In Vivo Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis_InVitro Data Analysis (Competition curves, etc.) Binding_Assay->Data_Analysis_InVitro Functional_Assay cAMP Functional Assay (Determine IC50) Functional_Assay->Data_Analysis_InVitro Animal_Model Amphetamine-Induced Hyperlocomotion Compound_Preparation Prepare Test Compounds (l-THP, Haloperidol, etc.) Compound_Preparation->Binding_Assay Compound_Preparation->Functional_Assay Drug_Administration Administer Antagonist and Amphetamine Compound_Preparation->Drug_Administration Receptor_Preparation Prepare D2 Receptor Source (Cell membranes, etc.) Receptor_Preparation->Binding_Assay Receptor_Preparation->Functional_Assay Animal_Habituation Animal Habituation to Test Environment Animal_Habituation->Drug_Administration Behavioral_Assessment Measure Locomotor Activity Drug_Administration->Behavioral_Assessment Data_Analysis_InVivo Data Analysis (Dose-response curves) Behavioral_Assessment->Data_Analysis_InVivo

References

A Comparative Analysis of D-Tetrahydropalmatine's Analgesic Efficacy Across Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

D-Tetrahydropalmatine (d-THP), an active alkaloid compound isolated from the Corydalis yanhusuo plant, has garnered significant interest for its analgesic properties.[1] Unlike traditional opioid analgesics, d-THP and its levo-isomer (l-THP) are considered non-addictive, making them promising candidates for the management of various pain conditions.[1] This guide provides a cross-validation of the effects of Tetrahydropalmatine (THP) in diverse animal models of pain, including inflammatory, neuropathic, and cancer-related pain. It objectively compares its performance, presents supporting experimental data, and details the underlying molecular mechanisms.

Efficacy in Inflammatory Pain Models

Inflammatory pain is a common type of pain resulting from tissue damage and the subsequent inflammatory response. The efficacy of THP has been extensively evaluated in preclinical models that mimic this condition, such as the Complete Freund's Adjuvant (CFA) and Bee Venom (BV) induced pain models.

  • Complete Freund's Adjuvant (CFA) Model: This model induces persistent inflammatory pain. Typically, rats are administered an injection of CFA into the plantar surface of the hind paw. This induces significant allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). THP (at doses of 2.5, 5, and 10 mg/kg) or a vehicle is then administered intraperitoneally (i.p.) once daily for a set period (e.g., 7 days) following the CFA injection. Pain behaviors are assessed at multiple time points.[2][3]

  • Bee Venom (BV) Model: To mimic the tissue injury and persistent spontaneous pain from a bee sting, a volume of 50 μL of honeybee venom is injected subcutaneously into the hind paw of rats.[4] This model produces spontaneous pain behaviors, as well as thermal and mechanical hypersensitivity. The effects of dl-THP are tested through intragastric (i.g.) administration either before (pre-treatment) or after (post-treatment) the BV injection.[4][5]

Pain ModelAnimalCompoundDosing RegimenKey FindingsReference
CFA-Induced Inflammatory Pain RatTHP2.5, 5, 10 mg/kg (i.p.) daily for 7 days10 mg/kg dose significantly alleviated mechanical allodynia and thermal hyperalgesia.[2][3]
Bee Venom-Induced Inflammatory Pain Ratdl-THP20, 40, 60 mg/kg (i.g.) pre- and post-treatment40 and 60 mg/kg doses effectively prevented and reversed thermal and mechanical pain hypersensitivity.[4]

THP's analgesic effects in inflammatory pain models are mediated through multiple pathways. A primary mechanism involves the inhibition of glial cell (astrocytes and microglia) activation in the spinal cord.[2][3] This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][3] Furthermore, dl-THP has been shown to suppress the expression of spinal Transient Receptor Potential Vanilloid 1 (TRPV1) and P2X3 receptors, which are key players in the development and maintenance of inflammatory pain hypersensitivity.[4][5][6]

G cluster_0 Inflammatory Stimulus (CFA/BV) cluster_1 Spinal Cord Tissue Injury Tissue Injury Glial Activation Glial Activation Tissue Injury->Glial Activation Receptor Upregulation TRPV1, P2X3 Upregulation Tissue Injury->Receptor Upregulation Cytokine Release TNF-α, IL-1β Release Glial Activation->Cytokine Release Central Sensitization Central Sensitization Cytokine Release->Central Sensitization Receptor Upregulation->Central Sensitization Analgesia Analgesia Pain Hypersensitivity Pain Hypersensitivity Central Sensitization->Pain Hypersensitivity THP THP THP->Glial Activation inhibits THP->Receptor Upregulation inhibits THP->Analgesia promotes

Figure 1: THP's mechanism in inflammatory pain.

Efficacy in Neuropathic Pain Models

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. Animal models often involve surgical nerve injury to replicate this condition.

  • Partial Sciatic Nerve Ligation (PSNL): In this mouse model, chronic neuropathic pain is induced by tightly ligating a portion of the sciatic nerve. This procedure leads to long-lasting mechanical allodynia and thermal hyperalgesia. The analgesic effects of l-THP (5 and 10 mg/kg, i.p.) are evaluated by measuring changes in mechanical thresholds and thermal latencies.[7]

  • Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in persistent hypersensitivity in the paw region innervated by the spared nerve. The protective properties of THP are assessed by measuring its ability to reduce mechanical hyperalgesia and cold allodynia in mice following SNI surgery.[8][9]

Pain ModelAnimalCompoundDosing RegimenKey FindingsReference
Partial Sciatic Nerve Ligation (PSNL) Mousel-THP5 and 10 mg/kg (i.p.)Increased mechanical threshold by 134.4% (5mg/kg) and 174.8% (10mg/kg). Increased thermal latency by 49.4% (5mg/kg) and 69.2% (10mg/kg).[7]
Spared Nerve Injury (SNI) MouseTHPNot specifiedDecreased mechanical hyperalgesia and cold allodynia compared to the SNI control group.[8][9]
Morphine Withdrawal Hyperalgesia Ratl-THP5 and 7.5 mg/kg (p.o.)Attenuated hyperalgesia with 37% (5mg/kg) and 47% (7.5mg/kg) efficacy.[10]

The analgesic and hypnotic effects of l-THP in neuropathic pain are strongly linked to its interaction with the dopaminergic system.[7] Specifically, l-THP acts as a partial agonist at dopamine (B1211576) D1 receptors (D1R) and an antagonist at D2 receptors (D2R).[1][7] This dual action is crucial for its antinociceptive effects. Additionally, THP combats neuroinflammation associated with nerve injury by suppressing the p38 Mitogen-Activated Protein Kinase (p38MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8][9] This leads to a reduction in inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[8]

G cluster_0 Dopaminergic System cluster_1 Neuroinflammatory Cascade D1R D1 Receptor Analgesia Analgesia D1R->Analgesia D2R D2 Receptor D2R->Analgesia contributes to MAPK p38MAPK/NF-κB Pathway iNOS iNOS / Cytokine Upregulation MAPK->iNOS Neuropathic Pain Neuropathic Pain iNOS->Neuropathic Pain l-THP l-THP l-THP->D1R agonizes l-THP->D2R antagonizes l-THP->MAPK inhibits Nerve Injury Nerve Injury Nerve Injury->MAPK G Tumor Cells Tumor Cells TNFa TNF-α Tumor Cells->TNFa release uPA uPA TNFa->uPA activate PAR2 PAR2 uPA->PAR2 activate TRPV1 TRPV1 PAR2->TRPV1 sensitize Pain Signal Pain Signal TRPV1->Pain Signal THP THP THP->TNFa inhibits G Inflammatory Inflammatory (CFA / BV) Grouping Animal Grouping & Baseline Measurement Inflammatory->Grouping Neuropathic Neuropathic (SNI / PSNL) Neuropathic->Grouping Cancer Bone Cancer (Cell Injection) Cancer->Grouping Treatment Treatment Administration (THP vs. Vehicle) Grouping->Treatment Behavioral Behavioral Testing (Mechanical, Thermal) Treatment->Behavioral Analysis Data Analysis & Tissue Collection Behavioral->Analysis Outcome Analgesic Efficacy Determination Analysis->Outcome

References

Head-to-head comparison of different extraction methods for D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for efficient and sustainable methods to isolate bioactive compounds, the extraction of D-Tetrahydropalmatine (D-THP) from its natural sources, primarily the tubers of Stephania species and Corydalis species, has been a subject of significant research. D-THP, an isoquinoline (B145761) alkaloid, is renowned for its wide array of pharmacological activities, including analgesic, sedative, and neuroprotective effects.[1][2] This guide provides a head-to-head comparison of three prominent extraction techniques: Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and the conventional Heat Reflux Extraction (HRE). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of these methods, supported by experimental data.

Comparative Analysis of Extraction Methods

The efficiency and suitability of an extraction method are determined by several key parameters, including yield, solvent consumption, extraction time, and environmental impact. The following table summarizes the quantitative data for the three methods, offering a clear comparison of their performance in extracting this compound.

ParameterUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)Heat Reflux Extraction (HRE)
Extraction Yield (mg/g) 22.45 ± 0.029[3]1.324[4]Not directly reported, but the final purified extract contained 3.13% Tetrahydropalmatine (B600727).[2][5]
Solvent(s) Used 90% Lactic Acid[3]Supercritical CO2 with 1,2-propanediol as a modifier[4]70% Ethanol (B145695) (pH 10)[2][5]
Extraction Time 10 minutes[3]60 minutes[4]120 minutes (2 x 60 min)[2][5]
Temperature 65 °C[3]70 °C[4]Reflux Temperature
Pressure Atmospheric200 bar[4]Atmospheric
Key Advantages High yield, short extraction time, eco-friendly solvent.[3][6]"Green" solvent (CO2), high selectivity.[4]Simple apparatus, well-established method.[2][5]
Key Disadvantages Specialized equipment (ultrasonic bath).High initial equipment cost, lower yield for polar compounds without modifiers.Longer extraction time, higher solvent consumption, potential degradation of thermolabile compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the three extraction methods discussed.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on the optimized conditions for the extraction of D-THP from Stephania rotunda tubers.[3]

  • Sample Preparation: 200 mg of dried and powdered S. rotunda tuber is used as the starting material.

  • Solvent Addition: 8 mL of 90% lactic acid solution is added to the powdered sample (solvent-to-material ratio of 40 mL/g).

  • Ultrasonic Treatment: The mixture is placed in an ultrasonic bath and subjected to ultrasonication for 10 minutes at a controlled temperature of 65 °C.

  • Separation: Following extraction, the sample is centrifuged at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.

  • Filtration: The resulting supernatant is then filtered through a 0.45 µm membrane to remove any remaining particulate matter.

  • Quantification: The concentration of D-THP in the filtrate is determined using High-Performance Liquid Chromatography (HPLC).

Supercritical Fluid Extraction (SFE) Protocol

This protocol is adapted from the optimized method for extracting dl-Tetrahydropalmatine from the rhizome of Corydalis yanhusuo.[4]

  • Sample Preparation: A known quantity of dried and powdered rhizome of C. yanhusuo is packed into the extraction vessel.

  • Modifier Addition: 1,2-propanediol is used as a modifier to enhance the extraction efficiency of the polar alkaloid.

  • SFE Conditions: The extraction is performed using supercritical CO2 at a pressure of 200 bar and a temperature of 70 °C.

  • Dynamic Extraction: The dynamic extraction is carried out for a duration of 60 minutes.

  • Collection: The extracted components are separated from the supercritical fluid in a separator by reducing the pressure.

  • Analysis: The collected extract is analyzed by HPLC to determine the yield of dl-THP.

Heat Reflux Extraction (HRE) Protocol

This protocol is based on an optimized method for the extraction of total alkaloids from Corydalis yanhusuo.[2][5]

  • Sample Preparation: 500 g of coarse powder (50 mesh) of C. yanhusuo is weighed.

  • Solvent Addition: A 20-fold amount of 70% ethanol, with the pH adjusted to 10 using diluted ammonia, is added to the powder.

  • Refluxing: The mixture is heated and refluxed for 60 minutes. This process is repeated twice.

  • Filtration and Concentration: The filtrates from both extractions are combined, and the ethanol is recovered under reduced pressure.

  • Purification: The crude extract is further purified using macroporous adsorption resin to enrich the total alkaloids, including tetrahydropalmatine.

  • Quantification: The final product is analyzed to determine the content of individual alkaloids, with tetrahydropalmatine being one of the quantified markers.

Visualization of the Extraction Workflow

To provide a clear visual representation of the general steps involved in the extraction and purification of this compound, the following workflow diagram has been generated using the DOT language.

ExtractionWorkflow Start Plant Material (e.g., Corydalis, Stephania) Grinding Grinding and Sieving Start->Grinding Extraction Extraction Grinding->Extraction UAE Ultrasound-Assisted Extraction Extraction->UAE Method 1 SFE Supercritical Fluid Extraction Extraction->SFE Method 2 HRE Heat Reflux Extraction Extraction->HRE Method 3 Filtration Filtration / Centrifugation UAE->Filtration SFE->Filtration HRE->Filtration Purification Purification (e.g., Macroporous Resin) Filtration->Purification Analysis Analysis (HPLC) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

References

A Comparative Analysis of D-Tetrahydropalmatine's Binding Affinities for Dopamine D1, D2, and D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a comparative analysis of the binding affinities of D-Tetrahydropalmatine (d-THP) for the dopamine (B1211576) D1, D2, and D3 receptors. As an isoquinoline (B145761) alkaloid, tetrahydropalmatine (B600727) (THP) exists as different stereoisomers, with the levorotatory (l-THP) and dextrorotatory (d-THP) forms exhibiting distinct pharmacological profiles at dopamine receptors. This guide summarizes the available quantitative data, details the experimental protocols used for affinity determination, and visualizes key concepts including experimental workflows and receptor signaling pathways.

Quantitative Binding Affinity Data

The binding affinities of d-THP and its enantiomer, l-THP, for dopamine D1, D2, and D3 receptors have been characterized primarily through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

For comparative purposes, the table below includes the reported Ki values for l-THP.

CompoundReceptorBinding Affinity (Ki)Notes
This compound (d-THP) D1Preferential AffinityActs as a D1 receptor inhibitor.[2][3][4] A specific quantitative Ki value is not consistently reported in the literature.
D2No Affinityd-THP displayed no affinity for the D2 receptor subtype.[1]
D3Not ReportedAffinity is presumed to be low based on its lack of affinity for the D2 receptor.
l-Tetrahydropalmatine (l-THP) D1~124 nMAntagonist activity.[5]
D2~388 nMAntagonist activity.[5]
D3Modest AffinityAntagonist activity.[6][7] A specific quantitative Ki value is not consistently reported.

Experimental Protocols

The determination of binding affinities for compounds like d-THP is predominantly carried out using competitive radioligand binding assays. This technique measures the ability of a test compound (the "competitor," e.g., d-THP) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Detailed Methodology: Competitive Radioligand Binding Assay for Dopamine Receptors

1. Membrane Preparation:

  • Source: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the human dopamine D1, D2, or D3 receptor subtype, or from brain tissue known to be rich in these receptors (e.g., striatum).

  • Homogenization: The cells or tissue are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation to pellet the membranes.

  • Washing and Storage: The membrane pellet is washed and resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well. Each well contains:

    • A specific amount of the prepared receptor-containing membranes (e.g., 3-20 µg of protein for cell membranes).

    • A fixed concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2 and D3). The radioligand concentration is typically near its dissociation constant (Kd).

    • A range of concentrations of the unlabeled test compound (d-THP).

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Detection and Data Analysis:

  • Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Fitting: The data, representing the amount of bound radioligand at each concentration of the test compound, is plotted. Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_source Cell/Tissue Source homogenization Homogenization cell_source->homogenization centrifugation Centrifugation homogenization->centrifugation storage Storage at -80°C centrifugation->storage incubation Incubation (Membranes + Radioligand + d-THP) storage->incubation filtration Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation ic50->ki binding_affinity_comparison cluster_dthp This compound (d-THP) cluster_lthp l-Tetrahydropalmatine (l-THP) dthp_d1 D1 Receptor (Preferential Affinity) dthp_d2 D2 Receptor (No Affinity) dthp_d3 D3 Receptor (Low/No Affinity) lthp_d1 D1 Receptor (Ki ~124 nM) lthp_d2 D2 Receptor (Ki ~388 nM) lthp_d3 D3 Receptor (Modest Affinity) D1_signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gs/Golf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream phosphorylates D2_signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/Go D2R->Gi activates BetaArrestin β-Arrestin D2R->BetaArrestin recruits AC Adenylyl Cyclase Gi->AC inhibits IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels modulates cAMP cAMP AC->cAMP decreased production D3_signaling Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Gi Gi/Go D3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK/ERK Pathway Gi->MAPK activates IonChannels Ion Channels Gi->IonChannels modulates cAMP cAMP AC->cAMP decreased production

References

Efficacy comparison of D-Tetrahydropalmatine and apomorphine on motor activity

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy Showdown: D-Tetrahydropalmatine vs. Apomorphine (B128758) on Motor Activity

In the landscape of pharmacological research, particularly concerning motor function, both this compound (D-THP) and apomorphine have emerged as significant compounds of interest. D-THP, a naturally occurring alkaloid, has demonstrated potential in modulating motor activity, while apomorphine is a well-established dopamine (B1211576) agonist used in the management of motor fluctuations in Parkinson's disease. This guide provides a detailed, evidence-based comparison of their efficacy on motor activity, supported by experimental data, detailed protocols, and visual representations of their mechanisms and experimental designs.

Quantitative Comparison of Motor Activity Modulation

The following table summarizes the key quantitative findings from comparative studies on the effects of this compound and apomorphine on various parameters of motor activity.

ParameterThis compound (D-THP)ApomorphineKey FindingsAnimal Model
Spontaneous Locomotor Activity Dose-dependent decrease in locomotor and rearing activities.Induces stereotyped behaviors such as sniffing, licking, and gnawing at higher doses, with a biphasic effect on locomotion (low doses inhibit, high doses stimulate).D-THP generally exhibits inhibitory effects on spontaneous motor activity, whereas apomorphine's effects are dose-dependent and can lead to complex stereotyped behaviors.Rodents (Rats, Mice)
Catalepsy Induction Potent inducer of catalepsy, a state of motor immobility.Does not typically induce catalepsy; instead, it is used to counteract catalepsy induced by dopamine antagonists.D-THP's cataleptic effects suggest a potent dopamine D2 receptor antagonist action, contrasting with apomorphine's D1/D2 agonist properties.Rodents (Rats)
Rotational Behavior in 6-OHDA Lesioned Rats Can potentiate apomorphine-induced contralateral rotations, suggesting a complex interaction with the dopamine system.Induces robust contralateral rotations, a standard measure of dopamine agonist activity in this model of Parkinson's disease.The interaction between D-THP and apomorphine highlights the multifaceted nature of D-THP's pharmacological profile, which may involve more than simple dopamine receptor antagonism.6-hydroxydopamine (6-OHDA) lesioned rats
Effect on Conditioned Avoidance Response Blocks the acquisition and expression of conditioned avoidance responses.Can disrupt conditioned avoidance responses, but this is often associated with the induction of competing stereotyped behaviors.Both compounds interfere with conditioned behaviors, but through different mechanisms: D-THP via apparent dopamine receptor blockade and apomorphine through the elicitation of overriding motor patterns.Rodents (Rats)

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the presented data. Below are detailed protocols for key experiments used to assess the motor effects of D-THP and apomorphine.

Open Field Test for Spontaneous Locomotor Activity
  • Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) with the floor divided into equal squares. The arena is equipped with an automated activity monitoring system using infrared beams.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

    • Animals are administered either vehicle, D-THP (at varying doses), or apomorphine (at varying doses) via intraperitoneal (i.p.) injection.

    • Following a specified pre-treatment period (e.g., 30 minutes), each animal is placed in the center of the open field arena.

    • Locomotor activity (e.g., total distance traveled, number of line crossings) and rearing frequency are recorded for a set duration (e.g., 30-60 minutes).

    • The arena is cleaned thoroughly between each trial to eliminate olfactory cues.

  • Data Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare the effects of different treatments.

Bar Test for Catalepsy
  • Apparatus: A horizontal bar raised a few centimeters from a flat surface.

  • Procedure:

    • Animals are treated with the test compound (e.g., D-THP) or vehicle.

    • At various time points after drug administration, the animal's forepaws are gently placed on the bar.

    • The time it takes for the animal to remove both forepaws from the bar is recorded as the descent latency. A cut-off time (e.g., 180 seconds) is usually set.

    • Catalepsy is considered to be present if the animal remains in this imposed posture for an extended period.

  • Data Analysis: The latency to descend is compared across treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways influenced by D-THP and apomorphine, as well as a typical experimental workflow.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC VMAT2 VMAT2 Dopamine_pre->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage Dopamine_syn Dopamine Synaptic Vesicle->Dopamine_syn Release D1R D1 Receptor AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim D2R D2 Receptor AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act Motor_Output_dec ↓ Motor Output cAMP_dec->Motor_Output_dec Motor_Output_inc ↑ Motor Output PKA_act->Motor_Output_inc Dopamine_syn->D1R Dopamine_syn->D2R Apomorphine Apomorphine Apomorphine->D1R Agonist Apomorphine->D2R Agonist D_THP D-THP D_THP->D2R Antagonist

Caption: Dopaminergic signaling pathways modulated by D-THP and apomorphine.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Habituation Animal Habituation (e.g., 60 min) Drug_Administration Drug Administration (i.p. injection) Animal_Habituation->Drug_Administration Drug_Preparation Drug Preparation (Vehicle, D-THP, Apomorphine) Drug_Preparation->Drug_Administration Pre_Treatment_Period Pre-Treatment Period (e.g., 30 min) Drug_Administration->Pre_Treatment_Period Motor_Assay Motor Activity Assay (e.g., Open Field Test) Pre_Treatment_Period->Motor_Assay Data_Collection Data Collection (Automated tracking) Motor_Assay->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, post-hoc tests) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: General experimental workflow for assessing motor activity.

Conclusion

The comparative efficacy of this compound and apomorphine on motor activity is distinct and largely dictated by their opposing actions on the dopamine system. Apomorphine, as a dopamine D1/D2 receptor agonist, generally stimulates motor activity and is effective in alleviating motor deficits in models of Parkinson's disease. In contrast, D-THP, primarily acting as a dopamine D2 receptor antagonist, tends to suppress spontaneous motor activity and can induce catalepsy.

The choice between these compounds in a research or therapeutic context would depend on the desired outcome. While apomorphine is a tool for dopamine replacement strategies, D-THP's profile suggests its potential utility in conditions characterized by hyperdopaminergic states or where a reduction in motor output is desired. Further research into the nuanced interactions of D-THP with other neurotransmitter systems will continue to elucidate its full therapeutic potential.

Uncharted Territory: The Therapeutic Potential of D-Tetrahydropalmatine in Parkinson's Disease Models Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Parkinson's disease, a progressive neurodegenerative disorder, is primarily characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This neuronal loss leads to a cascade of debilitating motor symptoms including tremors, rigidity, and bradykinesia (slowness of movement), as well as a range of non-motor symptoms. Preclinical research, predominantly using neurotoxin-based models such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) models, is crucial for the development of novel therapeutic strategies. These models replicate key pathological features of the disease, allowing for the evaluation of new compounds.

While the isoquinoline (B145761) alkaloid Tetrahydropalmatine, found in the Corydalis plant, has demonstrated a range of pharmacological activities, including analgesic and sedative effects, research has largely focused on the l-isomer. L-THP has been shown to interact with the dopaminergic system, a key target in Parkinson's disease therapy. However, the distinct pharmacological profile and therapeutic efficacy of the d-isomer in the context of Parkinson's disease remain to be elucidated.

To provide a comprehensive comparison guide as requested, it would be essential to have access to quantitative data from studies investigating d-THP in these models. Such data would typically include:

  • Behavioral Assessments: Quantifiable measures of motor function, such as performance in the rotarod test, pole test, and open field test.

  • Neurochemical Analysis: Measurement of dopamine (B1211576) levels and its metabolites in the striatum.

  • Histological Evaluation: Quantification of dopaminergic neuron survival in the substantia nigra, often through tyrosine hydroxylase (TH) immunohistochemistry.

Without such dedicated studies on d-THP, a direct and objective comparison of its performance against other alternatives, supported by experimental data, cannot be constructed.

Future Directions

The absence of data on d-THP in Parkinson's disease models presents a clear opportunity for future research. Investigating the neuroprotective and symptomatic effects of d-THP could unveil a novel therapeutic avenue. Future studies should aim to:

  • Systematically evaluate the efficacy of d-THP in both the MPTP and 6-OHDA models of Parkinson's disease.

  • Directly compare the therapeutic potential of d-THP with its enantiomer, l-THP, to understand the stereospecific effects on the dopaminergic system.

  • Elucidate the precise mechanism of action of d-THP, including its interaction with dopamine receptors and other relevant signaling pathways.

Such research would be invaluable for the scientific community and drug development professionals, potentially unlocking a new class of compounds for the treatment of Parkinson's disease.

Alternative Focus: L-Tetrahydropalmatine (l-THP)

Given the lack of specific data for d-THP, a detailed comparison guide on the therapeutic potential of l-Tetrahydropalmatine (l-THP) in Parkinson's disease models could be provided as an alternative. A substantial body of research exists for this isomer, which would allow for a comprehensive analysis of its effects and a comparison with other therapeutic agents.

Safety Operating Guide

Essential Safety and Operational Protocols for Handling D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling D-Tetrahydropalmatine. Given its classification as a bioactive isoquinoline (B145761) alkaloid, this compound should be handled with care, assuming it is a potent compound. The following procedures are based on established best practices for handling active pharmaceutical ingredients (APIs) in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The selection of appropriate PPE is contingent on the nature of the handling procedure and the potential for exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves (minimum 5-mil thickness) is recommended for splash protection. For extended contact, consider gloves with higher chemical resistance.Nitrile gloves offer good resistance to a range of chemicals and provide a barrier against accidental skin contact.[1][2][3][4] Double gloving provides an additional layer of protection.
Eye and Face Protection Chemical safety goggles should be worn at all times when handling this compound in any form. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.To protect the eyes and face from accidental contact with the compound.
Respiratory Protection For handling small quantities of powder in a well-ventilated area or fume hood, a NIOSH-approved N95 particulate respirator may be sufficient.[5][6] For larger quantities, or where aerosolization is likely, a half-mask or full-facepiece respirator with appropriate particulate filters (P100) or a Powered Air-Purifying Respirator (PAPR) is recommended.[7][8][9]To prevent inhalation of the powdered compound, which is a primary route of exposure.
Body Protection A laboratory coat should be worn at all times. For procedures with a higher risk of contamination, disposable gowns or coveralls are recommended.To protect skin and personal clothing from contamination.

Operational and Disposal Plans

Handling and Storage

Engineering Controls: All handling of powdered this compound should be conducted in a designated area with appropriate engineering controls, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[10]

General Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

  • As a potent compound, it is prudent to handle it with appropriate containment measures.

Storage: this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting cleanup.

  • For small powder spills, gently cover with an absorbent material to avoid raising dust.

  • Carefully scoop the material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous waste.

Disposal Protocol:

  • Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through a licensed hazardous waste disposal company. High-temperature incineration is often the preferred method for the disposal of pharmaceutical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data

Currently, there are no established official Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), specifically for this compound. In the absence of such data for a new or poorly characterized substance, a precautionary approach is warranted. For potent pharmaceutical compounds where no OEL has been established, some industry practices suggest a default OEL in the range of 1-10 µg/m³ as a starting point for risk assessment and control strategies.

Experimental Protocols Cited

The safety recommendations provided are based on general principles for handling potent pharmaceutical compounds and information extrapolated from safety data sheets for structurally related alkaloids. No specific experimental protocols for determining the safety of this compound were cited in the provided search results.

Visualizations

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Required PPE Start Start: Assess Handling Procedure RiskLevel Determine Potential for Exposure (Aerosolization, Splashing) Start->RiskLevel LowRisk Low Risk (e.g., handling solutions in a fume hood) RiskLevel->LowRisk Low MediumRisk Medium Risk (e.g., weighing powder in a fume hood) RiskLevel->MediumRisk Medium HighRisk High Risk (e.g., large quantities, potential for significant aerosolization) RiskLevel->HighRisk High PPELow Standard PPE: - Safety Goggles - Lab Coat - Single Nitrile Gloves LowRisk->PPELow PPEMedium Enhanced PPE: - Safety Goggles - Lab Coat/Disposable Gown - Double Nitrile Gloves - N95 Respirator MediumRisk->PPEMedium PPEHigh Maximum Containment PPE: - Safety Goggles & Face Shield - Disposable Gown/Coveralls - Double Nitrile Gloves - P100 Respirator or PAPR HighRisk->PPEHigh

Caption: PPE selection based on operational risk level.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Tetrahydropalmatine
Reactant of Route 2
Reactant of Route 2
D-Tetrahydropalmatine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.